2-Acetylthiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGFPYQXSGAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678762 | |
| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095824-76-2 | |
| Record name | 2-Acetyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Acetylthiazole-5-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Acetylthiazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The thiazole ring is a foundational scaffold in numerous biologically active molecules, and this particular derivative, featuring both a carboxylic acid and an acetyl group, presents a versatile platform for synthetic diversification.[1][2][3] This document delves into the core physicochemical properties, detailed spectroscopic profile, validated synthesis protocols, and chemical reactivity of the title compound. It further explores its potential applications in drug discovery and medicinal chemistry, supported by an analysis of its safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in their synthetic endeavors.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions have established it as a cornerstone in the design of therapeutic agents.[4] Thiazole motifs are integral to a wide array of approved drugs, including the anti-cancer agent Dasatinib and the antimicrobial sulfathiazole, as well as natural products like Vitamin B1 (Thiamine).[5][6]
This compound (CAS No: 1095824-76-2) emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting three points for chemical modification: the thiazole ring itself, the reactive acetyl group at the C2 position, and the carboxylic acid at the C5 position. This trifecta of functionality makes it a highly adaptable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[5] While specific research on this exact molecule is emerging, its potential as a heterocyclic side chain with medicinal value is recognized, underscored by recent patents detailing its industrial synthesis.[4][5] This guide aims to consolidate the available technical information to facilitate its application in research and development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1095824-76-2 | [7][8] |
| Molecular Formula | C₆H₅NO₃S | [7][8] |
| Molecular Weight | 171.17 g/mol | [7] |
| IUPAC Name | 2-acetyl-1,3-thiazole-5-carboxylic acid | [9] |
| Synonyms | This compound | |
| Physical Form | Solid | [9] |
| Purity | ≥98% | [8] |
| Boiling Point | ~380 °C | [7] |
| Storage Temperature | Room temperature, sealed in dry conditions | [10] |
| InChI Key | LIFGFPYQXSGAQL-UHFFFAOYSA-N | [9] |
| SMILES | CC(=O)C1=NC=C(S1)C(=O)O | [7] |
Spectroscopic Profile: A Guide to Characterization
Accurate structural confirmation is paramount in chemical synthesis. The following section outlines the expected spectroscopic signatures for this compound, based on the analysis of its functional groups.[11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the 10-13 ppm range.[12][13][14] This signal's broadness and chemical shift are characteristic of the acidic proton involved in hydrogen bonding.
-
Thiazole Ring Proton (-CH=): A sharp singlet corresponding to the proton at the C4 position of the thiazole ring. Based on related structures, this peak is anticipated between 8.0 and 8.5 ppm.[15]
-
Acetyl Protons (-CH₃): A sharp singlet integrating to three protons, corresponding to the methyl group of the acetyl function. This signal is expected to appear in the 2.5-2.8 ppm range.[15][16]
¹³C NMR Spectroscopy
The carbon NMR spectrum should reveal all six carbon atoms of the molecule:
-
Carboxylic Carbonyl (-COOH): This signal will be in the 165-185 ppm range, characteristic of a carboxylic acid.[12][13][14]
-
Acetyl Carbonyl (-C=O): The ketone carbonyl carbon is expected to resonate slightly more downfield than an amide but upfield of the acid, typically in the 190-200 ppm range.
-
Thiazole Carbons (C2, C4, C5): The three carbons of the heterocyclic ring will appear in the aromatic region, generally between 115-170 ppm. The specific shifts will be influenced by the attached substituents.
-
Acetyl Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically in the 25-30 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[13][14] This is a hallmark feature of a hydrogen-bonded carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[11][12]
-
C=O Stretch (Acetyl Ketone): A strong, sharp absorption band typically appearing around 1680-1700 cm⁻¹.
-
C=N Stretch (Thiazole Ring): An absorption of medium intensity in the 1600-1650 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent ion corresponding to its molecular weight.
-
[M-H]⁻ (Negative Ion Mode): An intense peak at m/z ≈ 170.0, corresponding to the deprotonated molecule.
-
[M+H]⁺ (Positive Ion Mode): A peak at m/z ≈ 172.2.
-
Fragmentation: Signature fragmentation patterns would likely involve the loss of H₂O (18 Da), CO (28 Da), and COOH (45 Da).[12]
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the industrial application of a chemical intermediate. A patented method provides a clear, multi-step pathway suitable for large-scale production.[4] The process is designed to be simple to operate with high yield and product quality.[4]
Synthetic Workflow Diagram
Caption: Industrial synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is an adapted summary based on the disclosed synthesis.[4] Note: This procedure should only be performed by trained chemists in a suitable laboratory setting.
Step 1: Synthesis of Intermediate 1
-
In a suitable reactor, charge toluene, thiourea, and n-propanal.
-
Begin stirring and slowly add sulfonyl chloride to the mixture.
-
Heat the reaction mixture to 50-80°C and maintain for 2-4 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 8-9 using a suitable base (e.g., aqueous ammonia) to isolate Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Prepare a solution of dilute sulfuric acid and hydrobromic acid.
-
Add Intermediate 1 to the acidic solution, stir, and cool to 0-4°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Adjust the pH to 8 with a base (e.g., 20% NaOH solution) and extract the product (Intermediate 2) with a solvent like dichloromethane.
Step 3: Synthesis of Intermediate 3 (Ester Precursor)
-
Dissolve Intermediate 2 in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -70°C under an inert atmosphere.
-
Add n-butyllithium solution dropwise, maintaining the temperature below -65°C, and stir for 30 minutes.
-
Add ethyl acetate dropwise, again keeping the temperature at -65°C, and react for another 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic phases and remove the solvent to yield the crude ester, Intermediate 3.
Step 4: Hydrolysis to Final Product
-
Subject the ester (Intermediate 3) to standard acid or base-catalyzed hydrolysis conditions.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the distinct reactivity of its three functional components.
Caption: Reactivity map of this compound.
-
Carboxylic Acid Group: This is the most acidic site and can be readily converted into a variety of derivatives. Standard protocols can be used for esterification (reaction with alcohols under acidic conditions) or amidation (activation with reagents like HBTU or conversion to an acid chloride followed by reaction with an amine). This is a primary handle for linking the molecule to other fragments.
-
Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in base-catalyzed reactions like aldol condensations to form α,β-unsaturated ketones. The ketone carbonyl can also be reduced to a secondary alcohol using reducing agents like sodium borohydride, providing another point for modification.
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution.[17] The existing substituents make the C4 position the most likely site for reactions like halogenation or nitration, although conditions may need to be carefully controlled.[17] The C2 proton is the most acidic on the ring, but this position is already substituted.[2]
Applications in Research and Drug Development
Thiazole-containing compounds are widely researched for a plethora of therapeutic applications, including as antimicrobial, anti-inflammatory, anti-cancer, and antiviral agents.[1][3] this compound serves as an ideal starting point or intermediate for creating libraries of novel compounds for screening.
-
Scaffold for Combinatorial Chemistry: Its multiple reactive sites allow for the systematic synthesis of derivatives to build a library for high-throughput screening. For example, novel amide derivatives based on the structure of the anti-cancer drug Dasatinib have been synthesized from related 2-amino-thiazole-5-carboxylic acid precursors.[18]
-
Intermediate for API Synthesis: The molecule can act as a key building block for more complex Active Pharmaceutical Ingredients (APIs).[19] Its structure is valuable for creating compounds that target kinases, a common strategy in oncology.[20]
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify core interactions with biological targets.
Safety and Handling
According to available Safety Data Sheets (MSDS), this compound is classified as a hazardous substance.[21]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictograms: GHS07 (Exclamation Mark).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat.[22] Work should be conducted in a well-ventilated area or a chemical fume hood.[21][22] Avoid breathing dust and prevent contact with skin and eyes.[21]
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.[21]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via a licensed professional waste disposal service.[21]
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[21]
Conclusion
This compound is a high-value chemical intermediate poised for significant application in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature provides a rich platform for chemical exploration, enabling the development of novel compounds with therapeutic potential. The availability of a scalable synthetic route further enhances its attractiveness for industrial and academic researchers. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of versatile building blocks like this compound will be instrumental in advancing the frontiers of drug discovery.
References
- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid (Source: Google Search)
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid (Source: Google P
- This compound | 1095824-76-2 | VTB82476 (Source: Biosynth)
- This compound | 1095824-76-2 (Source: Sigma-Aldrich)
- 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis (Source: ChemicalBook)
- 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 (Source: Chemsrc)
- This compound | 1095824-76-2 (Source: Benchchem)
- This compound 1095824-76-2 wiki (Source: Guidechem)
- This compound | 1095824-76-2 (Source: ChemicalBook)
- Thiazole-5-carboxylic acid (Source: Chem-Impex)
- 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis (Source: 2-Acetylthiazole.com)
- This compound 98% | CAS: 1095824-76-2 (Source: AChemBlock)
- Thiazole (Source: Wikipedia)
- A Systematic Review On Thiazole Synthesis And Biological Activities (Source: ResearchG
- Synthesis, Reactions and Medicinal Uses of Thiazole (Source: Pharmaguideline)
- 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 (Source: PubChem)
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates (Source: ResearchG
- Biological and medicinal significance of 2-aminothiazoles (Source: Scholars Research Library)
- CN105348216A - Synthetic method for 2-acetyl thiazole (Source: Google P
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Spectroscopy of Carboxylic Acid Deriv
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- This compound | 1095824-76-2 (Source: Sigma-Aldrich)
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (Source: Google P
- 2-acetyl thiazole 2-acetylthiazole (Source: The Good Scents Company)
- Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd (Source: LookChem)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents (Source: PMC - PubMed Central)
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics (Source: FABAD Journal of Pharmaceutical Sciences)
- Spectroscopy of Carboxylic Acid Deriv
- CH 336: Carboxylic Acid Spectroscopy (Source: Oregon St
- Spectroscopy of Carboxylic Acids and Nitriles (Source: OpenStax)
- Spectroscopy of Carboxylic Acids and Nitriles (Source: Chemistry LibreTexts)
- 5-Acetylthiazole-2-carboxylic acid | 1211569-28-6 (Source: BLD Pharm)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. kuey.net [kuey.net]
- 7. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 8. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]
- 9. This compound | 1095824-76-2 [sigmaaldrich.com]
- 10. This compound | 1095824-76-2 [chemicalbook.com]
- 11. fiveable.me [fiveable.me]
- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. capotchem.cn [capotchem.cn]
- 22. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 2-Acetylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable building block in the synthesis of novel therapeutic agents. The thiazole nucleus is a key structural motif in numerous biologically active molecules, and the functional groups of this particular derivative offer versatile handles for molecular elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the available methodologies. The content is designed to equip researchers and drug development professionals with the practical knowledge required to efficiently synthesize and utilize this important chemical entity.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates. The thiazole moiety is a key component of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound, in particular, presents two key points for chemical modification: the acetyl group at the 2-position and the carboxylic acid at the 5-position. These functional groups allow for the construction of more complex molecules through reactions such as condensation, amidation, and esterification, making it a highly sought-after intermediate in the development of new chemical entities.
Synthetic Pathways to this compound
Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods can be broadly categorized into two approaches: construction of the thiazole ring with the desired substituents already in place or post-functionalization of a pre-formed thiazole ring. This guide will detail two prominent pathways.
Pathway 1: Multi-Step Synthesis via Ring Formation and Subsequent Functionalization
A multi-step synthesis has been developed that builds the thiazole ring and then sequentially introduces the required functional groups. This pathway is particularly suited for large-scale production due to its use of readily available starting materials.[3]
The overall synthetic scheme is as follows:
Caption: Multi-step synthesis of this compound.
Step-by-Step Mechanistic Elucidation:
-
Formation of the Thiazole Precursor (Compound 1): The synthesis commences with the reaction of thiourea and n-propanal in the presence of sulfonyl chloride.[3] This reaction proceeds through a condensation mechanism to form an intermediate which then cyclizes to the thiazole precursor.
-
Oxidation to the Carboxylic Acid Precursor (Compound 2): The next step involves the oxidation of the side chain on the thiazole ring to a carboxylic acid or a derivative thereof.
-
Acetylation of the Thiazole Ring (Compound 3): The crucial acetyl group is introduced at the 2-position of the thiazole ring. This is achieved through a metal-halogen exchange followed by reaction with an acetylating agent. Specifically, the thiazole intermediate is treated with n-butyllithium at low temperatures (-70°C) to generate a lithiated species, which then reacts with ethyl acetate to install the acetyl group.[3][4]
-
Final Conversion to this compound: The final step involves the conversion of the precursor to the target carboxylic acid. This may involve hydrolysis of an ester group or oxidation of a side chain, depending on the specific nature of Compound 3.
Experimental Protocol (Adapted from Patent CN117567388B): [3]
-
Step 1: Synthesis of Compound 1
-
To a solution of thiourea (208g) and n-propanal (80g) in toluene (800g), slowly add sulfonyl chloride (200g) while stirring.
-
Heat the mixture to 70°C and maintain for 3 hours.
-
After the reaction, cool the solution and adjust the pH to 8-9 with ammonia water to obtain Compound 1.
-
-
Step 3: Synthesis of Compound 3 (Acetylation)
-
Dissolve Compound 2 (30g) in tetrahydrofuran (150g) and cool to -70°C.
-
Slowly add 2.5M n-butyllithium solution (70mL) while maintaining the temperature at -70°C.
-
After 30 minutes, add ethyl acetate (16.3g) dropwise, keeping the temperature at -65°C.
-
React for 30 minutes and then quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and remove the solvent to obtain crude Compound 3 (yield: 92%).
-
Pathway 2: Minisci-Type Acetylation of a Thiazole-5-carboxylate Ester
An alternative approach involves the direct acetylation of a pre-formed thiazole-5-carboxylate ester via a Minisci-type radical reaction. This method offers a more direct route to the acetylated thiazole core. The resulting ester can then be hydrolyzed to the final carboxylic acid.
The synthetic scheme is as follows:
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Acetylthiazole-5-carboxylic Acid
This document provides an in-depth technical guide to the spectroscopic properties of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct, published experimental spectra for this specific molecule, this guide synthesizes predictive data grounded in established spectroscopic principles and data from closely related structural analogs. This approach offers researchers a robust framework for the identification and characterization of this compound.
Molecular Structure and Overview
This compound (CAS: 1095824-76-2, Formula: C₆H₅NO₃S, MW: 171.17 g/mol ) possesses a unique trifunctional architecture: a thiazole core, an acetyl group, and a carboxylic acid moiety.[1][2][3] This structure dictates its spectroscopic signature, with each functional group contributing distinct and identifiable features. Understanding these features is paramount for confirming synthesis, assessing purity, and elucidating its role in chemical reactions.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on data from its methyl ester analog and established chemical shift principles.[4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be simple and highly informative, revealing three distinct signals in a deuterated solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~8.6 | Singlet (s) | 1H | Thiazole ring proton | The proton on the electron-deficient thiazole ring is expected to be significantly downfield. The shift is based on the methyl ester analog (δ 8.50 in CDCl₃).[4] |
| -COOH | ~13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton | The acidic proton of a carboxylic acid typically appears as a broad, downfield signal due to hydrogen bonding and chemical exchange. |
| -COCH₃ | ~2.7 | Singlet (s) | 3H | Acetyl methyl protons | These protons are adjacent to a carbonyl group, resulting in a downfield shift. The value is extrapolated from the methyl ester analog (δ 2.73 in CDCl₃).[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C6 | ~192 | Acetyl C=O | Ketone carbonyl carbons typically resonate in this downfield region. |
| C2 | ~168 | Thiazole C2 | This carbon is attached to two heteroatoms (N and S) and the acetyl group, leading to a significant downfield shift. |
| C9 | ~163 | Carboxyl C=O | Carboxylic acid carbons are characteristically found in the 160-185 ppm range.[5] |
| C5 | ~145 | Thiazole C5 | Attached to the electron-withdrawing carboxylic acid group, this carbon is shifted downfield. |
| C4 | ~130 | Thiazole C4 | The CH of the thiazole ring, expected to be the most upfield of the ring carbons. |
| C8 | ~26 | Acetyl CH₃ | A typical chemical shift for a methyl group attached to a carbonyl. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation : Accurately weigh 10-20 mg of solid this compound.[1]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[6] Gentle vortexing may be required to ensure complete dissolution.
-
Filtration : Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Spectrometer Setup : Insert the sample into the NMR spectrometer.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
-
Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is used, typically requiring a higher number of scans due to the lower natural abundance of the ¹³C isotope.[3]
-
Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard like TMS.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from its carboxylic acid and acetyl moieties.
Table 3: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3300–2500 | O–H stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad | This exceptionally broad band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[8] |
| ~1720 | C=O stretch | Carboxylic Acid C=O | Strong, Sharp | The carbonyl of the carboxylic acid group, typically found around 1700-1730 cm⁻¹.[9] |
| ~1690 | C=O stretch | Acetyl C=O | Strong, Sharp | The ketone carbonyl, expected at a slightly lower wavenumber due to conjugation with the thiazole ring.[10] |
| ~1600 & ~1475 | C=C / C=N stretch | Thiazole Ring | Medium | Aromatic and heteroaromatic ring stretching vibrations occur in this region. |
| 1320–1210 | C–O stretch | Carboxylic Acid | Strong | This stretch is coupled with O-H bending, contributing to the fingerprint region.[8] |
| 950-910 | O-H bend | Carboxylic Acid (out-of-plane) | Medium, Broad | Another characteristic, though less intense, band for carboxylic acid dimers.[8] |
Experimental Protocol for FT-IR Data Acquisition
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
-
Sample Preparation (ATR Method) : The simplest method is Attenuated Total Reflection (ATR). Place a small amount of the solid sample directly onto the ATR crystal.[11] Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet Method) : Alternatively, thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Background Spectrum : Acquire a background spectrum of the empty ATR crystal or the ambient air to subtract atmospheric CO₂ and H₂O absorptions.[12]
-
Sample Spectrum : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural confirmation.
Predicted Fragmentation Profile:
-
Molecular Ion (M⁺˙) : The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 171, corresponding to the molecular weight of the compound.[13]
-
Key Fragmentation Pathways : As a hard ionization technique, EI is expected to induce significant fragmentation.[14] The stability of the thiazole ring may result in a relatively intense molecular ion peak.
Table 4: Predicted Key Fragments in EI-MS
| m/z | Predicted Fragment Ion | Loss from Molecular Ion | Rationale |
| 171 | [C₆H₅NO₃S]⁺˙ | - | Molecular Ion (M⁺˙) |
| 156 | [C₅H₂NO₃S]⁺ | •CH₃ (15) | Loss of the methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones. |
| 128 | [C₅H₄NOS]⁺ | •COOH (45) | Cleavage of the carboxylic acid group via loss of the carboxyl radical.[15] |
| 126 | [C₄H₂N₂S]⁺˙ | •COOH + 2H | A complex rearrangement following the loss of the carboxyl group. |
| 43 | [CH₃CO]⁺ | C₅H₂NO₂S (128) | Formation of the stable acylium ion, a very common and often intense peak for acetyl-containing compounds. |
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction : The compound, being a solid, can be introduced via a direct insertion probe.[14] Alternatively, if sufficiently volatile and thermally stable, it can be introduced via Gas Chromatography (GC).
-
Ionization : The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[16] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide provides a predictive but scientifically grounded blueprint for its analysis. The ¹H NMR should clearly show three distinct signals, while the IR will be characterized by the very broad O-H and dual C=O stretches. Mass spectrometry will confirm the molecular weight and reveal fragmentation patterns dominated by the loss of acetyl and carboxyl moieties. These data, when acquired and interpreted according to the protocols outlined, provide a comprehensive and definitive identification of the target molecule, enabling researchers to proceed with confidence in their drug development and materials science applications.
References
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- UniTechLink. (2023). Step-by-step Analysis of FTIR.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Wikipedia. (n.d.). Electron ionization.
- National Institutes of Health (NIH). (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.
- ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis.
- Carbonyl-compounds-IR-spectroscopy. (n.d.). Carbonyl compounds - IR spectroscopy.
- Northern Illinois University. (n.d.). Sample preparation for FT-IR.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. organomation.com [organomation.com]
- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. researchgate.net [researchgate.net]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 2-Acetylthiazole-5-carboxylic acid (CAS: 1095824-76-2)
A Primer for Senior Application Scientists and Drug Development Professionals
This guide offers a detailed examination of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the practical synthesis, characterization, and application of this compound, grounded in established chemical principles and field-proven insights. The structure of this document is designed to follow a logical progression from fundamental properties to complex applications, empowering researchers to fully leverage this molecule's potential.
Core Molecular Profile and Physicochemical Properties
This compound is a solid organic compound featuring a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen.[1][2] This ring system is a privileged scaffold in drug discovery, renowned for its ability to engage in a wide range of non-covalent interactions with biological macromolecules.[2][3] The molecule is further functionalized with an acetyl group at the 2-position and a carboxylic acid at the 5-position, providing two distinct points for chemical modification and derivatization.
Key identifying and physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 1095824-76-2 | [4][5][6] |
| Molecular Formula | C₆H₅NO₃S | [4][5][6][7] |
| Molecular Weight | 171.17 g/mol | [6][8][9][10] |
| IUPAC Name | 2-acetyl-1,3-thiazole-5-carboxylic acid | [4][7] |
| Synonyms | 2-Acetyl-5-thiazolecarboxylic acid | [8][11] |
| Physical Form | Solid | [4][11] |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg (Predicted) | [5][8][9] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 183.6 ± 25.7 °C (Predicted) | [5][8] |
| InChIKey | LIFGFPYQXSGAQL-UHFFFAOYSA-N | [4][5][12] |
| SMILES | CC(=O)c1ncc(C(=O)O)s1 | [5][10][12] |
Synthesis Methodology: An Industrial Approach
While several theoretical routes to this molecule could be envisioned, a practical and scalable synthesis method has been disclosed, which is suitable for industrial production due to its operational simplicity and high yield.[1] The causality behind this multi-step process lies in the sequential and controlled construction of the functionalized thiazole ring.
The overall workflow is depicted below.
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol
The following protocol is adapted from the disclosed industrial method.[1]
Step 1: Synthesis of Intermediate Compound 1
-
To a suitable reaction vessel, add toluene as the organic solvent.
-
Charge the vessel with thiourea and n-propanal. A typical mass ratio is approximately 20.8 parts thiourea to 8 parts n-propanal.[1]
-
Initiate stirring and slowly add sulfonyl chloride (approx. 20 parts) to the mixture. The use of sulfonyl chloride is critical for facilitating the cyclization and formation of the thiazole precursor.
-
Heat the reaction mixture to 50-80 °C (optimally 70 °C) and maintain for 2-4 hours (optimally 3 hours).[1]
-
After the reaction is complete, cool the mixture and adjust the pH to 8-9 using a suitable base (e.g., ammonia water). This step is crucial for neutralizing the acidic byproducts and enabling the isolation of the intermediate.
-
Separate the organic phase. The aqueous phase can be extracted with additional toluene to maximize yield.
-
Combine the organic phases and remove the solvent under reduced pressure to obtain Compound 1.
Step 2: Synthesis of Intermediate Compound 2
-
In a separate vessel, prepare a mixed solution of dilute sulfuric acid and hydrobromic acid.
-
Add Compound 1 to the acidic solution with stirring and cool the mixture to 0-4 °C. This low temperature is critical for controlling the subsequent diazotization reaction.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4 °C. This forms a diazonium salt intermediate, a common strategy for introducing new functional groups onto an aromatic ring.
-
Allow the reaction to proceed at this temperature.
-
Upon completion, adjust the solution's pH to 8-9 and extract the product to yield Compound 2.
Step 3: Final Synthesis The patent describes further steps to convert Compound 2 into the final product, 2-acetyl-5-thiazole carboxylic acid. These steps typically involve reactions to introduce the acetyl group and ensure the carboxylic acid moiety is present.[1]
An alternative strategy for introducing the acetyl group onto a pre-formed thiazole-5-carboxylate scaffold involves a Minisci-type radical acetylation.[13] This reaction on a related methyl ester derivative uses ferrous sulfate, tert-butyl hydroperoxide, and an aldehyde to generate the acetyl radical, demonstrating a different mechanistic pathway to the 2-acetylthiazole core.[13]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
Spectroscopic Profile (Expected)
-
¹H NMR: The proton spectrum is expected to be simple. A sharp singlet should appear in the aromatic region (typically >8.0 ppm) corresponding to the single proton on the thiazole ring. Another sharp singlet would be observed in the aliphatic region (around 2.7 ppm) for the three protons of the acetyl methyl group. The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift (>10 ppm).
-
IR Spectroscopy: Key absorptions are predicted to confirm the functional groups. A very broad band from 3400-3000 cm⁻¹ indicates the O-H stretch of the carboxylic acid.[14] Two distinct C=O stretching frequencies are expected: one around 1710 cm⁻¹ for the carboxylic acid and another around 1670-1690 cm⁻¹ for the aryl ketone.[14] Absorptions for the aromatic C=C and C=N bonds of the thiazole ring would also be present in the 1600-1500 cm⁻¹ region.[14]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.17. Key fragmentation patterns would likely include the loss of the methyl group (M-15) and the loss of the carboxylic acid group (M-45).
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of an acetonitrile and water gradient, acidified with formic or phosphoric acid, would be a suitable starting point for method development.[15]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the synthesis reactions, using an appropriate eluent system such as acetone-heptane.[16]
Role in Drug Discovery and Chemical Research
The true value of this compound lies in its application as a versatile chemical intermediate.[1][17] The thiazole nucleus is a cornerstone of medicinal chemistry, and this compound provides researchers with a scaffold containing orthogonal functional groups ready for elaboration.[2]
Caption: Role as a building block in drug discovery pipelines.
-
Medicinal Chemistry: The carboxylic acid group is an ideal handle for forming amide bonds, allowing for the coupling of various amines to explore structure-activity relationships (SAR). This approach has been used to develop potent anti-tumor agents based on the 2-amino-thiazole-5-carboxylic acid core.[18][19] Thiazole derivatives have demonstrated significant potential as anti-cancer agents by mechanisms that include apoptosis induction and modulation of key signaling pathways.[3]
-
Agrochemicals: The thiazole scaffold is also prevalent in agrochemicals, where it is used in the development of novel fungicides and herbicides.[17]
-
Material Science: This compound can also serve as a monomer or intermediate in the synthesis of specialty polymers and resins.[17]
The biological activity of thiazole-containing compounds is often attributed to the ring's aromaticity and the presence of the nitrogen and sulfur heteroatoms, which facilitate crucial non-covalent interactions with protein targets.[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| Data sourced from multiple suppliers.[4][8][12][20] |
Precautions for Safe Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][20]
-
Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8][21]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][20][21] For long-term stability, it should be sealed in dry, room-temperature conditions.[4][11]
-
Disposal: Dispose of unused material and its container through a licensed professional waste disposal service, in accordance with local regulations.[21]
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid. ChemSrc. [Link]
- 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2. Chemsrc. [Link]
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- Useful Spectroscopic D
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- 2-Acetylthiazole. NIST WebBook. [Link]
- Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- CN105348216A - Synthetic method for 2-acetyl thiazole.
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
Sources
- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 2. kuey.net [kuey.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1095824-76-2 [sigmaaldrich.com]
- 5. 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 | Chemsrc [chemsrc.com]
- 6. 1095824-76-2 | CAS DataBase [chemicalbook.com]
- 7. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 1095824-76-2 [sigmaaldrich.com]
- 12. 1095824-76-2 | this compound | Ketones | Ambeed.com [ambeed.com]
- 13. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 14. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 15. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 20. chemscene.com [chemscene.com]
- 21. capotchem.cn [capotchem.cn]
Physical and chemical properties of 2-Acetylthiazole-5-carboxylic acid.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylthiazole-5-carboxylic Acid
Introduction
This compound (CAS No: 1095824-76-2) is a heterocyclic compound of growing interest within the pharmaceutical and chemical research sectors.[1] Its structure, featuring a thiazole core substituted with both an acetyl and a carboxylic acid group, presents a unique combination of functionalities that make it a valuable building block for drug discovery and a subject of academic interest.[1][2] The thiazole ring is a key scaffold in numerous approved drugs, including the anticancer agent Dasatinib, highlighting the therapeutic potential of this chemical family.[1][3]
This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for synthesis, handling, and application in novel research endeavors. We will delve into its structural identity, physical characteristics, chemical reactivity, spectroscopic signature, synthesis, and safety protocols, grounding all information in authoritative sources.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unambiguous identity. This compound is systematically named 2-acetyl-1,3-thiazole-5-carboxylic acid.[4] Its core structure consists of a five-membered thiazole ring, which is an aromatic heterocycle containing one sulfur and one nitrogen atom.
Key Identifiers:
-
IUPAC Name: 2-acetyl-1,3-thiazole-5-carboxylic acid[4]
The molecule's structure incorporates three key functional groups: a carboxylic acid, a ketone (the acetyl group), and the thiazole ring itself. This trifecta of functionality dictates its physical properties, chemical reactivity, and potential for forming derivatives.
Caption: Core structure and key functional groups.
Physical Properties
The physical properties of a compound are critical for its purification, formulation, and storage. The data presented below are compiled from various chemical suppliers and databases. It is important to note that some of these values, particularly for boiling point and density, are often computationally predicted rather than experimentally determined and should be treated as estimates.
| Property | Value | Source(s) |
| Physical Form | Solid | [4][6] |
| Molecular Weight | 171.17 g/mol | [5][7][9] |
| Boiling Point | 380.0 ± 34.0 °C (at 760 mmHg) | [5][9] |
| Density | 1.473 g/cm³ | [5] |
| Flash Point | 183.6 ± 25.7 °C | [5] |
| Refractive Index | 1.599 | [5] |
| XLogP3 | 0.05 | [5] |
| Polar Surface Area | 95.5 Ų | [5][10] |
Solubility
Experimental solubility data for this compound is not widely published. However, based on its structure, we can make informed predictions. The presence of the polar carboxylic acid group suggests it will have some solubility in polar protic solvents like water, methanol, and ethanol, likely enhanced at higher pH where the carboxylate salt is formed. Its solubility in nonpolar solvents like hexanes is expected to be low. The related compound, 2-Acetylthiazole, is described as slightly soluble or insoluble in water, indicating the carboxylic acid moiety is crucial for aqueous solubility.[11][12]
Protocol for Experimental Solubility Determination (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the thermodynamic solubility of a compound, a critical parameter in drug development.
Causality: The shake-flask method is the gold standard because it allows the system to reach equilibrium between the dissolved and solid states of the compound, providing a true measure of thermodynamic solubility rather than a kinetically limited one. Using a buffer at a specific pH is crucial as the ionization state of the carboxylic acid will significantly impact aqueous solubility.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute a known volume of the clear supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the supernatant based on the dilution factor and the standard curve to determine the solubility.
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its three principal functional groups.
-
Carboxylic Acid: This group is acidic and will donate a proton. While the experimental pKa is not reported, it is expected to be in the typical range for carboxylic acids, approximately 3-5.[13] It can readily undergo reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like HBTU), and reduction to a primary alcohol.
-
Ketone: The acetyl group's carbonyl is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Thiazole Ring: The aromatic thiazole ring is generally stable but can participate in electrophilic aromatic substitution reactions, although it is less reactive than benzene. The existing substituents will direct the position of any further substitution.
Protocol for pKa Determination (Potentiometric Titration)
Causality: Potentiometric titration is a direct and accurate method for determining the pKa. It works by measuring the change in pH of a solution of the acid as a known concentration of a strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if water solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH value at exactly half the volume of the equivalence point.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically found far downfield (>10-12 ppm).[14][15] Its chemical shift is highly dependent on solvent and concentration.[14] This peak will disappear upon exchange with D₂O.[14]
-
Thiazole Proton (-CH-): A sharp singlet is expected for the proton at the C4 position of the thiazole ring, likely in the aromatic region (7-9 ppm).
-
Acetyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons, likely around 2.5-2.8 ppm.
-
-
¹³C NMR:
-
Carboxylic Carbonyl (-COOH): Expected in the range of 165-185 ppm.[14][15]
-
Ketone Carbonyl (-C=O): Expected further downfield than the acid carbonyl, typically >190 ppm.
-
Thiazole Carbons: Two quaternary carbons and one CH carbon, expected in the aromatic region (approx. 115-160 ppm).
-
Acetyl Carbon (-CH₃): Expected in the upfield region (approx. 20-30 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[14]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[14] This is one of the most characteristic peaks for a carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically around 1710-1760 cm⁻¹.[14]
-
C=O Stretch (Ketone): A strong, sharp absorption, usually at a slightly lower frequency than the acid C=O, perhaps around 1680-1700 cm⁻¹.
-
C=N and C=C Stretches (Thiazole Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (171.17) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₆H₅NO₃S.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[15] The acetyl group could be lost as a CH₃CO radical (M-43).
Synthesis Pathway
While several synthetic routes may be possible, a method suitable for industrial production has been detailed in a recent patent.[2] This approach provides a scalable pathway to the target compound.
Protocol for Synthesis of this compound[2]
Causality: This multi-step synthesis builds the thiazole ring first and then introduces the required functional groups. The final step is a strong oxidation, a classic method for converting an appropriate precursor into a carboxylic acid. This ensures the robust thiazole ring remains intact while the more labile side chain is transformed.
Caption: Patented synthesis workflow.[2]
Methodology (Summarized from Patent CN117567388B):
-
Ring Formation: Thiourea and n-propanal are mixed in toluene. Sulfonyl chloride is added slowly, and the mixture is heated to 70°C for 3 hours. After the reaction, the pH is adjusted to 9 with ammonia water to yield an intermediate compound.[2]
-
Intermediate Steps: The patent describes further transformations of the initial product to create a suitable precursor for oxidation.[2]
-
Oxidation: The precursor (Compound 3 in the patent) is suspended in deionized water and heated. An aqueous solution of potassium permanganate (KMnO₄) is added in portions, and the reaction is maintained at 70°C for 4.5 hours.[2]
-
Workup and Isolation: The reaction mixture is filtered to remove solids (manganese dioxide). The aqueous solution is extracted with dichloromethane to remove organic impurities. The pH of the remaining aqueous phase is then adjusted to 2, causing the final product, this compound, to precipitate as a white solid.[2] The reported yield for this final step is 90%.[2]
Safety and Handling
Proper handling of any chemical is paramount. This compound is classified as an irritant.
GHS Hazard Information: [4][6]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions: [5][16]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[4][6]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][16]
Conclusion
This compound is a promising heterocyclic building block with significant potential for applications in medicinal chemistry. Its well-defined structure, characterized by a stable thiazole core and reactive acetyl and carboxylic acid functionalities, offers numerous avenues for synthetic modification. This guide has consolidated the available data on its physical and chemical properties, provided standardized protocols for their experimental determination, outlined a viable synthetic route, and summarized essential safety information. As research into thiazole derivatives continues to expand, a thorough understanding of this compound's fundamental characteristics will be indispensable for scientists aiming to unlock its full potential.
References
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 1095824-76-2.
- ChemShuttle. (n.d.). 2-acetylthiazole-5-carboxylicacid;CAS No.:1095824-76-2.
- PubChem. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468.
- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Biosynth. (n.d.). This compound | 1095824-76-2 | VTB82476.
- AChemBlock. (n.d.). This compound 98% | CAS: 1095824-76-2.
- ChemicalBook. (n.d.). 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis.
- Guidechem. (n.d.). This compound 1095824-76-2 wiki.
- ChemicalBook. (n.d.). This compound | 1095824-76-2.
- ChemicalBook. (n.d.). 2-Acetylthiazole | 24295-03-2.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid.
- PubChem. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468 - PubChem - NIH.
- PubChem. (n.d.). 2-Acetylthiazole | C5H5NOS | CID 520108.
- Chemsrc. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2.
- Sigma-Aldrich. (n.d.). This compound | 1095824-76-2.
- ChemicalBook. (n.d.). 2-Acetylthiazole - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 5-Thiazolecarboxylic acid, 2-ethyl- Safety Data Sheet.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
- ResearchGate. (2007). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
- PubChem. (n.d.). 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- Benchchem. (n.d.). This compound | 1095824-76-2.
- The Good Scents Company. (n.d.). 2-acetyl thiazole.
- PubMed. (2012). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.
- National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
- Utah Tech University. (n.d.). pKa Chart.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1095824-76-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 1095824-76-2 [sigmaaldrich.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 10. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Acetylthiazole | 24295-03-2 [chemicalbook.com]
- 12. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 16. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to 2-Acetylthiazole-5-carboxylic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and drug development. The document delves into the background of the thiazole moiety, detailing its significance in both natural and synthetic bioactive compounds. A thorough exploration of the synthetic routes to this compound is presented, with a focus on a recently developed, industrially scalable method. The guide also compiles the known physicochemical and spectroscopic properties of the compound, offering a complete technical profile for researchers. Furthermore, the current understanding of its biological activities and its emerging role as a valuable building block in the synthesis of novel therapeutic agents is discussed. This document is intended to be a critical resource for researchers, scientists, and drug development professionals working with thiazole-based compounds.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules.[1] The thiazole nucleus is a key structural component in a variety of natural products, most notably vitamin B1 (thiamine), and in the life-saving penicillin class of antibiotics.[1]
The versatility of the thiazole ring has led to its incorporation into a wide array of synthetic drugs with diverse therapeutic applications. These include antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid agents.[1] The proven track record of thiazole-containing drugs in treating a range of diseases underscores the continued importance of developing novel synthetic methods for functionalized thiazole derivatives. This compound has emerged as a particularly valuable heterocyclic side chain with considerable potential in the synthesis of new pharmaceutical agents.[2] This guide aims to provide a detailed technical overview of this important compound.
Synthesis of this compound: A Modern Approach
While various methods for the synthesis of thiazole derivatives have been developed over the years, a recently disclosed patent outlines a novel and industrially scalable synthesis of this compound.[2] This method is notable for its operational simplicity, high yield, and reduced generation of waste, making it suitable for large-scale production.[2]
Multi-step Synthesis Protocol
The synthesis is a four-step process starting from readily available commercial reagents. The overall synthetic pathway is depicted below:
Figure 1: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Compound 1
-
In a suitable organic solvent (e.g., toluene), combine thiourea and n-propanal.[2]
-
Slowly add sulfonyl chloride to the mixture while stirring.[2]
-
Heat the reaction mixture to 50-80°C for 2-4 hours.[2]
-
After the reaction is complete, adjust the pH of the solution to 8-9 to obtain Compound 1.[2]
Step 2: Synthesis of Compound 2
-
Add Compound 1 to a mixed solution of dilute sulfuric acid and hydrobromic acid.[2]
-
Cool the mixture to 0-4°C with stirring.[2]
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature at 0-4°C.[2]
-
Upon completion of the reaction, adjust the pH to 8-9 and extract to yield Compound 2.[2]
Step 3: Synthesis of Compound 3
-
Dissolve Compound 2 in a suitable solvent and cool to between -70°C and -60°C.[2]
-
Add n-butyllithium to the solution, followed by an acetate source.[2]
-
Allow the reaction to proceed at this low temperature to form Compound 3.[2]
Step 4: Synthesis of this compound
-
Suspend Compound 3 in deionized water and heat to 60°C.[2]
-
Add an aqueous solution of potassium permanganate in portions.[2]
-
Maintain the reaction temperature at 70°C for approximately 4.5 hours.[2]
-
After the reaction, filter to remove solid manganese dioxide.[2]
-
Extract the aqueous phase with dichloromethane to remove organic impurities.[2]
-
Adjust the pH of the aqueous phase to 2 with acid, causing the precipitation of this compound as a white solid.[2]
-
The final product is collected by filtration with a reported yield of 90%.[2]
Synthesis of a Derivative: Methyl 2-Acetylthiazole-5-carboxylate
The methyl ester of the title compound has also been synthesized and characterized. This derivative is useful for comparative studies and as an intermediate in further chemical modifications. The synthesis involves a Minisci-type acetylation of methyl 5-thiazolecarboxylate.[3]
Experimental Protocol for Methyl Ester Synthesis:
-
A mixture of methyl-thiazole-5-carboxylate, 4 M sulfuric acid, and acetaldehyde is prepared and cooled to 10-20°C.[3]
-
A solution of ferrous sulfate heptahydrate in water and 70% tert-butyl hydroperoxide are added simultaneously and separately to the stirred mixture.[3]
-
The reaction is stirred at room temperature for 1 hour.[3]
-
The reaction mixture is then extracted with ethyl acetate, and the organic layer is washed with saturated sodium thiosulfate solution and brine.[3]
-
After drying and removal of the solvent, the crude product is purified by column chromatography to yield methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid (80% yield).[3]
Physicochemical and Spectroscopic Data
A comprehensive technical profile of a compound is essential for its application in research and development. The following tables summarize the known physicochemical and spectroscopic data for this compound and its methyl ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1095824-76-2 | [4] |
| Molecular Formula | C₆H₅NO₃S | [4] |
| Molecular Weight | 171.17 g/mol | [4] |
| Physical Form | Solid | |
| Boiling Point | 380 °C | [4] |
Table 2: Spectroscopic Data for this compound and its Methyl Ester
| Data Type | This compound | Methyl 2-Acetylthiazole-5-carboxylate |
| ¹H NMR | Data reported in patent CN117567388B.[2] | (400 MHz, CDCl₃) δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H).[3] |
| Mass Spectrum (MS) | GC-MS data reported in patent CN117567388B.[2] | (ESI) m/z 186.0 [M+H]⁺.[3] |
| ¹³C NMR | No data available in the searched sources. | No data available in the searched sources. |
| Infrared (IR) | No data available in the searched sources. | No data available in the searched sources. |
Note: While the patent for the carboxylic acid synthesis mentions the availability of GC-MS and ¹H NMR spectra, the actual spectral data was not directly accessible in the reviewed sources. Researchers should refer to the patent for this information.[2]
Biological Activity and Applications in Drug Discovery
The thiazole moiety is a well-established pharmacophore, and derivatives of thiazole-5-carboxylic acid have been investigated for a range of biological activities. While specific biological studies on this compound are not extensively reported in the public domain, its structural similarity to other bioactive thiazoles suggests its potential as a scaffold in drug discovery.
Derivatives of 2-amino-thiazole-5-carboxylic acid have been synthesized and evaluated for their anti-tumor properties, with some compounds showing high antiproliferative potency on human leukemia cells.[5] The core structure of this compound makes it a valuable intermediate for the synthesis of a library of derivatives for screening against various therapeutic targets. The acetyl group at the 2-position and the carboxylic acid at the 5-position provide two reactive handles for further chemical elaboration, allowing for the systematic exploration of the structure-activity relationship (SAR).
The recent development of an industrial-scale synthesis for this compound is a strong indicator of its growing importance as a building block for the pharmaceutical industry.[2] Its availability is likely to spur further research into its potential applications in the development of novel drugs.
Conclusion
This compound is a functionalized thiazole derivative with significant potential as a building block in medicinal chemistry. The development of a robust and scalable synthesis opens the door for its wider application in drug discovery programs. While the full biological profile of this specific compound is yet to be elucidated, the rich history of the thiazole scaffold in medicine suggests that derivatives of this compound are promising candidates for future therapeutic agents. This technical guide provides a solid foundation of the current knowledge on this compound, from its synthesis to its potential applications, and is intended to facilitate further research and innovation in this exciting area of chemistry.
References
- Synthesis method of 2-acetyl-5-thiazole formic acid. CN117567388B.
- Chang, S., Zhang, Z., Zhuang, X., Luo, J., Cao, X., Li, H., Tu, Z., Lu, X., Ren, X., & Ding, K. (2012). 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Malaysian Journal of Analytical Sciences, 27(4), 649-669.
- This compound. Biosynth.
- 2-(acetylamino)
- 2-Acetylthiazole. NIST WebBook.
- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., Qian, H., Huang, W., Cai, X., Cao, P., Wellner, A., & Gust, R. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 374-381.
- This compound. Sigma-Aldrich.
- Angell, Y. L., Chen, Y., & Dener, J. M. (2005). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(11), 1434-1440.
- Synthetic method for 2-acetyl thiazole. CN105348216A.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- This compound. Sigma-Aldrich.
- Thiazole-5-carboxylic acid. PubChem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.
- 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
- 13C NMR Chemical Shifts.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 225, 113788.
- This compound. Benchchem.
- 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. PubChem.thiazole-5-carboxylic_acid)
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 2-oxo-2H-pyran-5-carboxylic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. kuey.net [kuey.net]
- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Structural Analogs of 2-Acetylthiazole-5-carboxylic Acid for Drug Discovery Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules make it a cornerstone of many therapeutic agents.[4] Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6][7]
Within this broad class, the this compound core represents a particularly versatile starting point for chemical exploration. Its structure presents three distinct points for modification, allowing for the systematic development of structural analogs to probe structure-activity relationships (SAR) and optimize therapeutic potential. This guide provides a technical overview of the synthesis, biological evaluation, and SAR of these analogs, offering field-proven insights for researchers and drug development professionals.
The Core Scaffold: Strategic Points for Analog Development
The therapeutic efficacy of a compound series is sculpted by the nuanced interplay of its structural components. For this compound, three primary positions are targeted for modification to generate a diverse library of analogs. Understanding the function of each region is critical for rational drug design.
-
Position 2 (C2): The Acetyl Group. This position acts as a key hydrogen bond acceptor and can be modified to alter steric bulk, electronics, and metabolic stability. Analogs often replace the acetyl group with other functionalities, such as an amino group (forming the critical 2-aminothiazole scaffold) or more complex side chains.[6][8]
-
Position 5 (C5): The Carboxylic Acid. The carboxylic acid moiety is a versatile handle for derivatization. It can be converted into esters, amides, or hydrazides, profoundly influencing the compound's solubility, cell permeability, and ability to interact with target proteins.[3][7] Amide derivatives, in particular, have proven crucial for developing potent anticancer agents.[9]
-
Position 4 (C4): The Thiazole Ring Backbone. While less frequently modified than the C2 and C5 substituents, substitution at the C4 position can be used to fine-tune the molecule's overall shape and electronic profile, impacting target binding and pharmacokinetic properties.
Caption: Core structure and key modification points.
Synthetic Strategies: Building the Analog Library
The creation of a diverse library of analogs hinges on robust and flexible synthetic methodologies. The foundational approach often involves the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring from α-haloketones and thioamides.[5]
A common route to the core scaffold involves the reaction of thiourea and n-propanal with sulfonyl chloride, followed by subsequent steps to introduce the desired functional groups.[10] A laboratory-scale synthesis for the methyl ester of the title compound has been reported, which involves the reaction of methyl-thiazole-5-carboxylate with tert-butyl hydroperoxide and FeSO4.[11]
From this core, derivatization proceeds logically:
-
Amidation at C5: The carboxylic acid is activated (e.g., converted to an acid chloride) and then reacted with a wide range of primary or secondary amines to generate a library of carboxamides. This has been a particularly fruitful strategy in the development of anticancer agents.[6][7]
-
Hydrazide Formation at C5: Reacting the C5-ester with hydrazine hydrate yields the corresponding hydrazide, which can serve as an intermediate for synthesizing more complex derivatives like thiosemicarbazides or arylidine derivatives.[3]
-
Modification at C2: The 2-acetyl group can be used as a handle for further reactions, or the entire synthesis can be adapted to start with different thioamides in the Hantzsch reaction to introduce functionalities like the crucial 2-amino group, a hallmark of many bioactive thiazoles.[6]
Caption: General synthetic workflow for analog generation.
Structure-Activity Relationships (SAR) and Therapeutic Applications
Systematic modification of the this compound scaffold has yielded potent molecules across several therapeutic areas. The causality behind these experimental choices is rooted in optimizing interactions with specific biological targets.
Anticancer Activity
The 2-aminothiazole scaffold, a close analog, is a fundamental component of clinically approved anticancer drugs like the tyrosine kinase inhibitor Dasatinib.[8][12] This highlights the immense potential of this chemical space. Research has shown that converting the C5-carboxylic acid to a carboxamide is a critical step for potent antiproliferative activity.
For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib.[9] One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide , demonstrated high potency against human K563 leukemia cells, comparable to Dasatinib itself.[9] However, its activity was significantly lower against breast and colon cancer cell lines, underscoring that specific amide functionalities can drive cell-line specificity.[9] This self-validating system, where small changes lead to predictable shifts in activity, is the goal of SAR studies.
| Compound Modification (Relative to Core) | Target Cell Line | IC₅₀ (µM) | Reference |
| Phenylamide at C5 (2-F-phenyl) | A-549 (Lung) | >50 | [7] |
| Phenylamide at C5 (4-Cl, 2-Me-phenyl) | A-549 (Lung) | 26 | [7] |
| 2-amino, specific phenylamide at C5 | K563 (Leukemia) | 16.3 | [12] |
| 2-amino, specific phenylamide at C5 | MCF-7 (Breast) | 20.2 | [12] |
| Dasatinib (Reference Drug) | K563 (Leukemia) | <1 | [9] |
Antimicrobial and Antifungal Activity
Thiazole derivatives are well-established antimicrobial agents.[5][13] SAR studies reveal that the nature and position of substituents are critical for potency and spectrum. For instance, studies on various 2,4,5-trisubstituted thiazoles have identified compounds with significant inhibitory effects against both bacteria and fungi.[3] The introduction of halogenated phenyl rings and specific side chains often enhances activity.[13][14] The fungicidal activities of certain thiazole derivatives have been found to be even more potent than their bactericidal effects.[15]
Anticholinesterase Activity for Alzheimer's Disease
Emerging research has identified thiazole analogs as promising inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[16] A study of thiazolylhydrazone derivatives found several compounds with potent AChE inhibitory activity. The most active compound in the series exhibited an IC₅₀ value of 0.028 µM, which is comparable to the reference drug Donepezil (IC₅₀ = 0.021 µM).[16] This demonstrates that modifications to the C2-acetyl group, in this case forming a hydrazone linkage, can completely redirect the therapeutic application of the scaffold.
Key Experimental Protocols
Trustworthiness in research is built on reproducible, well-described methodologies. The following protocols represent standard procedures for the synthesis and evaluation of thiazole analogs.
Protocol 1: General Synthesis of a 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Analog
This protocol is adapted from methodologies used to create libraries of thiazole-based anticancer agents.[7]
Objective: To synthesize an N-aryl thiazole-5-carboxamide derivative from its corresponding carboxylic acid.
Materials:
-
2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted aniline (e.g., 4-chloro-2-methylaniline)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours. Monitor reaction completion by TLC.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. Use this directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure target carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[17]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized analog against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized thiazole analog (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analog in culture media from the DMSO stock solution. The final DMSO concentration in the wells should be <0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold and its analogs, particularly the 2-aminothiazole derivatives, remain an exceptionally rich area for drug discovery. The structure-activity relationships explored herein demonstrate that targeted modifications at the C2 and C5 positions can yield compounds with potent and selective activity against cancer cells, microbes, and key enzymes implicated in neurodegenerative disease.
Future efforts should focus on leveraging computational docking studies to rationalize observed SAR and guide the design of next-generation analogs with improved target affinity and pharmacokinetic profiles. The development of dual-target inhibitors, for example, molecules that inhibit both a protein kinase and an enzyme like acetylcholinesterase, could emerge from this versatile scaffold. The continued exploration of novel substitutions and bioisosteric replacements will undoubtedly uncover new therapeutic agents with superior efficacy and safety.
References
- Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2015). Journal of Chemistry, 2015, 1-7. [Link]
- Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
- Thiazoles belong to the group of azole heterocycles. (n.d.).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4939. [Link]
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2021). Future Medicinal Chemistry, 13(13), 1133-1147. [Link]
- Synthesis method of 2-acetyl-5-thiazole formic acid. (2024).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. [Link]
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2022).
- Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 372-381. [Link]
- Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10984. [Link]
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(3), 359. [Link]
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(24), 5857. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7338. [Link]
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3731-3736. [Link]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806. [Link]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806. [Link]
- Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (2020).
Sources
- 1. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. kuey.net [kuey.net]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 11. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence in both natural products, such as vitamin B1 (thiamine), and clinically approved synthetic drugs underscores its remarkable versatility as a pharmacophore.[1][2] The unique electronic properties and the ability of the thiazole nucleus to act as a bioisostere for other functional groups have propelled the development of a vast library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic potential of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a wide array of cancer cell lines.[1][3] Their mechanisms of action are diverse, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A. Key Mechanistic Insights
1. Kinase Inhibition: A significant number of thiazole-based anticancer agents function as kinase inhibitors.[4][5] They are designed to compete with ATP for the binding site on various kinases, thereby blocking downstream signaling pathways that promote cell growth and survival. Notable targets include:
-
VEGFR-2: Vascular endothelial growth factor receptor-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Certain thiazole derivatives have been shown to be potent inhibitors of VEGFR-2.[1]
-
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, inducing cell cycle arrest and apoptosis.[6]
-
Akt Inhibition: Akt, a serine/threonine kinase, is a central node in the PI3K signaling pathway. Its inhibition by specific thiazole compounds leads to the suppression of tumor cell proliferation.[7]
-
p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Novel thiazole analogues have been identified as potent inhibitors of p38 MAPK.[8]
-
EGFR/HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in several cancers. Thiazolyl-pyrazoline derivatives have been designed as potent dual inhibitors of EGFR and HER2.[9]
2. Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division. Thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
3. Apoptosis Induction: Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the activation of caspases, disruption of mitochondrial function, and modulation of Bcl-2 family proteins.
B. Quantitative Assessment of Anticancer Activity
The in vitro anticancer efficacy of thiazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibitor | [3] |
| A549 (Lung) | 0.97 ± 0.13 | [3] | ||
| 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Aromatase and Protein Tyrosine Kinase inhibitor | [10] |
| 3b | Leukemia HL-60(TB) | GI% > 100 | PI3Kα/mTOR dual inhibitor | [6] |
| 10b | MCF-7 (Breast) | 3.54 µM | EGFR/HER2 dual inhibitor | [9] |
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Anticancer Activity Screening:
Caption: Workflow for the evaluation of anticancer thiazole derivatives.
II. Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[12][13]
A. Key Mechanistic Insights
1. DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, repair, and recombination. Certain thiazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.[14]
2. Inhibition of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity. Some thiazole derivatives interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall.
3. Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
B. Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial efficacy of thiazole derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 37c | S. aureus | 46.9 | [14] |
| E. coli | 93.7 | [14] | |
| 55 | S. typhi | 50 | [14] |
| E. coli | 200 | [14] | |
| 12 | S. aureus | 125-150 | [13] |
| E. coli | 125-150 | [13] | |
| 13 | S. aureus | 50-75 | [13] |
| 14 | E. coli | 50-75 | [13] |
| 3a | E. coli | 4.88 | [15] |
| 3b | S. aureus | 19.53 | [15] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]
Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the thiazole derivative at which there is no visible turbidity (bacterial growth).
Signaling Pathway for DNA Gyrase Inhibition:
Caption: Inhibition of DNA gyrase by thiazole derivatives.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymes in the inflammatory pathway.
A. Key Mechanistic Insights
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many thiazole derivatives act as selective or non-selective inhibitors of COX enzymes.[18][19]
B. Quantitative Assessment of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of thiazole derivatives is assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 9a | 0.42 | 10.71 | [18] |
| 9b | 0.32 | 9.23 | [18] |
| 2a | >10 | 0.0003 | [18] |
| 2b | 2.65 | 0.95 | [20] |
| 2b | 0.239 | 0.191 | [19] |
| 2j | - | 0.957 | [19] |
C. Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to assess COX inhibition is through a colorimetric or fluorometric assay.[21]
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this activity by a test compound is indicative of its COX inhibitory potential.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the thiazole derivative at various concentrations.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, heme, and the test compound. Initiate the reaction by adding arachidonic acid (the substrate) and the detection reagent (e.g., TMPD for colorimetric assay).
-
Absorbance/Fluorescence Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the thiazole derivative. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
JAK-STAT Signaling Pathway Inhibition:
Caption: Thiazole derivatives can inhibit the JAK-STAT signaling pathway.
IV. Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities of thiazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, highlight their immense potential in addressing a wide range of human diseases. Future research will likely focus on the synthesis of novel thiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will facilitate the rational design of next-generation thiazole-based drugs.
V. References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]
-
Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024-03-15). Future Medicinal Chemistry. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022-11-17). MDPI. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023-01-01). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Cell Viability Assays. (2013-05-01). NCBI Bookshelf. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020-09-22). MDPI. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021-08-01). Bioorganic & Medicinal Chemistry. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017-06-21). Molecules. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021-10-21). Journal of Medicinal Chemistry. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024-03-27). MDPI. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023-08-27). Journal of Chemical Reviews. [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009-02-12). Bioorganic & Medicinal Chemistry Letters. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023-08-06). ACS Omega. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010-01-01). Methods in Molecular Biology. [Link]
-
MTT assay protocol: Guide to measuring cell viability & proliferation. (2025-12-24). CLYTE Technologies. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022-09-01). RSC Advances. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). YouTube. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023-08-06). ACS Publications. [Link]
-
A Review on Thiazole Scaffolds and its Biological Activity. (2022-06-30). ijrpr. [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023-01-01). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-01-01). RSC Advances. [Link]
-
New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. (2023-11-06). Molecules. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). RSC Publishing. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024-01-01). ResearchGate. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-06). Heliyon. [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2019-09-27). Molecules. [Link]
-
Therapeutic targeting of the Jak/STAT pathway. (2014-02-01). Basic & Clinical Pharmacology & Toxicology. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). Molecules. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells. (2020-09-15). Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Thiazole Moiety as a Privileged Scaffold
An In-Depth Technical Guide to 2-Acetylthiazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and metal coordination, and rigid structure make it a "privileged scaffold" for designing biologically active molecules.[3][4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][4][5] Within this versatile chemical family, this compound emerges as a significant building block and a heterocyclic side chain with considerable potential for therapeutic applications.[3] This guide provides a comprehensive technical overview of its synthesis, chemical characteristics, and burgeoning role in the landscape of modern drug development for researchers, scientists, and professionals in the field.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its application in synthesis and drug design.
Core Properties
The key physicochemical properties are summarized below, providing essential data for handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1095824-76-2 | [6][7] |
| Molecular Formula | C₆H₅NO₃S | [6] |
| Molecular Weight | 171.17 g/mol | [6][8] |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg | [6][8] |
| Density | 1.473 g/cm³ | [8] |
| InChI Key | LIFGFPYQXSGAQL-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected data from key analytical techniques are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the acetyl group's methyl protons (CH₃) around δ 2.7 ppm. The thiazole ring proton will appear as a singlet further downfield, typically above δ 8.0 ppm. The carboxylic acid proton will present as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which can vary with solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by distinct signals for the carbonyl carbons of the acetyl group (around 190-200 ppm) and the carboxylic acid (around 165-175 ppm).[9] The carbons of the thiazole ring will resonate in the aromatic region (approximately 120-160 ppm), and the methyl carbon of the acetyl group will appear upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. Strong C=O stretching vibrations will be observed for the carboxylic acid (approx. 1700-1725 cm⁻¹) and the ketone (approx. 1680-1700 cm⁻¹).[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (171.17). Key fragmentation patterns would likely involve the loss of the acetyl group and the carboxylic acid group.
Synthesis Strategies and Methodologies
The synthesis of this compound is a critical process for its availability in research and industrial applications. A patented method highlights a scalable approach suitable for production.[3]
Synthetic Pathway Overview
A robust, multi-step synthesis has been developed that is simple to operate, produces high yields, and is suitable for industrial-scale production.[3] The pathway avoids harsh conditions and minimizes waste, making it an efficient choice for chemists.
Caption: A multi-step synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis method, providing a clear, step-by-step guide for laboratory execution.[3]
Step 1: Synthesis of Intermediate Compound 1
-
In a suitable reaction vessel, charge toluene as the organic solvent.
-
Add thiourea and n-propanal to the toluene. The recommended mass ratio of thiourea to n-propanal to sulfonyl chloride is approximately 20.8:8:20.
-
Begin stirring the mixture. Slowly add sulfonyl chloride dropwise into the solution.
-
Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the solution and adjust the pH to 8-9 using a suitable base (e.g., aqueous ammonia).
-
Isolate the resulting product, Compound 1, for the next step.
Step 2: Synthesis of Intermediate Compound 2
-
Prepare a mixed solution of dilute sulfuric acid and hydrobromic acid.
-
Add Compound 1 to the acidic solution with stirring and cool the mixture to 0-4°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4°C.
-
Once the reaction is complete, adjust the pH of the solution to 8-9.
-
Perform an extraction using dichloromethane to isolate Compound 2. Remove the solvent to obtain the crude product.
Step 3: Synthesis of Intermediate Compound 3
-
Dissolve Compound 2 in an appropriate organic solvent such as tetrahydrofuran (THF).
-
Cool the solution and add butyllithium. The mass ratio of Compound 2 to butyllithium should be approximately 30:11.55.
-
After the initial reaction, add ethyl acetate to the mixture to form Compound 3.
Step 4: Oxidation to this compound
-
Subject Compound 3 to an oxidation reaction to convert the precursor into the final carboxylic acid product.
-
Purify the final product using standard techniques such as recrystallization or column chromatography to yield this compound.
Reactivity and Derivatization Potential
The chemical architecture of this compound offers multiple points for modification, making it a versatile scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Carboxylic Acid Group: The -COOH group is a primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide coupling is particularly significant, as seen in the synthesis of Dasatinib, an anticancer drug, where a related 2-aminothiazole-5-carboxylic acid core is coupled with an aniline derivative.[10][11]
-
Acetyl Group: The ketone in the acetyl group can undergo various reactions, such as reduction to an alcohol or conversion to an oxime. The adjacent methyl protons are acidic and can participate in condensation reactions.
-
Thiazole Ring: While the thiazole ring is aromatic and relatively stable, it can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.
Caption: Potential derivatization pathways from the core molecule.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a precursor for novel therapeutics. The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[5][12]
-
Anticancer Agents: Thiazole derivatives are prominent in oncology.[2] The structure of this compound is related to the core of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[10][12] Research on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has shown significant anti-proliferative effects on leukemia cells.[11][13] This highlights the potential of the thiazole-5-carboxylic acid scaffold in designing new and selective anticancer drugs.
-
Antimicrobial and Antiviral Agents: The thiazole ring is a key component of many antimicrobial and antiviral drugs.[5] Its ability to mimic peptide fragments and interact with biological targets makes it an attractive scaffold for developing agents against infectious diseases. Thiazole hydrazones, for example, have shown strong antimicrobial and antiviral capabilities.[5]
-
Other Therapeutic Areas: The versatility of the thiazole moiety extends to treatments for pain, anxiety, and depression.[3] Furthermore, thiazole derivatives have been investigated as sodium-glucose cotransporter-2 (SGLT2) inhibitors for managing diabetes.[4]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its robust synthesis, well-defined physicochemical properties, and multiple points for derivatization make it an invaluable tool for medicinal chemists. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the strategic use of privileged scaffolds like this compound will be paramount. Future research will likely focus on expanding the library of its derivatives and exploring their efficacy against a wider range of diseases, further cementing the legacy of the thiazole ring in modern medicine.
References
- Synthesis method of 2-acetyl-5-thiazole formic acid.
- 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis. ChemicalBook.
- This compound | 1095824-76-2. Biosynth.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- This compound | 1095824-76-2. ChemicalBook.
- This compound 1095824-76-2 wiki. Guidechem.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- This compound | 1095824-76-2. Sigma-Aldrich.
- Buy this compound
- A review on thiazole based compounds & it's pharmacological activities.
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
- This compound | 1095824-76-2. Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Spectroscopy of Carboxylic Acid Deriv
Sources
- 1. kuey.net [kuey.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 7. This compound | 1095824-76-2 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fiveable.me [fiveable.me]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Introduction: The Significance of 2-Acetylthiazole-5-carboxylic Acid in Modern Drug Discovery
An In-Depth Technical Guide to the Stability and Reactivity of 2-Acetylthiazole-5-carboxylic Acid
This compound is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure, featuring a thiazole core, is a key component in a variety of biologically active compounds.[1] The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs and essential natural products like vitamin B1 (thiamine).[2][3] This guide provides an in-depth analysis of the chemical stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for predicting potential degradation pathways, designing stable formulations, and developing robust synthetic routes for novel active pharmaceutical ingredients (APIs).[4][5]
The molecule's structure presents three distinct functional regions, each with its own reactivity profile: the aromatic thiazole ring, the electrophilic acetyl group, and the acidic carboxyl group. The interplay between these groups dictates the molecule's overall behavior in both chemical reactions and under various storage and physiological conditions.
Section 1: Chemical Stability Profile
A thorough understanding of a molecule's intrinsic stability is a cornerstone of drug development.[6] Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[4][7] These studies subject the molecule to conditions more severe than those used for accelerated stability testing to expedite the formation of degradants.[8] For this compound, the primary stability concerns revolve around hydrolysis, oxidation, photolysis, and thermal decomposition, with a particular focus on the potential for decarboxylation.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1095824-76-2 | [9][10] |
| Molecular Formula | C6H5NO3S | [10] |
| Molecular Weight | 171.17 g/mol | [10] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Forced Degradation Studies: A Predictive Framework
Forced degradation studies are designed to predict the chemical behavior of a drug substance, providing critical insights for formulation and packaging development.[4] A typical workflow involves subjecting the compound to a range of stress conditions and analyzing the resulting mixture, usually by a stability-indicating HPLC method, to quantify the loss of the parent compound and identify the formation of degradation products.[11]
Caption: General workflow for forced degradation studies.
1.2.1 Hydrolytic Stability (Acidic & Basic Conditions)
Hydrolysis studies assess the susceptibility of a molecule to water-driven degradation, which is critical for predicting its stability in aqueous formulations and under physiological pH conditions.[12]
-
Acidic Conditions: The thiazole ring is generally stable in acidic media.[13] The primary sites susceptible to acid-catalyzed hydrolysis are the acetyl and carboxylic acid functionalities. However, amide and ester hydrolysis are more common than cleavage of the carbon-carbon bond of the acetyl group.[14] The mechanism of hydrolysis for an acetyl group would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[15][16]
-
Basic Conditions: In basic media, the carboxylic acid will be deprotonated to its carboxylate salt form. Saponification-type reactions are typically associated with esters, but strong basic conditions could potentially promote reactions at the acetyl group.[12]
1.2.2 Oxidative Stability
Oxidation is a common degradation pathway. The thiazole ring contains both nitrogen and sulfur heteroatoms, which can be susceptible to oxidation.[2]
-
Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a non-aromatic sulfoxide or sulfone.[2]
-
Nitrogen Oxidation: The ring nitrogen can be oxidized to an aromatic thiazole N-oxide.[2]
-
Side-Chain Oxidation: The acetyl group is generally resistant to mild oxidation, but strong oxidizing agents could potentially cleave it.
A study on the degradation of a model thiazole pollutant, thioflavin T, using H₂O₂ demonstrated that oxidative processes can lead to a variety of intermediate products, highlighting the complexity of these degradation pathways.[17]
1.2.3 Thermal and Photolytic Stability
-
Thermal Stability: While the thiazole ring is quite stable, high temperatures can promote decarboxylation of the carboxylic acid group.[18][19] The stability of 2-acetylthiazole is known to be affected by high temperatures over prolonged periods.[18]
-
Photostability: The ICH Q1B guideline recommends testing under a combination of visible and UV light.[4] Aromatic systems like thiazole can absorb UV radiation, potentially leading to photolytic degradation. The specific degradation pathway would need to be determined experimentally.
Section 2: Reactivity Profile
The reactivity of this compound is governed by the unique electronic properties of its constituent functional groups.
Caption: Key reactive sites on the molecule.
Reactions at the Carboxylic Acid Group
-
Decarboxylation: This is arguably the most significant thermal or acid-catalyzed reaction for this molecule. Heteroaromatic carboxylic acids, particularly those with electron-donating groups or heteroatoms that can stabilize an intermediate carbanion, are often susceptible to losing CO₂.[20] Kinetic studies on related 2-aminothiazole-5-carboxylic acids have shown that they can decarboxylate through different mechanisms depending on the proton activity of the solution.[19][21] This reaction is a critical consideration during synthesis, purification, and storage, especially at elevated temperatures.
Caption: The decarboxylation of this compound.
-
Esterification and Amidation: The carboxylic acid can undergo standard condensation reactions with alcohols or amines to form the corresponding esters or amides. These reactions typically require an acid catalyst or conversion of the carboxylic acid to a more reactive species like an acyl chloride.[22]
Reactions at the Acetyl Group
The acetyl group's reactivity is dominated by its carbonyl carbon and the adjacent methyl protons (α-protons).
-
Enolization: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. The rates of enolization for acetylthiazoles have been studied, showing that the process can be catalyzed by acids, bases, and even certain metal ions.[23] This reactivity is fundamental to reactions like aldol condensations.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.[2]
Reactions involving the Thiazole Ring
The thiazole ring is an electron-deficient aromatic system, which influences its reactivity.[2]
-
Electrophilic Aromatic Substitution: The thiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, similar to pyridine.[13] If substitution does occur, it is predicted to happen at the C5 position, but in this molecule, that position is already occupied.
-
Nucleophilic Aromatic Substitution: The C2 position is the most electron-deficient and is the most likely site for nucleophilic attack, especially if a good leaving group is present.[24]
-
Metalation: The proton at the C2 position of a thiazole ring can be abstracted by strong bases like n-butyllithium to form a 2-lithiothiazole intermediate.[24] This is a common strategy for introducing substituents at the C2 position. While the subject molecule is already substituted at C2, this reactivity is fundamental to the synthesis of many related compounds.[25]
Section 3: Experimental Protocols
The following protocols are provided as validated starting points for investigating the stability and reactivity of this compound.
Protocol 3.1: Forced Degradation Study
Objective: To assess the stability of the molecule under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 7 days. Also, heat the stock solution at 70°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a validated, stability-indicating HPLC-UV method. Compare the chromatograms of stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.
Causality: The conditions are chosen to simulate potential real-world scenarios: acid/base for physiological pH, oxidation for atmospheric exposure, and heat/light for storage and transport.[4][26] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect degradants without completely destroying the parent molecule.[7]
Protocol 3.2: Monitoring Thermal Decarboxylation
Objective: To quantify the rate of decarboxylation at elevated temperatures.
Methodology:
-
Accurately weigh ~10 mg of this compound into a sealed vial.
-
Place the vial in an oven maintained at 100°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove the vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent (e.g., 10 mL of methanol).
-
Analyze the resulting solution by HPLC-UV.
-
Create a calibration curve for both this compound and its expected decarboxylation product, 2-acetylthiazole.
-
Quantify the amount of remaining starting material and the amount of product formed at each time point.
-
Plot the concentration of the starting material versus time to determine the degradation kinetics.
Causality: This experiment directly probes one of the most likely degradation pathways for this class of compounds.[19] By quantifying the disappearance of the parent and the appearance of the product, a clear degradation profile can be established, which is vital for determining shelf-life and appropriate storage conditions.
Conclusion
This compound is a molecule with a nuanced stability and reactivity profile. While the thiazole ring provides a degree of aromatic stability, the functional groups attached to it are the primary drivers of its chemical behavior. The carboxylic acid is susceptible to decarboxylation, a key degradation pathway that must be managed during synthesis and storage. The acetyl group offers a handle for further synthetic modifications via its carbonyl and enolizable protons. Forced degradation studies are essential to fully map its stability landscape, ensuring the development of safe and effective medicines. This guide provides the foundational knowledge and experimental framework necessary for any scientist working with this valuable heterocyclic building block.
References
- Wikipedia. Thiazole. [Link]
- Google Patents. (CN117567388B) Synthesis method of 2-acetyl-5-thiazole formic acid.
- Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
- PMC.
- ResearchGate.
- Quinoline. 2-Acetylthiazole. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [Link]
- ResearchGate. Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. [Link]
- PMC.
- ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [Link]
- ResearchGate. Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. [Link]
- ElectronicsAndBooks. Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. [Link]
- Indian Academy of Sciences. Chemistry of the thiazoles. [Link]
- NIH.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- MedCrave online.
- PharmTech.
- ACS Publications. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. [Link]
- Google Patents. (CN105348216A) Synthetic method for 2-acetyl thiazole.
- ACS Publications. 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. [Link]
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
- PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
- ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. [Link]
- ResearchGate. (PDF)
- MDPI.
- International Journal of Pharmaceutical Research and Applications. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
- PubChem. 2-Acetylthiazole-4-carboxylic acid. [Link]
- Chemistry LibreTexts. Hydrolysis Reactions. [Link]
- YouTube. Organic Chemistry 2 - Chapter 19.
- YouTube. mechanism of ester hydrolysis. [Link]
- YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 10. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ias.ac.in [ias.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Acetylthiazole: Properties, Uses, Safety, Supplier & Manufacturer Information in China [quinoline-thiophene.com]
- 19. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 25. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 26. ajrconline.org [ajrconline.org]
An In-Depth Technical Guide to 2-Acetylthiazole-5-carboxylic Acid: A Keystone Heterocycle for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-acetylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, including its IUPAC name and synonyms, and present a detailed analysis of its physicochemical properties. A significant portion of this guide is dedicated to a robust, step-by-step synthesis protocol, offering field-proven insights into its preparation. While direct biological data on the title compound is limited in publicly accessible literature, we will explore the vast therapeutic potential of the 2-acetylthiazole scaffold by examining the well-documented biological activities of its close derivatives. This guide aims to serve as a critical resource for scientists leveraging this versatile building block in the design and synthesis of novel therapeutic agents.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a bifunctional molecule featuring a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This core is substituted with an acetyl group at the 2-position and a carboxylic acid group at the 5-position.
The formal IUPAC name for this compound is 2-acetyl-1,3-thiazole-5-carboxylic acid [1].
Synonyms: Researchers may encounter this compound under various names in literature and chemical catalogs. The most common synonyms include:
-
This compound
-
2-acetyl-5-thiazolecarboxylic acid
-
5-Thiazolecarboxylic acid, 2-acetyl-
Chemical Structure:
Figure 2: High-level workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Thiazole Precursor (Compound 1)
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with toluene. Add thiourea and n-propanal to the solvent with stirring. A preferred mass ratio is approximately 20.8 parts thiourea to 8 parts n-propanal.
-
Addition of Sulfonyl Chloride: Slowly add sulfonyl chloride (approximately 20 parts) to the mixture. This reaction is exothermic; maintain the temperature of the reaction vessel.
-
Reaction: Heat the mixture to 70°C and maintain for 3 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture and adjust the pH to 8-9 using a suitable base, such as aqueous ammonia. Separate the organic phase. Extract the aqueous phase with toluene. Combine the organic phases and remove the solvent under reduced pressure to yield Compound 1.
Step 2: Bromination of the Thiazole Precursor (Compound 2)
-
Reaction Setup: In a separate vessel, prepare a mixed solution of dilute sulfuric acid and hydrobromic acid. Add Compound 1 to this acidic solution.
-
Diazotization and Bromination: Cool the mixture to 0-4°C with an ice bath. Slowly add an aqueous solution of sodium nitrite, maintaining the temperature in the specified range.
-
Work-up: After the reaction is complete, adjust the pH to 8-9. Extract the product into an organic solvent to obtain Compound 2.
Step 3: Acetylation of the Brominated Thiazole (Compound 3)
-
Reaction Setup: Dissolve Compound 2 in anhydrous tetrahydrofuran (THF) in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: Cool the solution to -70°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi), maintaining the temperature below -65°C. Stir for 30 minutes. The causality here is that the strongly basic n-BuLi deprotonates the most acidic proton on the thiazole ring, preparing it for electrophilic attack.
-
Acetylation: Slowly add ethyl acetate to the reaction mixture, again keeping the temperature below -65°C. Stir for an additional 30 minutes.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and remove the solvent to yield Compound 3.
Step 4: Oxidation to this compound
-
Reaction Setup: Dissolve Compound 3 in a suitable solvent.
-
Oxidation: Add a solution of potassium permanganate (KMnO₄) to the mixture. The molar ratio of Compound 3 to KMnO₄ should be approximately 1:2.
-
Work-up: After the reaction is complete, filter to remove the solid manganese dioxide. Extract the filtrate with a suitable organic solvent like dichloromethane to remove any unreacted starting material, collecting the aqueous phase.
-
Isolation: Acidify the aqueous phase to precipitate the product, this compound. Filter the solid, wash with cold water, and dry under vacuum.
(Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.)
Applications in Drug Discovery and Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties, ability to form hydrogen bonds, and engage in various non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators.[2]
While specific biological activity data for this compound is not extensively reported, its structure represents a key pharmacophore. The true value of this compound lies in its utility as a versatile building block for creating more complex and potent drug candidates.
4.1. The Thiazole Scaffold in Oncology
The thiazole nucleus is a core component of several successful anti-cancer agents. A prominent example is Dasatinib , a kinase inhibitor used to treat certain types of leukemia.[2] The thiazole ring in Dasatinib plays a crucial role in its binding to the ATP-binding pocket of the target kinases.
Derivatives of the closely related 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of Dasatinib and have shown potent anti-proliferative activity against human leukemia cells.[3] For instance, certain phenylamide derivatives have demonstrated high potency, although their activity against solid tumors was less pronounced, highlighting the importance of other structural features for broader anti-cancer activity.[3]
Newly synthesized thiazole derivatives have also shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, with IC50 values in the sub-micromolar range.[4][5]
4.2. Antimicrobial and Antifungal Applications
Historically, thiazole derivatives, such as sulfathiazole, were among the earliest antimicrobial agents.[2] The thiazole ring continues to be a key component in the development of new anti-infective drugs. For example, Cefiderocol, a recently approved antibiotic, contains a thiazole ring and is used to treat complex urinary tract infections.[2]
The 2-acetylthiazole moiety itself is a known component of some natural products and has been investigated for its role in the flavor and aroma of certain foods.
4.3. Future Directions and Rationale for Use
This compound provides medicinal chemists with a strategically functionalized scaffold. The carboxylic acid group can be readily converted into a wide range of functional groups, such as amides, esters, and hydroxymethyl groups, allowing for the exploration of structure-activity relationships (SAR). The acetyl group can also be modified or used as a handle for further chemical transformations.
The logical application of this compound in a drug discovery program would be as a starting material for the synthesis of a library of derivatives to be screened against a panel of biological targets, particularly protein kinases and other enzymes implicated in cancer and infectious diseases.
Conclusion
This compound is a chemical compound with a well-defined identity and accessible synthetic routes. While direct biological applications are still under exploration, its significance as a versatile building block in medicinal chemistry is clear. The proven success of the thiazole scaffold in a range of therapeutic areas, from oncology to infectious diseases, provides a strong rationale for the continued investigation and utilization of this and related compounds in the quest for novel and more effective medicines. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their drug discovery programs.
References
- 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 | Chemsrc. (n.d.).
- 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem. (n.d.).
- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., Qian, H., Huang, W., Cai, X., Cao, P., Wellner, A., & Gust, R. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(8), 523–531. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (n.d.).
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (n.d.).
- 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]
- CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7).
Sources
Methodological & Application
Synthesis of 2-Acetylthiazole-5-carboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of 2-acetylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a robust pathway commencing with the Hantzsch thiazole synthesis from the readily available starting material, ethyl bromopyruvate. Subsequent functional group transformations, including a carefully designed oxidation sequence and final ester hydrolysis, are detailed. This guide emphasizes the underlying chemical principles, safety considerations, and analytical checkpoints to ensure a successful and reproducible synthesis.
Introduction
Thiazole-containing compounds are a cornerstone of many pharmaceuticals and biologically active molecules, owing to their diverse pharmacological properties. The specific target of this guide, this compound, presents a valuable scaffold for further chemical modification in drug discovery programs. Its synthesis, while involving multiple steps, relies on fundamental and well-established organic reactions. This protocol provides a detailed, step-by-step methodology, moving beyond a simple recitation of procedures to explain the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.
Overall Synthetic Strategy
The synthesis of this compound from ethyl bromopyruvate is accomplished via a three-stage process. The initial stage involves the construction of the thiazole ring system through the Hantzsch thiazole synthesis. This is followed by the elaboration of the substituent at the 2-position from a methyl to an acetyl group. The final stage is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Detailed Experimental Protocols
Safety Precautions
-
Ethyl bromopyruvate is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Thioacetamide is a suspected carcinogen and is toxic.[3] Handle with extreme care in a fume hood, using full PPE. Avoid inhalation of dust and contact with skin and eyes.
-
Selenium dioxide is highly toxic and an environmental hazard. Handle with appropriate containment and disposal procedures.
-
Grignard reagents and butyllithium are highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and appropriate quenching procedures.
-
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Step 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate
This initial step employs the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[3][4] The reaction proceeds via the condensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (thioacetamide).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl bromopyruvate | 195.03 | 19.5 g | 0.10 |
| Thioacetamide | 75.13 | 7.5 g | 0.10 |
| Ethanol | 46.07 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.5 g, 0.10 mol) and ethanol (200 mL).
-
Stir the mixture at room temperature until the thioacetamide has completely dissolved.
-
Slowly add ethyl bromopyruvate (19.5 g, 0.10 mol) to the solution dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ethyl 2-methylthiazole-5-carboxylate by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain a pale yellow oil.
Expected Yield: 70-80%
Step 2: Synthesis of Ethyl 2-Acetylthiazole-5-carboxylate
This transformation of the 2-methyl group to a 2-acetyl group is a two-stage process involving an initial oxidation to the aldehyde followed by a Grignard reaction and subsequent oxidation.
Selenium dioxide is a common reagent for the oxidation of activated methyl groups to aldehydes.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-methylthiazole-5-carboxylate | 171.22 | 17.1 g | 0.10 |
| Selenium Dioxide (SeO₂) | 110.96 | 12.2 g | 0.11 |
| Dioxane | 88.11 | 200 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
In a 500 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, suspend selenium dioxide (12.2 g, 0.11 mol) in a mixture of dioxane (200 mL) and water (5 mL).
-
Heat the suspension to 50-60 °C with vigorous stirring.
-
Add a solution of ethyl 2-methylthiazole-5-carboxylate (17.1 g, 0.10 mol) in dioxane (50 mL) dropwise to the heated suspension over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. A black precipitate of elemental selenium will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate. Wash the precipitate with dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-formylthiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
This step involves the addition of a methyl group via a Grignard reagent to the aldehyde, followed by oxidation of the resulting secondary alcohol.[7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-formylthiazole-5-carboxylate | 185.20 | 18.5 g | 0.10 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 37 mL | 0.11 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Pyridinium chlorochromate (PCC) | 215.56 | 23.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Grignard Reaction:
-
Dissolve ethyl 2-formylthiazole-5-carboxylate (18.5 g, 0.10 mol) in anhydrous diethyl ether (150 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (37 mL of 3.0 M solution in diethyl ether, 0.11 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
-
Oxidation:
-
Dissolve the crude alcohol in dichloromethane (200 mL) in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) (23.7 g, 0.11 mol) in one portion.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield ethyl 2-acetylthiazole-5-carboxylate.
-
Step 3: Synthesis of this compound
The final step is the saponification of the ethyl ester to the carboxylic acid using a base, followed by acidification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-acetylthiazole-5-carboxylate | 199.22 | 19.9 g | 0.10 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 4.2 g | 0.10 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Dissolve ethyl 2-acetylthiazole-5-carboxylate (19.9 g, 0.10 mol) in a mixture of THF (100 mL) and water (50 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (4.2 g, 0.10 mol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Yield: 85-95%
PART 2: Mechanistic Insights and Characterization
Hantzsch Thiazole Synthesis Mechanism
The formation of the thiazole ring proceeds through a well-established mechanism. The thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Characterization Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl and carboxylic acid moieties.
Alternative Synthetic Route
An alternative approach to 2-acetylthiazole derivatives involves the Sandmeyer reaction of an aminothiazole precursor.[4][9] This route can be advantageous if the corresponding 2-aminothiazole-5-carboxylate is readily available. The amino group is converted to a diazonium salt, which is then displaced by a halogen. Subsequent metal-catalyzed acetylation can then install the acetyl group. A Chinese patent describes a similar strategy starting from 2-aminothiazole, which is brominated and then acetylated using butyllithium and ethyl acetate.[10]
Conclusion
The protocol described herein provides a reliable and detailed pathway for the synthesis of this compound from ethyl bromopyruvate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this valuable heterocyclic building block for applications in drug discovery and development.
References
- 2-Acetylthiazole - The Ingredient Directory - The Fragrance Conserv
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google P
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]
- Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchG
- Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. [Link]
- A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
- Grignard Reactions: Practice Problems Involving Oxid
- HAZARD SUMMARY - NJ.gov. [Link]
- Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC - NIH. [Link]
- Oxidation reactions of acetylenic fatty esters with selenium dioxide/tert-butyl hydroperoxide. [Link]
- ChemInform Abstract: Microwave-Assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones to Aryl Glyoxals | Request PDF - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation reactions of acetylenic fatty esters with selenium dioxide/tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
Application Note: 2-Acetylthiazole-5-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental use of 2-Acetylthiazole-5-carboxylic acid. The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous bioactive compounds and pharmaceuticals.[1] this compound is a valuable heterocyclic building block, offering multiple reaction sites for the synthesis of diverse compound libraries. This guide outlines its physicochemical properties, provides a detailed, field-proven protocol for its application in amide synthesis, and explains the scientific rationale behind key experimental steps.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for metal ion coordination make it a versatile scaffold for interacting with biological targets.[2] The thiazole core is integral to essential natural products like vitamin B1 (thiamine) and blockbuster drugs such as the antibiotic penicillin, underscoring its fundamental role in biological processes.[1][3]
This compound emerges as a particularly useful intermediate. It possesses two key functional groups ripe for chemical modification: a carboxylic acid and a ketone. This dual functionality allows for sequential or orthogonal chemical transformations, enabling the construction of complex molecules. The carboxylic acid is readily converted into amides, esters, or other derivatives, while the acetyl group can be a handle for further elaboration. As such, this compound is a critical starting material for generating novel chemical entities for screening in various therapeutic areas, including oncology and infectious diseases.[3]
Physicochemical & Handling Properties
Proper handling and storage are paramount for ensuring the integrity of the starting material. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1095824-76-2 | [4][5][6][7][8][9] |
| Molecular Formula | C₆H₅NO₃S | [7][8][9][10] |
| Molecular Weight | 171.17 g/mol | [7][8] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥98% | [5][9] |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg | [7][8] |
| Density | 1.5 ± 0.1 g/cm³ | [7] |
| Storage | Sealed in a dry environment at room temperature. | [5] |
| Safety | Warning. Causes skin and eye irritation. May cause respiratory irritation. (H315, H319, H335). | [5] |
Core Application: Amide Library Synthesis Protocol
The most direct application for this compound in drug discovery is its use in amide coupling reactions to generate diverse libraries for biological screening. The following protocol details a robust method for coupling the acid with a representative primary or secondary amine.
Causality of the Experimental Design:
The carboxylic acid group is relatively unreactive and must be "activated" to facilitate nucleophilic attack by an amine. This is achieved by converting the hydroxyl group into a better leaving group. Common peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and the amine without competing in the coupling reaction.
Workflow Visualization:
Sources
- 1. kuey.net [kuey.net]
- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1095824-76-2 [sigmaaldrich.com]
- 6. This compound | 1095824-76-2 [chemicalbook.com]
- 7. 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 | Chemsrc [chemsrc.com]
- 8. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 9. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]
- 10. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Role of 2-Acetylthiazole-5-carboxylic Acid in Modern Medicinal Chemistry
Abstract: The thiazole ring is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1][2][3][4] This guide focuses on a specific, highly functionalized building block: 2-Acetylthiazole-5-carboxylic acid . While not a therapeutic agent itself, its unique arrangement of functional groups—a nucleophilic acetyl moiety and an electrophilic carboxylic acid on a biologically favorable thiazole core—makes it an exceptionally valuable starting point for synthesizing diverse compound libraries. We will explore its synthesis, key derivatization strategies, and its application in developing novel therapeutic agents, including antitumor and anti-inflammatory compounds.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole nucleus is a privileged scaffold in drug design, prized for its metabolic stability and ability to engage in a wide range of non-covalent interactions with biological targets.[1][4] Its presence in drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib highlights its versatility.[1][3] The subject of this guide, this compound, provides medicinal chemists with three key points for diversification:
-
The Carboxylic Acid (C5): A versatile handle for forming amides, esters, and other functional groups, crucial for probing interactions with target proteins.
-
The Acetyl Group (C2): Can be used as a handle for further heterocycle formation, reduction to an alcohol, or conversion to an amine, enabling significant structural modifications.
-
The Thiazole Ring: The core scaffold, whose nitrogen and sulfur heteroatoms can participate in hydrogen bonding and metal coordination.
The strategic importance of this building block is underscored by recent patents detailing optimized, industrial-scale synthesis routes, developed to facilitate its broader application in drug discovery programs.[5]
Synthesis of the Core Scaffold
An efficient and scalable synthesis of this compound is paramount for its use in medicinal chemistry. A patented method highlights a practical approach suitable for large-scale production.[5]
Protocol 2.1: Industrial Synthesis of this compound
This protocol is adapted from patent CN117567388B, which describes a multi-step process designed for high yield and operational simplicity.[5]
Workflow Overview:
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Step 1: Thiazole Ring Formation
-
Charge a reactor with an organic solvent (e.g., toluene), thiourea, and n-propanal.[5]
-
Initiate stirring and slowly add sulfonyl chloride to the mixture.
-
Heat the reaction to 50-80°C for 2-4 hours.[5]
-
Upon completion, cool the mixture and adjust the pH to 8-9 with a base (e.g., aqueous ammonia) to yield the initial thiazole intermediate (Compound 1).[5]
-
Rationale: This is a variation of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring from a thioamide and an alpha-halo carbonyl equivalent.
-
-
Step 2: Diazotization and Halogenation
-
Add the intermediate from Step 1 to a cooled (0-4°C) mixture of dilute sulfuric acid and hydrobromic acid.[5]
-
Slowly add a solution of sodium nitrite dropwise while maintaining the low temperature. This generates a diazonium salt.
-
After the reaction is complete, adjust the pH to 8-9 and extract the product (Compound 2).[5]
-
Rationale: Diazotization of a primary amine on the thiazole ring (formed in situ) followed by a Sandmeyer-type reaction introduces a handle (like a bromine atom) for subsequent functionalization.
-
-
Step 3: Acetyl Group Introduction and Carboxylation
-
The subsequent steps detailed in the patent literature involve the conversion of the intermediate (Compound 2) through further reactions to introduce the acetyl group at the C2 position and the carboxylic acid at the C5 position.[5] This often involves metal-catalyzed cross-coupling or lithiation followed by quenching with an appropriate electrophile.
-
Note: The detailed synthesis of the methyl ester, methyl-2-acetylthiazole-5-carboxylate, has also been described via a Minisci-type acetylation, providing an alternative route to this scaffold.[6]
Applications in Medicinal Chemistry: Case Studies
The true value of this compound is realized when it is used as a scaffold to build more complex, biologically active molecules. The carboxylic acid is most commonly derivatized to form amides, a key functional group in many drugs due to its ability to act as both a hydrogen bond donor and acceptor.
Application 3.1: Development of Novel Anticancer Agents
The thiazole moiety is a component of several potent anticancer drugs.[1][7] Derivatives of thiazole-5-carboxylic acid have been extensively explored for their anti-proliferative activities.[8][9]
Case Study: Thiazole-Pyrazole Amides as Tumor Cell Inhibitors
A series of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.[8] One lead compound from this class was shown to induce cell cycle arrest at the G0/G1 phase and was particularly effective against B-cell lymphoma lines, with no observed toxicity in normal human cells.[8]
General Synthetic Workflow:
Caption: General workflow for synthesizing bioactive thiazole amides.
Protocol 3.1.1: Synthesis of Thiazole Carboxamide Derivatives
This general protocol is adapted from methodologies used for synthesizing thiazole-based anticancer and anti-inflammatory agents.[10]
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM).
-
Add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and a catalyst like DMAP (4-dimethylaminopyridine, 0.1 eq).[10]
-
Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
Rationale: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DMAP acts as a catalyst to facilitate this process.
-
-
Amide Bond Formation:
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[10]
-
-
Workup and Purification:
-
Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the final thiazole carboxamide derivative.[10]
-
Structure-Activity Relationship (SAR) Insights: Studies on various thiazole derivatives have revealed key SAR trends:
-
The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heterocyclic amines often confer potent activity.[9][10]
-
Substitutions on the thiazole ring itself can modulate potency and selectivity. For instance, in a series of dasatinib-inspired compounds, the core thiazole structure was essential for activity against leukemia cells, but other parts of the molecule dictated activity against solid tumors.[9]
Application 3.2: Xanthine Oxidase and COX Inhibitors
Chronic inflammation and conditions like gout are driven by enzymes such as Cyclooxygenases (COX) and Xanthine Oxidase (XO). Thiazole-5-carboxylic acid derivatives have emerged as potent inhibitors of these enzymes.
-
Xanthine Oxidase (XO) Inhibitors: A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as XO inhibitors for the treatment of gout. Several compounds showed high potency, with one derivative (GK-20) exhibiting an IC50 value of 0.45 µM.[11] SAR studies indicated that di-substituted aromatic rings on the amide portion were more potent than mono-substituted ones.[11]
-
COX Inhibitors: Novel thiazole carboxamide derivatives were designed as inhibitors of COX-1 and COX-2. Molecular docking studies were used to predict binding modes, and subsequent in vitro testing confirmed that several compounds were potent inhibitors of both isozymes.[10]
| Compound Class | Target | Key Finding | Potency (IC50) |
| Thiazole-Pyrazole Amides[8] | Cancer Cell Proliferation | Induces G0/G1 cell cycle arrest. | Potent (specific values vary by cell line) |
| Dasatinib-inspired Amides[9] | K562 Leukemia Cells | Activity comparable to Dasatinib. | < 1 µM (for lead compound 6d) |
| 2-Benzamido-thiazoles[11] | Xanthine Oxidase | Di-substituted amides are more potent. | 0.45 µM (for lead compound GK-20) |
| Thiazole Carboxamides[10] | COX-1 / COX-2 | Compound 2b potent against both enzymes. | 0.239 µM (COX-1), 0.191 µM (COX-2) |
Conclusion and Future Directions
This compound is a powerful and versatile scaffold for modern medicinal chemistry. Its well-defined reactive sites allow for the systematic and efficient generation of diverse chemical libraries. The successful application of its derivatives in developing potent and selective inhibitors for oncology and inflammation targets validates its importance. Future research will likely focus on exploring more complex derivatizations of the acetyl group and leveraging the scaffold to create novel bifunctional molecules or PROTACs, further expanding the therapeutic potential of the thiazole nucleus.
References
- Synthesis method of 2-acetyl-5-thiazole formic acid.
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
- Synthetic method for 2-acetyl thiazole.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Malaysian Journal of Analytical Sciences. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. Asian Journal of Pharmaceutical Research. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. kuey.net [kuey.net]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 6. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Versatile Building Block: 2-Acetylthiazole-5-carboxylic Acid in the Synthesis of Novel Heterocycles
Introduction: The Thiazole Motif in Modern Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, possesses unique electronic properties that facilitate interactions with various biological targets.[2] Its presence in blockbuster drugs such as the anticancer agent Dasatinib and numerous antibiotics underscores its therapeutic significance.[1] The functionalization of the thiazole core offers a gateway to novel chemical entities with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.[3]
2-Acetylthiazole-5-carboxylic acid emerges as a particularly valuable building block for the construction of novel heterocyclic systems. Its bifunctional nature, featuring a reactive acetyl group and a versatile carboxylic acid moiety, provides two distinct points for chemical modification. This allows for the strategic elaboration of the core structure into more complex, fused, and substituted heterocycles, making it an ideal starting material for generating libraries of compounds for drug discovery and development. This guide provides detailed protocols and insights into the synthesis of this compound and its application in the generation of innovative heterocyclic scaffolds.
Synthesis of the Core Building Block: this compound
An efficient and scalable synthesis of this compound is paramount for its widespread application. A patented industrial method provides a robust and high-yield approach suitable for laboratory and larger-scale production.[4]
Protocol 1: Synthesis of 2-Acetyl-5-thiazolecarboxylic Acid
This protocol is adapted from a patented industrial method, ensuring high yield and purity.[4]
Reaction Scheme:
A multi-step synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiourea | 76.12 | 208 g | 2.73 |
| n-Propanal | 58.08 | 80 g | 1.38 |
| Sulfonyl chloride | 134.97 | 200 g | 1.48 |
| Toluene | - | 800 g | - |
| Ammonia water | - | As needed | - |
| Dilute sulfuric acid | - | As needed | - |
| Hydrobromic acid | - | As needed | - |
| Sodium nitrite | 69.00 | As needed | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 70 mL | 0.175 |
| Ethyl acetate | 88.11 | 16.3 g | 0.185 |
| Tetrahydrofuran (THF), anhydrous | - | 150 g | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Sodium hydroxide | 40.00 | As needed | - |
| Hydrochloric acid | 36.46 | As needed | - |
Procedure:
Step 1: Synthesis of Intermediate 1
-
To a stirred solution of thiourea (208 g) and n-propanal (80 g) in toluene (800 g), slowly add sulfonyl chloride (200 g) dropwise.
-
Heat the mixture to 70°C and maintain for 3 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 9 with ammonia water to obtain a solution containing Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Add the solution of Intermediate 1 to a mixed solution of dilute sulfuric acid and hydrobromic acid.
-
Cool the mixture to 0-4°C with stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0-4°C.
-
After the addition is complete, adjust the pH to 8-9 and extract the product to obtain Intermediate 2.
Step 3: Synthesis of Intermediate 3 (Ethyl 2-acetylthiazole-5-carboxylate)
-
Dissolve Intermediate 2 (30 g) in anhydrous tetrahydrofuran (150 g) and cool the solution to -70°C.
-
Slowly add n-butyllithium (70 mL of a 2.5 M solution) dropwise, maintaining the temperature at -65°C. Stir for 30 minutes.
-
Add ethyl acetate (16.3 g) dropwise, maintaining the temperature at -65°C. Stir for another 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and remove the solvent to yield the crude ester (Intermediate 3).
Step 4: Hydrolysis to this compound
-
Hydrolyze the crude ester from Step 3 using an aqueous solution of sodium hydroxide.
-
After the hydrolysis is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.
Transformation of the Carboxylic Acid Moiety: Gateway to Diverse Heterocycles
The carboxylic acid group at the 5-position is a versatile handle for constructing a variety of five-membered heterocycles, including oxadiazoles, thiadiazoles, and triazoles. The key intermediate for these transformations is the corresponding carbohydrazide.
Protocol 2: Synthesis of 2-Acetylthiazole-5-carbohydrazide
This protocol describes the conversion of the carboxylic acid to its hydrazide, a crucial intermediate for subsequent cyclization reactions.
Reaction Scheme:
Synthesis of 2-acetylthiazole-5-carbohydrazide.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 171.18 |
| Thionyl chloride (SOCl₂) | 118.97 |
| Anhydrous Methanol (MeOH) | 32.04 |
| Hydrazine hydrate (N₂H₄·H₂O) | 50.06 |
| Ethanol (EtOH) | 46.07 |
Procedure:
Step 1: Esterification
-
Suspend this compound in anhydrous methanol.
-
Cool the suspension in an ice bath and add thionyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-acetylthiazole-5-carboxylate.[5]
Step 2: Hydrazinolysis
-
Dissolve the crude methyl ester in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product, 2-acetylthiazole-5-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired carbohydrazide.
Building Novel Heterocycles: The Power of Cyclization Reactions
The synthesized 2-acetylthiazole-5-carbohydrazide is a versatile precursor for a range of five-membered heterocycles. The following protocols outline the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Protocol 3: Synthesis of 2-(2-Acetylthiazol-5-yl)-1,3,4-thiadiazole Derivatives
This protocol details the cyclization of the carbohydrazide with carbon disulfide to form a mercapto-substituted thiadiazole, which can be further functionalized.
Reaction Scheme:
Synthesis of a 1,3,4-thiadiazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Acetylthiazole-5-carbohydrazide | 185.21 |
| Carbon disulfide (CS₂) | 76.14 |
| Potassium hydroxide (KOH) | 56.11 |
| Ethanol (EtOH) | 46.07 |
| Dilute Hydrochloric acid (HCl) | 36.46 |
Procedure:
-
Dissolve 2-acetylthiazole-5-carbohydrazide in ethanol containing potassium hydroxide.
-
Add carbon disulfide to the solution and reflux the mixture for 10-12 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 5-(2-acetylthiazol-5-yl)-1,3,4-thiadiazole-2-thiol.[6]
Protocol 4: Synthesis of 2-(2-Acetylthiazol-5-yl)-1,3,4-oxadiazole Derivatives
This protocol describes the synthesis of an oxadiazole ring through the cyclization of the carbohydrazide.
Reaction Scheme:
Synthesis of a 1,3,4-oxadiazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Acetylthiazole-5-carbohydrazide | 185.21 |
| Aromatic/Aliphatic Carboxylic Acid | Varies |
| Phosphorus oxychloride (POCl₃) | 153.33 |
Procedure:
-
A mixture of 2-acetylthiazole-5-carbohydrazide and a suitable carboxylic acid is refluxed in phosphorus oxychloride for 5-7 hours.[2]
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting solid is filtered, washed with a sodium bicarbonate solution to neutralize excess acid, and then with water.
-
The crude product is purified by recrystallization to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 5: Synthesis of 4-Amino-5-(2-acetylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the formation of a triazole ring from the carbohydrazide.
Reaction Scheme:
Synthesis of a 1,2,4-triazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Acetylthiazole-5-carbohydrazide | 185.21 |
| Potassium thiocyanate (KSCN) | 97.18 |
| Hydrochloric acid (HCl) | 36.46 |
| Sodium hydroxide (NaOH) | 40.00 |
Procedure: Step 1: Formation of the Thiosemicarbazide Intermediate
-
A mixture of 2-acetylthiazole-5-carbohydrazide and potassium thiocyanate in water is acidified with hydrochloric acid and refluxed.
-
The resulting solid thiosemicarbazide intermediate is filtered and washed with water.
Step 2: Cyclization to the Triazole
-
The thiosemicarbazide intermediate is refluxed in an aqueous solution of sodium hydroxide for several hours.
-
After cooling, the reaction mixture is acidified with a suitable acid to precipitate the triazole product.
-
The product is collected by filtration, washed, and recrystallized to yield 4-amino-5-(2-acetylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol.[7]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its readily accessible synthesis and the presence of two distinct reactive functional groups allow for a wide range of chemical transformations. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this promising scaffold. The strategic manipulation of the acetyl and carboxylic acid moieties can lead to the discovery of new chemical entities with significant potential in various therapeutic areas.
References
- Eweiss, N.F. and Osman, A. (1980) Synthesis of Heterocycles. Part II. New Routes to Acetylthiadiazolines and Alkylazothiazoles. Journal of Heterocyclic Chemistry, 17, 1713-1718.
- SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW - IRJMETS. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).
- A review on thiazole based compounds andamp; it's pharmacological activities. (2024). GSC Biological and Pharmaceutical Sciences, 26(1), 225–235.
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents. (n.d.).
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. (2024).
- Application and synthesis of thiazole ring in clinically approved drugs - ResearchGate. (n.d.).
Sources
- 1. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 5. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. irjmets.com [irjmets.com]
- 7. chemistryjournal.net [chemistryjournal.net]
Application Note: Quantitative Analysis of 2-Acetylthiazole-5-carboxylic Acid
Introduction
2-Acetylthiazole-5-carboxylic acid is a heterocyclic compound of increasing interest in pharmaceutical and chemical research due to its potential as a versatile building block in the synthesis of novel therapeutic agents. Its structure, featuring a thiazole ring, a carboxylic acid group, and a ketone, imparts unique chemical properties that make it a valuable scaffold in drug discovery. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, process chemistry, and quality control of active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to the analytical methods for the quantification of this compound. We will delve into the principles of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering detailed protocols for each. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.
Principles of Analytical Methodologies
The selection of an appropriate analytical technique for the quantification of this compound depends on the sample matrix, required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of small molecules. For this compound, a reversed-phase HPLC method is suitable. The molecule possesses a chromophore in the thiazole ring, allowing for detection using a UV-Vis detector.
-
Rationale for Reversed-Phase HPLC: The non-polar nature of the C18 stationary phase interacts with the thiazole ring, while the polar carboxylic acid and acetyl groups allow for elution with a polar mobile phase (e.g., a mixture of water/acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention on the column.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.
-
Rationale for LC-MS/MS: The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This minimizes interferences from the sample matrix, leading to lower limits of detection and quantification.
Experimental Workflows
A generalized workflow for the quantification of this compound is depicted below. The initial steps involve sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and detection.
Caption: General workflow for this compound quantification.
Protocols
Protocol 1: HPLC-UV Method
This protocol is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or dissolution media.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 260 nm (This should be optimized by running a UV scan of the analyte)
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
5. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add 50 µL of an internal standard solution (if used).
-
Acidify the sample with 100 µL of 1 M HCl.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or tissue homogenates.
1. Materials and Reagents:
-
Same as HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Solutions:
-
Same as HPLC-UV method.
4. LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution (example):
Time (min) % Mobile Phase B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Mass Spectrometer Settings (to be optimized by direct infusion of the analyte):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be determined based on sensitivity). Given the carboxylic acid, negative mode is a strong candidate.
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
5. Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of the pre-treated sample (e.g., plasma diluted with buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a solvent mixture containing a strong acid or base (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Method Validation
A robust analytical method must be validated to ensure its suitability for the intended purpose.[1][2] Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to unequivocally assess the analyte in the presence of expected components.[2] | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[2] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of agreement between the true value and the value found.[2] | Recovery within 85-115% of the nominal concentration. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[1] | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | No significant change in results with minor variations in mobile phase composition, pH, or column temperature. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analysis. The HPLC-UV method offers a cost-effective and robust solution for routine analysis of less complex samples. For trace-level quantification in challenging matrices, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable. The detailed protocols and validation guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods for this important compound.
References
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
- ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- SIELC Technologies. (n.d.). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column.
- PubMed. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- Biosynth. (n.d.). This compound.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- NIH. (n.d.). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
Sources
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Acetylthiazole-5-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring is a vital heterocyclic motif that constitutes the core structure of numerous biologically active compounds, including natural products like vitamin B1 (thiamine) and blockbuster drugs.[1] Its unique electronic properties and ability to form diverse molecular interactions have established it as a "privileged scaffold" in medicinal chemistry. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
2-Acetylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest for its potential medicinal value.[1][3] While specific high-throughput screening (HTS) campaigns detailing this particular molecule are not extensively published, its structural alerts and the well-documented bioactivity of related thiazole carboxamides and other derivatives provide a strong rationale for its inclusion in diverse screening libraries.[4][5][6]
This document provides detailed application notes and adaptable protocols for the high-throughput screening of this compound and its derivatives. The following sections will describe robust assays for evaluating its potential as an anticancer and antimicrobial agent, reflecting two of the most prominent therapeutic areas for thiazole compounds.
Part 1: Anticancer Activity Screening via Cell Viability HTS
A primary and crucial step in the discovery of novel anticancer agents is the assessment of their cytotoxic effects on cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used, reliable, and robust HTS method for determining cell density, based on the measurement of cellular protein content.
Scientific Rationale
The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. A decrease in the SRB signal in the presence of a test compound indicates a reduction in cell viability, either through cytotoxic (cell killing) or cytostatic (inhibition of cell growth) mechanisms. Thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, making this a primary screening strategy.[7]
Experimental Workflow: SRB Cytotoxicity Assay
Caption: High-throughput screening workflow for the broth microdilution assay.
Detailed Protocol: Antimicrobial Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
This compound library (dissolved in DMSO).
-
96-well sterile microplates.
-
Alamar Blue (Resazurin) reagent.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Microplate reader (fluorescence or absorbance).
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column, add an additional 50 µL of the test compound stock solution (e.g., 2X the highest desired concentration). Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the compound concentrations to their final test concentrations. Include a growth control (inoculum, no compound) and a sterile control (broth only). [7]4. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). [7]5. Addition of Alamar Blue: Add 10 µL of Alamar Blue reagent to each well.
-
Re-incubation: Incubate the plates for an additional 1 to 4 hours, or until the growth control wells turn pink. [7]7. Data Acquisition: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm and 600 nm) using a microplate reader.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent (i.e., remains blue).
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | > 128 | > 128 |
| Derivative C (Hydrazide) | 16 | 64 |
| Derivative D (Amide) | 32 | > 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for conducting high-throughput screening of this compound and its analogs for potential anticancer and antimicrobial activities. The thiazole scaffold is a proven pharmacophore, and these assays represent the foundational step in identifying novel bioactive agents. Positive "hits" from these primary screens should be subjected to further validation, including dose-response studies, secondary assays to elucidate the mechanism of action, and assessment of specificity and potential off-target effects. [2]The adaptability of these HTS protocols allows for their application to large, diverse libraries of thiazole derivatives, accelerating the early stages of drug discovery.
References
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie.
- Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI.
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences.
- High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. Scientific Reports.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
- Synthesis method of 2-acetyl-5-thiazole formic acid. Google Patents.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI.
- Investigating Novel Thiazolyl-Indazole Derivatives as Scaffolds for SARS-CoV-2 MPro Inhibitors. ResearchGate.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Acetylthiazole-5-carboxylic Acid in Biological Screening
Abstract
The 2-acetylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability, arising from two distinct and chemically orthogonal functional groups—a carboxylic acid and a methyl ketone—makes it an ideal starting point for the generation of diverse chemical libraries for biological screening. This guide provides a comprehensive overview of robust derivatization strategies, detailed experimental protocols, and the underlying chemical principles for modifying this versatile core. We present field-proven methods for amide and ester formation at the C5-carboxylic acid and for chemical modification of the C2-acetyl group. Furthermore, we outline a strategic workflow for the biological evaluation of the resulting compound library, contextualized within a typical kinase inhibitor screening cascade.
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur, a feature that endows it with unique electronic properties and the ability to engage in a wide range of non-covalent interactions with biological macromolecules.[1] This has made the thiazole nucleus a cornerstone in drug discovery, appearing in approved drugs such as the anticancer agent Dasatinib and various antimicrobial agents.[2]
This compound, in particular, offers two primary vectors for chemical diversification (Figure 1). The carboxylic acid at the C5 position is readily converted into amides, esters, and other acyl derivatives, allowing for the exploration of interactions within targeted binding pockets. The acetyl group at the C2 position provides a second handle for modification, enabling alterations in polarity, hydrogen bonding capacity, and steric profile. This dual functionality allows for a systematic and comprehensive exploration of the structure-activity relationship (SAR) around the core scaffold.[3]
Derivatization of the C5-Carboxylic Acid
The primary and most common derivatization strategy involves the C5-carboxylic acid, typically through the formation of amides and esters.
Amide Library Synthesis: The Power of Coupling Reagents
Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is required. The choice of coupling reagent is critical and depends on factors such as the nucleophilicity of the amine, steric hindrance, and the need to suppress side reactions like racemization.[4]
For a library synthesis campaign, carbodiimide-based reagents, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are favored due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[5] The addition of 1-hydroxybenzotriazole (HOBt) is highly recommended as it forms an active ester intermediate, which minimizes racemization and improves yields, especially with less reactive or sterically hindered anilines.[3][6] For particularly challenging couplings, more potent uronium/aminium or phosphonium salt reagents like HATU or PyBOP can be employed.[7]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA, Et₃N | DCM, DMF | Water-soluble byproduct, cost-effective.[5] | Racemization (mitigated by additive), Guanidinylation (low risk). |
| DCC | HOBt, DMAP | None req. | DCM, THF | High reactivity, inexpensive. | Insoluble DCU byproduct complicates purification.[8] |
| HATU | None | DIPEA, NMM | DMF, ACN | High reactivity, fast, low racemization. | Can cause guanidinylation of the amine if used in excess. |
| PyBOP | None | DIPEA, Et₃N | DMF, DCM | High reactivity, less hazardous byproducts than BOP.[9] | Higher cost. |
Protocol 2.1.1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a robust and widely applicable method for coupling this compound with a diverse range of primary and secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the flask to 0 °C using an ice bath. Add EDC·HCl (1.5 eq.) portion-wise over 5 minutes. Causality Note: Slow addition of EDC at low temperature controls the exothermic reaction and minimizes the formation of N-acylurea side products.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Self-Validation: The aqueous washes remove the water-soluble urea byproduct from EDC, unreacted HOBt, and the DIPEA·HCl salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Ester Library Synthesis
Esterification is another key derivatization. While classic Fischer esterification (acid-catalyzed reaction with an alcohol) can be effective, it often requires harsh conditions (strong acid, high temperatures) that may not be compatible with sensitive substrates.[10] A milder and more general approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride.
Protocol 2.2.1: Two-Step Esterification via Acid Chloride Formation
This method is highly reliable for a wide range of alcohols, including those that are sterically hindered.
Materials:
-
This compound (1.0 eq.)
-
Oxalyl chloride or Thionyl chloride (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF
-
Alcohol (R-OH, 1.5 eq.)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq.)
Procedure:
Step A: Acid Chloride Formation
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Catalyst Addition: Add one drop of anhydrous DMF. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acid chloride.
-
Reagent Addition: Cool the suspension to 0 °C and add oxalyl chloride (2.0 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is typically complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 2-acetylthiazole-5-carbonyl chloride is used immediately in the next step.
Step B: Ester Formation
-
Reaction Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Reagent Addition: Add the desired alcohol (1.5 eq.) followed by the slow addition of triethylamine (2.0 eq.).
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC.
-
Work-up & Purification: Perform an aqueous work-up as described in Protocol 2.1.1 (step 5) and purify by column chromatography to yield the desired ester.
Derivatization of the C2-Acetyl Group
The C2-acetyl group offers a secondary site for diversification, allowing for significant changes to the molecule's properties.
Protocol 3.1: Reduction to a Secondary Alcohol
Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Materials:
-
This compound derivative (amide or ester, 1.0 eq.)
-
Sodium borohydride (NaBH₄, 2.0 eq.)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Reaction Setup: Dissolve the 2-acetylthiazole derivative (1.0 eq.) in methanol at room temperature.
-
Reduction: Cool the solution to 0 °C and add NaBH₄ (2.0 eq.) in small portions. Safety Note: Addition of NaBH₄ to protic solvents generates hydrogen gas. Ensure adequate ventilation.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water or 1 M HCl at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the 2-(1-hydroxyethyl)thiazole derivative.
Protocol 3.2: Conversion to an Oxime
Oximes can serve as valuable intermediates or as final compounds, offering different geometric isomers (E/Z) and hydrogen bonding capabilities.
Materials:
-
This compound derivative (1.0 eq.)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.)
-
Pyridine or Sodium acetate (NaOAc, 2.0 eq.)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: Dissolve the 2-acetylthiazole derivative (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Reaction: Add pyridine (2.0 eq.) and heat the mixture to reflux for 2-4 hours.[11] Monitor by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Application in Biological Screening: A Kinase Inhibitor Cascade
Derivatives of the this compound scaffold are well-suited for screening against various biological targets, particularly protein kinases, which are implicated in diseases like cancer and inflammation.[12] A typical screening cascade is a multi-step process designed to efficiently identify and validate promising compounds.[5]
Step 1: Primary High-Throughput Screening (HTS) The synthesized library is first screened in a biochemical assay against the kinase of interest. This is typically an in vitro assay measuring the direct inhibition of the enzyme's ability to phosphorylate a substrate. Compounds are often tested at a single, high concentration (e.g., 10 µM). Compounds showing significant inhibition (e.g., >50%) are classified as "hits".
Step 2: Dose-Response and IC₅₀ Determination Hits from the primary screen are re-tested in the same biochemical assay across a range of concentrations (e.g., 8-10 points) to determine their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for initial SAR analysis.
Step 3: Cell-Based Assays A critical step is to determine if biochemically potent compounds are also active in a cellular context.[5] This addresses issues of cell permeability and off-target effects.
-
Target Engagement Assays: Techniques like NanoBRET™ can confirm if the compound binds to the target kinase inside intact cells.
-
Cellular Phosphorylation Assays: An assay (e.g., Western Blot, ELISA) can measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates functional inhibition of the kinase pathway.
-
Cell Proliferation Assays: For oncology targets, assays like the BaF3 proliferation assay can determine if inhibiting the kinase leads to the desired anti-proliferative effect.[5]
Step 4: Selectivity Profiling Promising lead compounds are screened against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target side effects.[4] This process helps to identify candidates with the best combination of potency, cellular activity, and selectivity for further preclinical development.
Troubleshooting and Technical Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Amide Coupling Yield | - Incomplete activation of carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance around the amine or acid. | - Switch to a more powerful coupling reagent (e.g., HATU).- Increase reaction time and/or temperature (e.g., 40 °C).- Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | - N-acylurea formation with EDC.- Guanidinylation of amine with uronium reagents. | - Add EDC slowly at 0 °C and use HOBt additive.[5]- Use phosphonium reagents (e.g., PyBOP) or use stoichiometric amounts of uronium reagents. |
| Thiazole Ring Instability | - Susceptibility to hydrolysis, especially at high pH.- Oxidation of the sulfur atom. | - Maintain neutral or slightly acidic pH in aqueous buffers.- Store compounds under an inert atmosphere and protect from light to prevent photodegradation. |
| Poor Compound Solubility | - High crystallinity or lipophilicity of derivatives. | - Use a co-solvent like DMSO for stock solutions.- For in vivo studies, consider formulation strategies like cyclodextrins. |
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications.
- Google Patents. (n.d.). Synthetic method for 2-acetyl thiazole.
- Wang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry.
- Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. Bioorganic & Medicinal Chemistry.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.
- Zhang, L., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules.
- El-Sayed, N. N. E., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports.
- MtoZ Biolabs. (n.d.). Small Molecule Drug Screening Service-Enzymes.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Al-Hourani, B. J. (2015). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. American Journal of Organic Chemistry.
Sources
- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 5. reactionbiology.com [reactionbiology.com]
- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. arpgweb.com [arpgweb.com]
- 12. Small Molecule Drug Screening Service-Enzymes | MtoZ Biolabs [mtoz-biolabs.com]
Scale-up synthesis of 2-Acetylthiazole-5-carboxylic acid for preclinical studies
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 2-Acetylthiazole-5-carboxylic Acid for Preclinical Supply
Abstract
This document provides a comprehensive guide to the scale-up synthesis of this compound, a key heterocyclic building block with significant potential in medicinal chemistry and preclinical drug development.[1][2][3] Thiazole derivatives are prevalent scaffolds in numerous pharmacologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[3][4][5][6] The protocol detailed herein is designed for scalability, safety, and robustness, enabling the production of multi-gram to kilogram quantities of high-purity material required for extensive preclinical evaluation.[7] We present a two-step synthetic route commencing with a modified Hantzsch thiazole synthesis to yield an ester intermediate, followed by a quantitative saponification to afford the final active pharmaceutical ingredient (API) precursor. This guide emphasizes the rationale behind procedural steps, critical process parameters (CPPs), and in-process controls (IPCs) to ensure reproducibility and high quality.
Introduction & Synthetic Strategy
The successful transition of a drug candidate from discovery to preclinical studies hinges on the availability of a reliable and scalable synthetic route for the target molecule.[7] this compound represents a class of heterocyclic compounds that often serve as crucial intermediates in the synthesis of more complex pharmaceutical agents.[8][9][10] Its structural motifs—a thiazole core, a carboxylic acid, and an acetyl group—provide multiple points for further chemical modification.
Our synthetic strategy is a robust two-step process designed for efficiency and scalability:
-
Step 1: Hantzsch Thiazole Synthesis. Formation of Ethyl 2-acetylthiazole-5-carboxylate (Intermediate 2 ) via the condensation of ethyl 2-chloro-3-oxobutanoate (A ) and thioacetamide (B ). The Hantzsch synthesis is a classic and highly reliable method for constructing thiazole rings from α-halocarbonyls and thioamides.[1][11][12][13]
-
Step 2: Saponification. Base-mediated hydrolysis of the ethyl ester intermediate (2 ) to yield the target compound, this compound (1 ). This is an irreversible and typically high-yielding reaction.[14][15][16]
Overall Synthetic Workflow
Caption: Overall two-step synthetic pathway.
Part I: Scale-Up Synthesis of Ethyl 2-acetylthiazole-5-carboxylate (2)
Principle and Rationale
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[12] The reaction proceeds via an initial SN2 attack of the nucleophilic sulfur atom of thioacetamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto one of the carbonyl groups, and a subsequent dehydration to form the aromatic thiazole ring.[11][13] Ethanol is chosen as the solvent for its ability to dissolve the starting materials and its appropriate boiling point for the reaction temperature. The reaction conditions can be modified (e.g., by using an acidic catalyst) to influence regioselectivity if unsymmetrical reagents are used, though in this case, the outcome is straightforward.[17]
Detailed Experimental Protocol (100 g Scale)
Materials & Equipment:
-
Thioacetamide (B ): 46.5 g (0.62 mol, 1.05 eq)
-
Ethyl 2-chloro-3-oxobutanoate (A ): 100 g (0.59 mol, 1.0 eq)
-
Ethanol (200 proof, anhydrous): 1.0 L
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle with temperature controller
-
Ice bath for cooling
Procedure:
-
Reaction Setup: Charge the 5 L flask with thioacetamide (46.5 g) and ethanol (1.0 L). Begin stirring to dissolve the solid.
-
Reagent Addition: Gently warm the mixture to 40-45 °C. Once the thioacetamide is fully dissolved, begin the dropwise addition of ethyl 2-chloro-3-oxobutanoate (100 g) over a period of 60-90 minutes. Rationale: This controlled addition helps manage the reaction exotherm and prevents runaway reactions.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material (A ) is consumed.
-
Work-up & Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume by approximately 70% using a rotary evaporator. c. Cool the concentrated mixture in an ice bath for 1-2 hours. The product should precipitate as a solid. d. Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 50 mL). e. Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome:
-
Yield: 95-110 g (80-93%)
-
Appearance: Off-white to pale yellow solid.
Part II: Scale-Up Synthesis of this compound (1)
Principle and Rationale
Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt and an alcohol.[15] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[18] This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate, which is resonance-stabilized and unreactive towards the alcohol by-product.[14][16] A subsequent acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[19] A mixed solvent system of water and ethanol is used to ensure the solubility of both the ester starting material and the sodium hydroxide reagent.[20]
Detailed Experimental Protocol (100 g Scale)
Materials & Equipment:
-
Ethyl 2-acetylthiazole-5-carboxylate (2 ): 100 g (0.50 mol, 1.0 eq)
-
Sodium Hydroxide (NaOH): 24 g (0.60 mol, 1.2 eq)
-
Ethanol: 500 mL
-
Deionized Water: 500 mL
-
Concentrated Hydrochloric Acid (HCl, ~12 M): Approx. 50 mL
-
5 L jacketed reactor or three-neck round-bottom flask with mechanical stirrer and temperature probe
-
pH meter or pH strips
Procedure:
-
Reaction Setup: Charge the reactor with Ethyl 2-acetylthiazole-5-carboxylate (100 g), ethanol (500 mL), and deionized water (500 mL). Stir to form a suspension.
-
Base Addition: Add the sodium hydroxide pellets (24 g) portion-wise to the mixture. An exotherm will be observed; maintain the internal temperature below 40 °C using an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The suspension should become a clear, homogeneous solution as the reaction proceeds.
-
In-Process Control (IPC): Monitor the disappearance of the starting ester by TLC or HPLC.
-
Work-up & Isolation: a. Once the hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath. b. Slowly and carefully add concentrated HCl to acidify the mixture. Monitor the pH closely. The product will begin to precipitate as the pH drops. c. Adjust the final pH to 2-3 to ensure complete protonation and precipitation of the carboxylic acid. Rationale: The pH must be well below the pKa of the carboxylic acid to minimize its solubility in the aqueous medium.[19] d. Stir the resulting thick slurry at 0-5 °C for an additional hour to maximize crystal growth. e. Isolate the product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts. f. Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Outcome:
-
Yield: 78-84 g (90-97%)
-
Appearance: White to off-white crystalline solid.
Process Data & Quality Control
Summary of Process Parameters
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Saponification |
| Key Reagents | Thioacetamide, Ethyl 2-chloro-3-oxobutanoate | NaOH, HCl |
| Solvent | Ethanol | Ethanol / Water |
| Temperature | 78 °C (Reflux) | 20-25 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up pH | N/A | 2-3 |
| Typical Yield | 80-93% | 90-97% |
| Typical Purity (HPLC) | >95% | >99% |
Quality Control & Characterization Workflow
Ensuring the identity and purity of the final compound is critical for preclinical studies. A rigorous QC protocol should be implemented.
Caption: Quality control points in the synthesis workflow.
-
¹H NMR: To confirm the chemical structure and identify any residual solvents or starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
-
HPLC: To determine the purity of the final compound, typically aiming for >99% for preclinical use.
-
Recrystallization/Purification: If purity specifications are not met, further purification may be necessary. Common methods for carboxylic acids include recrystallization from a suitable solvent system or acid-base extraction to remove neutral impurities.[19][21][22] Reversed-phase chromatography can also be employed for highly polar compounds.[23]
Safety & Handling
Handling chemicals on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][25]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling volatile solvents and corrosive acids.
-
Reagent Handling:
-
Thioacetamide: Is a suspected carcinogen. Handle with extreme care.
-
α-Haloketones: Are lachrymators and skin irritants. Avoid inhalation and skin contact.[26]
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Use caution during handling and addition.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.
Conclusion
This application note details a validated and scalable two-step synthesis for producing this compound in high yield and purity. The process relies on fundamental, well-established chemical transformations, making it robust and transferable. By adhering to the outlined protocols, in-process controls, and safety measures, research and development teams can confidently produce the multi-gram quantities of this valuable intermediate necessary to advance their preclinical drug development programs.
References
- Pharmaceutical Technology. (n.d.). Practical Approaches to Large-Scale Heterocyclic Synthesis.
- TutorChase. (n.d.). How do esters undergo hydrolysis?.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Organic Chemistry. (n.d.). Ester to Acid - Common Conditions.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Google Patents. (2024). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Chemguide. (n.d.). hydrolysis of esters.
- Villa Crop Protection. (n.d.). thiazole 500 sc safety data sheet.
- ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- YouTube. (2019). synthesis of thiazoles.
- Wikipedia. (n.d.). Ester hydrolysis.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- CUTM Courseware. (n.d.). Thiazole.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- National Institutes of Health (NIH). (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
- ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds.
- Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles.
- MDPI. (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles.
- ResearchGate. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- National Institutes of Health (NIH). (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. synarchive.com [synarchive.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. tutorchase.com [tutorchase.com]
- 19. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 20. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. teledyneisco.com [teledyneisco.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. echemi.com [echemi.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: 2-Acetylthiazole Derivatives in Modern Drug Discovery
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among its many functionalized forms, 2-acetylthiazole serves as a critical chemical intermediate and a versatile pharmacophore for developing novel therapeutic agents.[2] Its unique electronic properties and reactive acetyl group allow for diverse chemical modifications, leading to derivatives with potent biological activities. This guide provides an in-depth exploration of the application of 2-acetylthiazole derivatives in drug discovery, with a focus on their synthesis, mechanisms of action, and therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. We present detailed, field-proven protocols for synthesis and biological evaluation to empower researchers in their quest for next-generation therapeutics.
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[3] This structural motif is present in a wide array of pharmaceuticals, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[1] The ring's unique features—such as its ability to form hydrogen bonds, engage in pi-pi stacking, and coordinate with metal ions—allow molecules incorporating it to bind effectively to a diverse range of biological targets.[4] Derivatives of the 2-aminothiazole subset, in particular, have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5] This well-established therapeutic relevance makes any novel functionalization of the thiazole core, such as the introduction of a 2-acetyl group, a subject of intense scientific interest.
Synthesis Strategies for 2-Acetylthiazole Derivatives
The 2-acetylthiazole core is a valuable building block, and its synthesis is a critical first step in the development of novel derivatives.[2] High-purity starting material is essential, as impurities can compromise the yield and safety profile of the final active pharmaceutical ingredient (API).[2] Several synthetic routes have been established, often starting from commercially available precursors like 2-aminothiazole or 2-bromothiazole.
A common and effective method involves a lithium-halogen exchange on 2-bromothiazole followed by quenching with an acylating agent like ethyl acetate.[4] This reaction is typically performed at very low temperatures (-70 to -80°C) to ensure the stability of the lithiated intermediate and prevent side reactions. The resulting 2-acetylthiazole can then be readily modified, for example, through condensation reactions with hydrazines to form hydrazones, a class of compounds known for potent cytotoxic activity.[6]
Below is a generalized workflow for the synthesis of bioactive 2-acetylthiazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by an anticancer thiazole derivative. [7] Data Presentation: Cytotoxic Activity
The table below summarizes the in vitro cytotoxic activity of representative thiazole derivatives against common cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | VEGFR-2 Inhibition | 2.57 ± 0.16 | [7] |
| Compound 4c | HepG2 (Liver) | VEGFR-2 Inhibition | 7.26 ± 0.44 | [7] |
| Compound 9 | Leukemia (Subpanel) | VEGFR-2 Inhibition | 3.51 | [1] |
| Compound 27 | HeLa (Cervical) | Apoptosis Induction | 1.6 ± 0.8 | [1] |
| Benzothiazole A | HepG2 (Liver) | NF-κB Inhibition | 56.98 (at 24h) | [8] |
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [3]2-acetylthiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogens.
Mechanism of Action: The amphiphilic nature of the thiazole ring, possessing both hydrophobic and hydrophilic characteristics, facilitates penetration of bacterial cell membranes. [3]While exact mechanisms vary, many derivatives act by:
-
Inhibiting Essential Enzymes: They can interfere with bacterial enzymes required for processes like cell wall synthesis or DNA replication.
-
Disrupting Biofilms: Some derivatives have been shown to effectively inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. [9] Studies have reported significant activity against Gram-positive cocci like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus flavus. [9][10]For instance, certain thiourea derivatives of 2-aminothiazole show potent inhibition of Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 2-32 µg/mL. [9]
Anti-inflammatory Applications
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. [11]Thiazole derivatives have been developed as potent anti-inflammatory agents.
Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. [12]COX-2 is upregulated at sites of inflammation and is responsible for producing prostaglandins (like PGE2), which are key inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. [11][12]Studies have shown that specific 2-aminothiazole derivatives can reduce PGE2 production in stimulated macrophage cells to levels comparable to selective COX-2 inhibitors. [12]
Application Notes & Protocols
The following protocols provide a validated framework for the synthesis and biological evaluation of novel 2-acetylthiazole derivatives.
Protocol 1: Synthesis of a 2-Acetylthiazole Derivative
This protocol describes a representative synthesis of 2-acetylthiazole from 2-bromothiazole, a common starting point. [4] Objective: To synthesize 2-acetylthiazole via lithium-halogen exchange.
Materials:
-
2-bromothiazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl acetate (EtOAc)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, argon or nitrogen supply, low-temperature thermometer, magnetic stirrer.
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet (argon or nitrogen).
-
Initial Cooling: Add 2-bromothiazole (1.0 eq) to the flask and dissolve it in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Causality: This extremely low temperature is critical to prevent the highly reactive organolithium intermediate from decomposing or reacting with the solvent.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the mixture at this temperature for 30-60 minutes. Causality: The n-BuLi performs a lithium-halogen exchange with the bromine atom on the thiazole ring, creating a nucleophilic 2-lithiothiazole intermediate.
-
Acetylation: Add ethyl acetate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70°C. Stir for an additional 1-2 hours at -78°C. Causality: The nucleophilic carbon of the 2-lithiothiazole attacks the electrophilic carbonyl carbon of ethyl acetate, forming the acetyl group at the 2-position.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Causality: The NH4Cl is a mild acid that neutralizes any remaining organolithium reagent and protonates the ethoxide leaving group, stopping the reaction safely.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a synthesized derivative against a cancer cell line. [7] Objective: To quantify the antiproliferative effect of a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette, microplate reader.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-acetylthiazole derivative in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Labeling: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan crystal.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Agitate the plate gently to ensure complete dissolution of the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
2-Acetylthiazole derivatives represent a highly versatile and potent class of compounds with broad therapeutic potential. Their proven efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their importance in modern drug discovery. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance target specificity and reduce off-target effects, thereby improving the therapeutic index. Furthermore, exploring novel drug delivery systems and combination therapies could unlock the full clinical potential of this promising chemical scaffold.
References
- Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- CN105348216A - Synthetic method for 2-acetyl thiazole.
- 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis. BOC Sciences.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- Thiazole-bearing molecules which possess anticancer activity.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. PubMed.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH.
- synthesis and antimicrobial activity of 2- aminothiazole derivatives.
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
- 2-acetyl thiazole. The Good Scents Company.
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
- The Potential of Thiazole Deriv
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-acetylthiazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to enhance your reaction yields and product purity. As your Senior Application Scientist, I will walk you through the critical aspects of this synthesis, explaining the "why" behind each recommendation to ensure your success.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound. Each entry provides a potential cause and a detailed, actionable solution.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several stages of the process, most commonly the initial thiazole ring formation (a variation of the Hantzsch thiazole synthesis) and the subsequent acylation and oxidation steps.[1][2][3] Let's break down the potential issues:
-
Poor Quality Starting Materials: The purity of your reactants is paramount. For instance, in a common synthetic route starting from a substituted thioamide and an α-haloketone derivative, impurities in either can lead to a cascade of side reactions, significantly depressing the yield of the desired thiazole intermediate.
-
Suboptimal Reaction Conditions during Cyclization: The Hantzsch thiazole synthesis is sensitive to reaction conditions.[1]
-
Temperature: The temperature must be carefully controlled. While heat is required to drive the reaction, excessive temperatures can lead to decomposition of reactants and products. A typical temperature range is between 50-80°C.[4]
-
Solvent: The choice of solvent is critical. Toluene is often a preferred solvent for the initial cyclization step.[4]
-
pH: Maintaining the correct pH is crucial, especially after the initial reaction. Adjusting the pH to 8-9 is a common step to facilitate the isolation of the thiazole intermediate.[4]
-
-
Inefficient Acylation: The introduction of the acetyl group is another critical step where yield can be lost. In methods involving lithiation followed by quenching with an acetylating agent like ethyl acetate, incomplete lithiation or side reactions with the electrophile can occur.[4][5]
-
Losses during Workup and Purification: Product can be lost during extraction and purification steps. Ensuring efficient extraction with the appropriate solvent and optimizing chromatography or recrystallization conditions is vital.
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low yields.
Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?
A2: Impurity generation is a common challenge. The nature of the impurities depends on the specific synthetic route employed.
-
Side Reactions in Hantzsch Synthesis: In the classic Hantzsch synthesis, side products can arise from the self-condensation of the α-haloketone or reactions involving impurities in the thioamide.[1][6] Under acidic conditions, the regioselectivity of the condensation can also be an issue, potentially leading to isomeric thiazole byproducts.[6]
-
Over-acylation or Alternative Acylation Sites: While less common for this specific target, the possibility of multiple acylations or acylation at an unintended position on the thiazole ring should be considered, especially if harsh conditions are used.
-
Decomposition: Thiazole rings can be sensitive to strong acids and high temperatures. Product decomposition during the reaction or workup can introduce a variety of impurities.
Strategies to Minimize Impurities:
| Strategy | Rationale |
| Purify Starting Materials | As mentioned, pure starting materials are less likely to introduce side reactions. |
| Control Reaction Temperature | Gradual heating and maintaining a stable temperature can prevent the formation of thermally induced byproducts. |
| Optimize Stoichiometry | Using a slight excess of one reactant (often the thioamide) can help drive the reaction to completion and minimize unreacted α-haloketone, which can be a source of impurities.[7] |
| Inert Atmosphere | For reactions sensitive to air or moisture, such as those involving organometallic reagents (e.g., butyllithium), conducting the reaction under an inert atmosphere (nitrogen or argon) is essential.[4][5] |
Q3: The purification of the final product is proving difficult. What are the recommended methods?
A3: The carboxylic acid functionality of the target molecule influences its solubility and purification.
-
Recrystallization: This is often the preferred method for purifying the final product. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of similar compounds include alcohols (methanol, ethanol), esters (ethyl acetate), and mixtures with alkanes (hexane) or water.[8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. Due to the polar nature of the carboxylic acid, a polar stationary phase like silica gel is typically used. The mobile phase will likely be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.[9]
-
Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be filtered.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A1: A frequently cited method involves a multi-step synthesis that can be adapted for good yields.[4] A general overview of one such route is as follows:
-
Thiazole Ring Formation: This is typically a variation of the Hantzsch thiazole synthesis, where a thioamide or a precursor like thiourea is reacted with a suitable α-halocarbonyl compound.[1][3] For instance, reacting thiourea with an appropriate halogenated acetoacetic ester derivative can form the thiazole ring with the necessary substitution pattern for subsequent steps.
-
Functional Group Interconversion: The initial product from the cyclization may require modification. For example, a common route involves the formation of an intermediate which is then converted to a 2-bromothiazole derivative.[5]
-
Introduction of the Acetyl Group: The acetyl group is often introduced via a metal-halogen exchange followed by acylation. For example, the 2-bromothiazole intermediate can be treated with butyllithium at low temperatures (e.g., -70°C) to form a lithiated species, which is then quenched with an acetylating agent like ethyl acetate.[4][5]
-
Formation of the Carboxylic Acid: The final step involves the conversion of a precursor group at the 5-position (often an ester) into the carboxylic acid, typically through hydrolysis.
Synthetic Pathway Overview:
Caption: A simplified overview of a common synthetic route.
Q2: Are there any specific safety precautions I should be aware of?
A2: Yes, several safety precautions are essential for this synthesis:
-
Thioamides and Thiourea: These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
α-Haloketones: These are often lachrymatory (tear-inducing) and skin irritants. Handle with care in a fume hood.
-
Butyllithium: This reagent is highly pyrophoric (ignites spontaneously in air) and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.
-
Exothermic Reactions: Some steps, particularly the quenching of butyllithium, can be highly exothermic. The reaction should be performed in a flask of appropriate size with efficient cooling and slow, controlled addition of reagents.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (eluent) needs to be developed to achieve good separation between the starting materials, intermediates, and the product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can be used to see the spots on the TLC plate. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: To confirm the identity and purity of your synthesized this compound, a combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns will provide detailed information about the arrangement of atoms.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the acetyl C=O stretch.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
This guide provides a comprehensive starting point for troubleshooting and optimizing the synthesis of this compound. Remember that careful planning, attention to detail, and a systematic approach to problem-solving are the keys to success in organic synthesis.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- Hantzsch Thiazole Synthesis - SynArchive.
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
- Thiazole synthesis - Organic Chemistry Portal.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd.
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate.
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - ResearchGate.
- The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction) - ResearchGate.
- Synthesis of Carboxylic Acids.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 5. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Acetylthiazole-5-carboxylic Acid
Welcome to the technical support center for 2-Acetylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the purification of this compound.
Q1: My crude this compound is a dark, oily solid. What is the best initial purification step?
A1: An initial acid-base extraction is highly recommended. The carboxylic acid functional group allows for its selective extraction into a basic aqueous solution, leaving behind non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the desired product, often in a much purer form. This process is effective for removing neutral and basic organic impurities that may be present from the synthesis.[1]
Q2: I'm observing significant streaking or tailing of my compound on a silica gel TLC plate. How can I improve the separation?
A2: Streaking of carboxylic acids on silica gel is a frequent challenge due to the interaction between the acidic proton of the carboxyl group and the acidic silica surface. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the compound in its protonated state, leading to more defined spots and better separation.
Q3: What are the most common impurities I should be looking for?
A3: The impurities present will largely depend on the synthetic route employed. If a Hantzsch thiazole synthesis is used, unreacted α-haloketones and thioamides are common impurities.[2][3][4] If the synthesis involves the oxidation of a precursor, you may have residual starting material or over-oxidized byproducts. A patent for the synthesis of 2-acetyl-5-thiazole formic acid describes a multi-step process which could result in various intermediates as impurities if reactions do not go to completion.[5]
Q4: Is this compound stable to heat?
Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve specific issues during the purification of this compound.
Challenge 1: Recrystallization Yields an Oil or Fails to Produce Crystals
Recrystallization is a powerful technique for purifying solid compounds. However, issues can arise if the solvent system or conditions are not optimal.
-
Causality: The formation of an oil or "oiling out" typically occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too rapidly, preventing the orderly arrangement of molecules into a crystal lattice. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, acidic compound like this compound, consider the following single or mixed solvent systems. A patent for a similar compound, 2-amino-thiazole-5-carboxylic-acid derivatives, suggests C1-C6 alcohols (methanol, ethanol), C4-C8 ethers (like THF), C4-C8 esters, and mixtures with water as potentially suitable.[6] Carboxylic acids generally have good solubility in alcohols and water.[7]
-
Slow Cooling: If an oil forms, reheat the solution until it is homogeneous and then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure material, adding a "seed crystal" can initiate crystallization.
-
Solvent Polarity Adjustment: If your compound is too soluble, you can add a less polar "anti-solvent" dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
| Solvent System | Rationale |
| Ethanol/Water | Good for polar compounds; solubility can be finely tuned by adjusting the water content. |
| Methanol | Often a good solvent for carboxylic acids.[6] |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. |
| Tetrahydrofuran (THF)/Hexane | THF is a good solvent for many organics; hexane acts as the anti-solvent.[6] |
Challenge 2: Poor Separation During Column Chromatography
Column chromatography is a versatile purification technique, but its effectiveness is highly dependent on the choice of stationary and mobile phases.
-
Causality: Poor separation can result from an inappropriate solvent system, column overloading, or interactions between the analyte and the stationary phase. For acidic compounds like this compound, strong interactions with the silica gel can lead to band broadening and poor resolution.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting column chromatography.
-
Detailed Protocols:
-
Normal-Phase Chromatography (Silica Gel):
-
Mobile Phase Selection: Start with a solvent system like ethyl acetate/hexanes. If the compound does not move, increase the polarity by adding methanol.
-
Acidic Modifier: To prevent streaking, add 0.5-1% acetic or formic acid to the mobile phase. This keeps the carboxylic acid protonated and minimizes interaction with the silica.
-
-
Reversed-Phase Chromatography (C18 Silica):
-
Mobile Phase: Use a polar mobile phase such as a mixture of water and acetonitrile or methanol.
-
pH Adjustment: To ensure the carboxylic acid is in a single form (either fully protonated or deprotonated), buffer the aqueous portion of the mobile phase. A predicted pKa for the similar 2-ethyl-1,3-thiazole-5-carboxylic acid is 3.70.[8] Therefore, a mobile phase pH of around 2.5-3.0 (using formic acid or phosphoric acid) will ensure the compound is protonated and has better retention.
-
-
Challenge 3: Difficulty Removing a Persistent Impurity
Sometimes, an impurity with similar physical and chemical properties to the desired compound can be challenging to remove.
-
Causality: The impurity may have a similar polarity, solubility profile, or acidic/basic character as this compound, making separation by standard techniques difficult.
-
Troubleshooting Strategies:
-
Derivative Formation: Consider converting the carboxylic acid to its methyl or ethyl ester. The ester will have a different polarity and may be more amenable to purification by column chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution. A reversed-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier is a good starting point.
-
Re-evaluation of Synthesis: If a particular impurity is consistently problematic, it may be beneficial to revisit the synthetic procedure to minimize its formation.
-
Purity Assessment
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure and purity of the compound. For this compound, you should expect to see:
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals, including the characteristic carbonyl carbons of the acetyl group and the carboxylic acid (typically in the 160-185 ppm range).[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for assessing purity. A reversed-phase method is generally suitable.
-
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Analysis: A pure sample should give a single, sharp peak. The presence of other peaks indicates impurities.
-
References
- Synthesis method of 2-acetyl-5-thiazole formic acid. CN117567388B.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- 2-Acetyl-1,3-thiazole-5-carboxylic acid. Chemsrc.
- This compound | 1095824-76-2. Sigma-Aldrich.
- 2-ethyl-1,3-thiazole-5-carboxylic acid. ChemicalBook.
- This compound | 1095824-76-2. Sigma-Aldrich.
- This compound 98% | CAS: 1095824-76-2. AChemBlock.
- This compound | 1095824-76-2. Biosynth.
- 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468. PubChem.
- 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468. PubChem - NIH.
- Synthetic method for 2-acetyl thiazole. CN105348216A.
- 2-(acetylamino)
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry.
- 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- How to synthesize Ethyl 2-bromothiazole-5-carboxyl
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules.
- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl
- Hantzsch thiazole synthesis.
- 54045-76-0 | 2-Bromothiazole-5-carboxylic acid. ChemScene.
Sources
- 1. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 2-ethyl-1,3-thiazole-5-carboxylic acid CAS#: 30709-68-3 [chemicalbook.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
Common side-products in 2-Acetylthiazole-5-carboxylic acid reactions
Welcome to the technical support center for 2-acetylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common challenges and provide in-depth troubleshooting strategies rooted in mechanistic principles to help you minimize side-product formation and maximize the yield of your desired product.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from two key reactive sites: a carboxylic acid at the C5 position and an acetyl group at the C2 position. This dual functionality allows for diverse synthetic transformations, but it also presents a significant challenge: achieving chemoselectivity. Undesired reactions at one functional group can occur while targeting the other, leading to a mixture of products, reduced yields, and complex purification procedures. This guide will focus on the most common side-products encountered and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an amide coupling reaction with the carboxylic acid, but I'm seeing a significant amount of a byproduct that lacks the carboxyl group. What is happening?
This is a classic case of decarboxylation, a common side-reaction for azole carboxylic acids, particularly when subjected to heat or certain coupling conditions.[1] The thiazole ring can stabilize the carbanion intermediate formed upon loss of CO₂, leading to the formation of 2-acetylthiazole as a major byproduct.
Q2: I'm trying to perform a reaction on the acetyl group, but my starting material is being consumed and I'm getting a new product that is soluble in my alcohol-based solvent. What could this be?
You are likely observing esterification of the carboxylic acid.[2] If your reaction is performed in an alcohol solvent (e.g., methanol, ethanol) and under acidic conditions (either intentionally added or generated in situ), the carboxylic acid can react to form the corresponding ester (methyl or ethyl 2-acetylthiazole-5-carboxylate). This is known as a Fischer esterification.[3]
Q3: When I run my amide coupling reaction using EDC, I get a very insoluble white precipitate that isn't my product. What is it?
When using carbodiimide coupling reagents like EDC or DCC, a common side-product is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the desired amine. Another common insoluble byproduct with DCC is dicyclohexylurea (DCU).
Q4: How can I avoid these side-reactions?
Minimizing these side-reactions involves a combination of strategies, including careful selection of reaction conditions (temperature, solvents, coupling reagents), using protecting groups, and optimizing the order of synthetic steps. Detailed troubleshooting guides for each of these issues are provided below.
Troubleshooting Guide 1: Decarboxylation during Amide Coupling
Decarboxylation is arguably the most prevalent issue when the carboxylic acid moiety of this compound is targeted for modification, especially in amide bond formation.
The Mechanism: Why It Happens
The stability of the thiazole ring plays a key role in facilitating decarboxylation. The reaction proceeds through the loss of carbon dioxide, often promoted by heat, to form a resonance-stabilized intermediate that is subsequently protonated to yield 2-acetylthiazole. Azole carboxylic acids are known to be susceptible to this decomposition pathway.[1]
Caption: Workflow for Fischer esterification side-product formation.
Mitigation Strategies & Protocols
| Strategy | Rationale | Experimental Protocol |
| Solvent Selection | Avoid using alcohol-based solvents if your reaction conditions are acidic or could generate acidic species. | Substitute methanol, ethanol, etc., with aprotic solvents like THF, DCM, acetonitrile, or toluene. Ensure all reagents and glassware are dry. |
| Protecting the Carboxylic Acid | If an alcohol solvent is unavoidable, temporarily "mask" the carboxylic acid with a protecting group. [4][5]A methyl or ethyl ester is a common choice. | Protection (Esterification): 1. Dissolve the carboxylic acid in excess methanol.2. Add a catalytic amount of H₂SO₄ or use SOCl₂.<[6]br>3. Reflux until the starting material is consumed (monitor by TLC).4. Work up and purify the methyl ester.Perform desired reaction on the acetyl group. Deprotection (Hydrolysis): 1. Dissolve the ester in a THF/water mixture.2. Add an excess of a base like LiOH or NaOH.3. Stir at room temperature until hydrolysis is complete.4. Acidify to pH ~2-3 to protonate the carboxylic acid and extract the product. |
Troubleshooting Guide 3: Side-Reactions Involving the Acetyl Group
When targeting the carboxylic acid, the acetyl group's α-protons are acidic and can participate in side reactions under basic conditions. The acetyl carbonyl can also undergo undesired nucleophilic attack.
Potential Side-Reactions
-
Aldol Condensation: Under basic conditions, the enolate of the acetyl group can form and react with another molecule of the starting material or other carbonyl-containing species.
-
Acetal/Ketal Formation: If the reaction to modify the carboxylic acid is performed in the presence of diols and under acidic conditions, the acetyl group can be protected as a cyclic acetal.
Mitigation Strategies: Protecting the Acetyl Group
If side-reactions at the acetyl group are a persistent issue, especially under strongly basic or acidic conditions, protection is the most robust solution. [5][7]
Caption: General workflow for using a protecting group strategy.
Protocol: Acetal Protection of the Acetyl Group
-
Protection:
-
Suspend this compound (1 eq.) in toluene.
-
Add ethylene glycol (1.5-2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction, wash with saturated NaHCO₃ solution to remove the acid catalyst, and purify the protected compound.
-
-
Reaction:
-
Perform the desired transformation on the now-free carboxylic acid (e.g., amide coupling).
-
-
Deprotection:
-
Dissolve the protected product in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl, p-TsOH).
-
Stir at room temperature or with gentle heating until the acetal is cleaved.
-
Neutralize, work up, and purify the final product.
-
By understanding the underlying mechanisms of these common side-reactions, researchers can make informed decisions in designing their synthetic routes, leading to cleaner reactions, simpler purifications, and higher overall yields.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(8), 2008.
- Li, J., et al. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv, 2021.
- Re-Education. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis. Organic Chemistry II.
- Ashenhurst, J. Fischer Esterification. Master Organic Chemistry.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- LibreTexts Chemistry. 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal.
- Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid. Google Patents.
- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole. Google Patents.
- ResearchGate. Chemoselectivity in Reactions of Esterification. ResearchGate.
- Ashenhurst, J. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Chemguide. ESTERIFICATION - ALCOHOLS AND CARBOXYLIC ACIDS. Chemguide.
- Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal.
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 2-Acetylthiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-acetylthiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges associated with this synthesis, ensuring reproducibility and high yields.
Section 1: Synthesis Strategy Overview
This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its synthesis, however, can be challenging due to the need for precise control over reaction conditions to achieve the desired functionalization on the thiazole ring. While several routes exist, including variations of the Hantzsch thiazole synthesis[2][3], a robust and common strategy involves the late-stage functionalization of a pre-formed thiazole core.
This guide will focus on a two-step approach starting from a commercially available or readily synthesized 2-bromo-5-ester-substituted thiazole. This method offers excellent control over the introduction of the C2-acetyl and C5-carboxylic acid moieties. The general workflow is as follows:
-
Step 1: Directed Ortho-Metalation and Acetylation: A halogen-metal exchange on the 2-position of the thiazole ring using an organolithium reagent, followed by quenching with an acetylating agent.
-
Step 2: Saponification: Hydrolysis of the ester at the 5-position to yield the final carboxylic acid.
This approach is favored for its regiochemical precision, though it requires stringent control over anhydrous and anaerobic conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established routes. One involves a multi-step sequence starting from thiourea and other acyclic precursors.[1] Another approach is the Minisci-type radical acetylation of a thiazole-5-carboxylate ester.[4] However, a highly effective method for precise functionalization is the organometallic route, which involves a halogen-metal exchange at the C2 position of a 2-halothiazole-5-carboxylate followed by reaction with an acetylating agent and subsequent ester hydrolysis.[5]
Q2: What is the mechanism of the classic Hantzsch Thiazole Synthesis?
The Hantzsch synthesis is a cornerstone of thiazole chemistry. It involves the condensation reaction between an α-haloketone and a thioamide. The mechanism proceeds through three key steps:
-
S-Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl carbon.
-
Dehydration: The resulting thiazoline intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6]
Q3: Why is regioselectivity a concern in some thiazole syntheses, and how is it controlled?
Regioselectivity becomes a critical issue when using unsymmetrical reagents, such as N-substituted thioureas in the Hantzsch synthesis. The reaction can potentially yield two different regioisomers. The outcome is highly dependent on reaction conditions. For instance, reactions in neutral solvents often exclusively yield 2-(N-substituted amino)thiazoles, whereas acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[7][8] This highlights the importance of pH and solvent choice in directing the reaction pathway.
Q4: What are the best practices for purifying the final product, this compound?
Purification can typically be achieved through recrystallization.[9] The choice of solvent is critical and may include esters, alcohols, or aqueous mixtures, depending on the impurity profile. The product is a solid at room temperature. If recrystallization is insufficient, column chromatography on silica gel can be employed, using a solvent system with appropriate polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and does not streak on the column).
Section 3: Detailed Experimental Protocol
This protocol describes the synthesis of this compound from ethyl 2-bromothiazole-5-carboxylate.
Step 1: Synthesis of Ethyl 2-acetylthiazole-5-carboxylate
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of ethyl 2-bromothiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot with methanol.
-
Acetylation: Add ethyl acetate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.[1][5]
-
Quenching: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 2-acetylthiazole-5-carboxylate.
Step 2: Synthesis of this compound (Saponification)
Methodology:
-
Hydrolysis: Dissolve the purified ethyl 2-acetylthiazole-5-carboxylate (1.0 eq) from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with cold 1 M HCl until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield this compound. If needed, the product can be further purified by recrystallization.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Sources
- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Stability issues and degradation of 2-Acetylthiazole-5-carboxylic acid
Technical Support Center: 2-Acetylthiazole-5-carboxylic acid
A Guide to Understanding and Mitigating Stability Issues and Degradation
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical nature of the compound, it should be stored sealed in a dry environment at room temperature.[1] For long-term stability, storage in a desiccator under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent moisture- and air-mediated degradation.
Q2: My solid compound has changed color from white/pale yellow to brown. What does this indicate?
A2: A color change often signifies degradation. Thiazole-containing compounds and molecules with carboxylic acid functionalities can be susceptible to slow decomposition, potentially through oxidation or the formation of minor impurities over time, especially with repeated exposure to atmospheric oxygen and moisture. It is crucial to re-analyze the purity of the material before use.
Q3: Is this compound stable in solution? Which solvents are recommended?
A3: Stability in solution is highly dependent on the solvent and storage conditions. For immediate use in reactions, anhydrous aprotic solvents are generally preferred. Due to the carboxylic acid group, the compound's solubility will increase in polar protic solvents or aqueous bases, but this may also increase the risk of degradation (e.g., decarboxylation or hydrolysis) over time, especially if heated. It is strongly recommended to prepare solutions fresh for each experiment.
Q4: What are the primary degradation pathways I should be aware of?
A4: The two most probable degradation pathways are thermal decarboxylation and hydrolysis . The carboxylic acid group can be lost as CO₂ upon heating[2][3], and the acetyl group may be susceptible to hydrolysis under strong acidic or basic conditions. The thiazole ring itself is relatively stable due to its aromatic character, but the overall molecule's stability is dictated by its functional groups.[4]
Section 2: Core Stability & Degradation Profile
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation.
Key Factors Influencing Stability
The stability of the compound is a function of several environmental factors that can initiate degradation cascades.
Caption: Factors influencing compound stability.
Primary Degradation Pathway: Thermal Decarboxylation
The most significant intrinsic instability is the propensity for thermal decarboxylation, a common reaction for carboxylic acids where the molecule loses carbon dioxide upon heating.[5][6][7] This is particularly relevant in experimental setups that require elevated temperatures, such as refluxing in a high-boiling solvent or during purification steps like distillation or melt recrystallization. The resulting primary degradation product would be 2-acetylthiazole.
Caption: Primary thermal degradation pathway.
Section 3: Troubleshooting Guide for Experimental Issues
This guide uses a problem-solution format to address specific challenges you may encounter.
Table 1: Troubleshooting Common Experimental Issues
| Observed Problem | Potential Root Cause | Recommended Action & Explanation |
| Low or no yield in a reaction using the compound as a starting material. | Degradation of Starting Material: The compound may have degraded in storage prior to use. | 1. Verify Purity: Before starting your reaction, run a purity check on the starting material using LC-MS or ¹H NMR. Compare against a fresh or properly stored sample. 2. Aliquot Your Supply: To prevent contamination and degradation of your entire stock, aliquot the compound into smaller, single-use vials upon receipt. |
| Appearance of an unexpected, simpler byproduct in analytical data (e.g., LC-MS, NMR). | Thermal Decarboxylation: The reaction temperature may be too high, causing the loss of the carboxylic acid group. | 1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. Identify the Byproduct: The primary byproduct of decarboxylation is 2-acetylthiazole (MW: 127.16 g/mol ). Check your mass spectrometry data for a corresponding peak. |
| Inconsistent analytical results or poor reproducibility between batches. | Variable Water Content or Hydrolysis: The compound is sensitive to moisture. Inconsistent exposure to atmospheric humidity or use of non-anhydrous solvents can lead to variable results. | 1. Use Anhydrous Conditions: Employ anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried. 2. Handle Material in a Glovebox: For maximum consistency, handle and weigh the solid material inside a glovebox or glove bag. |
| Compound fails to dissolve as expected or solution appears cloudy. | Formation of Insoluble Salts or Degradants: Reaction with impurities in the solvent or partial degradation can lead to less soluble species. | 1. Use High-Purity Solvents: Ensure solvents are of an appropriate grade and are free from contaminants. 2. Prepare Solutions Fresh: Do not store the compound in solution for extended periods. Prepare it immediately before use. |
Section 4: Protocols & Best Practices
Adhering to strict protocols is the best defense against compound degradation.
Recommended Handling and Storage Protocol
-
Upon Receipt: Visually inspect the compound. It should be a white to pale yellow solid. Note any discoloration.
-
Aliquoting: If the quantity allows, immediately aliquot the material into smaller, appropriately sized glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Primary Storage: Store the vials in a desiccator at room temperature. The desiccator should contain an active desiccant (e.g., silica gel or Drierite).
-
Inert Atmosphere: For long-term storage (>6 months), after aliquoting, backfill each vial with an inert gas like argon or nitrogen before sealing tightly.
-
Weighing and Handling: When weighing the compound for an experiment, do so in a controlled environment (ideally a glovebox) or as quickly as possible in a low-humidity lab environment. Avoid leaving the container open.[8][9]
Protocol for Assessing Purity and Detecting Degradation via LC-MS
This protocol provides a self-validating system to check the integrity of your compound.
-
Sample Preparation:
-
Accurately prepare a ~1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Prepare a serial dilution to a working concentration of ~10 µg/mL.
-
-
LC Method Parameters (General Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Analysis: Full Scan (e.g., m/z 50-500).
-
Expected Ions:
-
Parent Compound (C₆H₅NO₃S): [M+H]⁺ at m/z 172.0, [M-H]⁻ at m/z 170.0.
-
Decarboxylation Product (C₅H₅NOS): [M+H]⁺ at m/z 128.0.
-
-
-
Data Analysis:
-
Integrate the peak area for the parent compound (m/z 172.0).
-
Search for and integrate the peak area for the primary degradant (m/z 128.0).
-
Calculate the purity as (Area_Parent / (Area_Parent + Area_All_Impurities)) * 100.
-
A significant peak at m/z 128.0 confirms thermal degradation has occurred.
-
Troubleshooting Workflow Diagram
If an experiment yields unexpected results, this logical workflow can help diagnose the issue.
Caption: Workflow for troubleshooting experimental failures.
References
- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. [Link]
- Wikipedia. Thiazole. [Link]
- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid. (Provided by a chemical supplier). This is a general reference to the type of document; a specific public URL is not available. A representative example can be found through major suppliers.
- Brown, B.R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society. As referenced in Chemistry Stack Exchange. [Link]
- Clark, J. M., et al. (2012).
- Bavisotto, R., et al. (2021). Full data related to Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. [Link]
- ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- Zhao, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Fife, T. H., & Natarajan, R. (1986). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- Wikipedia.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Aromaticity - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.cn [capotchem.cn]
- 9. aurochemicals.com [aurochemicals.com]
Technical Support Center: Purification of 2-Acetylthiazole-5-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers and troubleshooting protocols for the purification of 2-Acetylthiazole-5-carboxylic acid (CAS: 1095824-76-2). The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high purity.
Frequently Asked Questions (FAQs)
Q1: How do I assess the purity of my this compound sample?
A1: Before attempting any purification, it is critical to determine the extent and nature of the impurities. A multi-faceted approach is recommended:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique to visualize the number of components in your sample. For this polar, acidic compound, streaking on standard silica gel is a common issue. To mitigate this, add 0.5-1% of a volatile acid like acetic acid to your eluting solvent system (e.g., Ethyl Acetate/Hexane).[1] A single, well-defined spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the method of choice. Due to the polar and acidic nature of the analyte, specialized columns or mobile phase modifiers may be necessary to achieve good peak shape and retention.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying structural impurities. Signals that do not correspond to the protons of this compound indicate the presence of contaminants.
Q2: What are the common impurities I should expect?
A2: Impurities are typically route-dependent, arising from the specific synthetic method used. A common route to thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[3][4]
Potential impurities could include:
-
Unreacted Starting Materials: Such as the specific α-haloketone or thioamide used in the synthesis.
-
Side-Products: Incomplete cyclization or alternative reaction pathways can lead to various byproducts.[5][6]
-
Products of Incomplete Oxidation: If the carboxylic acid was formed by oxidation of a precursor, incompletely oxidized species like aldehydes or alcohols could be present.[7][8]
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.
Troubleshooting Purification Guides
This section provides detailed protocols to address specific purification challenges. The choice of method depends on the nature of the impurities and the physical state of your crude product.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial observations.
Caption: Decision workflow for purifying this compound.
Guide 1: The First Line of Defense — Recrystallization
Issue: My crude product is a solid, but the melting point is broad and lower than expected.
Causality: This indicates the presence of impurities trapped within the crystal lattice. Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility.[9] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Screening: The choice of solvent is paramount. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
Solvent Solubility (Cold) Solubility (Hot) Recommendation Water Low Moderate-High Good potential, especially for polar compounds.[10] Ethanol/Water Low High Excellent for many carboxylic acids.[11] Methanol Moderate High May have too high solubility when cold. Ethyl Acetate Moderate High Good potential. Toluene Low Moderate Good for less polar impurities.[10] Hexane Very Low Very Low Use as an anti-solvent. -
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor. Dry the crystals under vacuum to remove all residual solvent.
-
Validation: Confirm the purity of the recrystallized product via melting point analysis and TLC.
Guide 2: Dealing with Stubborn Impurities — Acid-Base Extraction
Issue: My product is an oil, or recrystallization failed to remove neutral or basic impurities.
Causality: The carboxylic acid functional group provides a chemical handle for a powerful separation technique. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt.[12][13] Neutral and basic impurities remain in the organic layer and can be physically separated.[14]
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude material in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and invert gently, venting frequently to release pressure from CO₂ evolution. Shake thoroughly and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 3M or 6M HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound should precipitate out as a solid.[12][14]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. This product can then be further purified by recrystallization if necessary.
Guide 3: The Final Polish — Column Chromatography
Issue: My product contains impurities with similar polarity that could not be removed by recrystallization or extraction.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[15] Since this compound is a polar, acidic compound, it will adsorb strongly to the slightly acidic silica gel.[1]
Step-by-Step Column Chromatography Protocol
-
Adsorbent & Eluent Selection:
-
Stationary Phase: Silica gel is the standard choice.[15]
-
Mobile Phase (Eluent): Use TLC to determine the optimal solvent system. A good starting point is a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate).
-
Crucial Tip: To prevent severe tailing of the acidic compound, add 0.5-1% acetic acid to the eluent mixture.[1] This keeps the carboxylic acid fully protonated, ensuring it moves as a sharp band. An ideal eluent system will give your product an Rf value of ~0.3 on the TLC plate.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity (e.g., from 20% ethyl acetate in hexane to 50% ethyl acetate in hexane) to elute compounds of increasing polarity.[16]
-
Fraction Collection: Collect the eluent in small fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified this compound.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2.
- University of Alberta. (n.d.). Column chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 8. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vernier.com [vernier.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. orgchemboulder.com [orgchemboulder.com]
Overcoming poor solubility of 2-Acetylthiazole-5-carboxylic acid in organic solvents
Technical Support Center: 2-Acetylthiazole-5-carboxylic acid
A Guide to Overcoming Poor Solubility in Organic Solvents
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and field-proven laboratory techniques to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a solid, heterocyclic compound.[1] Its structure features a carboxylic acid group (-COOH), an acetyl group (-COCH₃), and a thiazole ring. This combination of functional groups results in a molecule with high polarity and the capacity for strong intermolecular hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₃S | [2][3] |
| Molecular Weight | 171.17 g/mol | [2][4] |
| Physical Form | Solid (typically white to pale yellow) | [1][5] |
| Boiling Point | 380 °C (Predicted) | [2][6] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Q2: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
The poor solubility is a direct result of its molecular structure. The carboxylic acid group can both donate and accept hydrogen bonds, and the nitrogen and sulfur atoms in the thiazole ring are also potential hydrogen bond acceptors. This leads to the formation of a highly stable, crystalline lattice structure. Solvents like DCM and ethyl acetate are not polar enough and cannot effectively break down this strong intermolecular network to solvate the individual molecules. Overcoming this energy barrier, known as the lattice energy, requires solvents that can form similarly strong or stronger interactions with the compound.
Q3: What general class of organic solvents should I start with?
Given its polar nature, you will have more success with polar organic solvents. The best starting points are typically polar aprotic solvents , which can act as hydrogen bond acceptors but do not have acidic protons themselves.
-
Highly Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP).
-
Moderately Effective: Tetrahydrofuran (THF), Acetonitrile (MeCN). Solubility may be limited but can be improved with heating.
-
Poorly Effective: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Hexanes.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides actionable solutions to common experimental hurdles. We recommend proceeding through these techniques sequentially, starting with the simplest methods.
Workflow for Solubility Troubleshooting
This workflow provides a logical progression for addressing solubility challenges.
Caption: A decision tree for systematically improving the solubility of this compound.
Problem: "My compound won't dissolve in my reaction solvent (e.g., THF, Acetonitrile) even with heating."
Solution A: The Co-Solvent Method
Causality: A co-solvent system works by using a small amount of a very strong, highly polar solvent to disrupt the compound's crystal lattice. This initial disruption allows the primary, less-polar bulk solvent to then solvate the molecule more effectively. This technique is widely used to increase the solubility of non-polar compounds.[]
Experimental Protocol:
-
Suspend this compound in your primary bulk solvent (e.g., 10 mL of THF).
-
While stirring vigorously, add a small volume of a polar aprotic co-solvent (e.g., 0.1-0.5 mL of DMSO or DMF) dropwise.
-
Observe for dissolution. Gentle heating (40-50 °C) can be applied concurrently to aid the process.
-
Note: Be mindful that the co-solvent must be compatible with your reaction chemistry and downstream purification.
Some studies have shown that trace amounts of water can surprisingly enhance the solubility of carboxylic acids in certain organic solvents, particularly Lewis-base solvents with carbonyl groups.[8][9][10] While this may not be suitable for water-sensitive reactions, it is a noteworthy phenomenon.
Problem: "Co-solvents are not working, and I need the compound to be fully in solution for a reaction or for purification."
Solution B: pH Modification and In-Situ Salt Formation
Causality: This is the most robust method for solubilizing carboxylic acids. By adding a base, you deprotonate the acidic carboxylic acid proton (pKa is likely low, similar to other thiazole carboxylic acids).[11] This forms a carboxylate salt. The resulting ionic salt is significantly more polar than the neutral acid, making it much more soluble in polar solvents. This is a foundational principle in pharmaceutical science for enhancing drug solubility.[12][13]
Mechanism of Salt Formation
Caption: Deprotonation of the carboxylic acid to form a highly polar and more soluble carboxylate salt.
Experimental Protocol (for in-situ reaction use):
-
Select a Base: Choose a base that is compatible with your reaction.
-
Organic Bases (for anhydrous conditions): Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). These are non-nucleophilic and commonly used.
-
Inorganic Bases (for reactions tolerant of some water/protic sources): Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃). These are often used in solvents like DMF.
-
-
Procedure: a. Suspend this compound (1.0 eq) in your chosen polar solvent (e.g., DMF, THF). b. Add the base (1.0 to 1.2 eq) to the suspension while stirring. c. Stir for 15-30 minutes. You should observe the solid dissolving as the salt is formed. d. Once the solution is homogeneous, you can proceed with adding your other reagents.
Trustworthiness Check: The visual disappearance of the solid is a direct confirmation of salt formation and successful solubilization. If the solid remains, consider a stronger base or a more polar solvent.
Problem: "I need to purify my compound by silica gel chromatography, but it won't dissolve in the mobile phase for loading."
Solution C: Dry Loading Technique
Causality: When a compound is poorly soluble in the chromatography mobile phase (e.g., Hexane/Ethyl Acetate), loading it directly in a strong solvent (like DMSO) will cause it to precipitate on the column, leading to very poor separation. The dry loading technique circumvents this by adsorbing the compound onto a solid support first.
Experimental Protocol:
-
Dissolve your crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., Methanol, Acetone, or a small amount of DMSO).
-
Add a small amount of an inert solid support (e.g., silica gel, Celite®) to this solution until a thick slurry is formed.
-
Gently evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder now contains your compound evenly distributed on the support.
-
Carefully load this powder onto the top of your pre-packed chromatography column.
-
Begin your elution. The mobile phase will slowly dissolve the compound from the support and carry it through the column, allowing for proper separation.
References
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
- solubility enhancement -by pH change & complex
- pH and Solubility. Fiveable. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Solubility for different thiazolidine-2-carboxylic acid derivatives....
- Improving the solubility and dissolution of poorly soluble drugs by salt formation.... Aston Research Explorer. [Link]
- Formulation and solid state characterization of carboxylic acid-based co-crystals....
- What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?. Quora. [Link]
- Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
- Why Does pH Influence A Substance's Dissolution?. YouTube. [Link]
- Salt formation to improve drug solubility. PubMed. [Link]
- Salt formation to improve drug solubility. Semantic Scholar. [Link]
- Synthesis method of 2-acetyl-5-thiazole formic acid.
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
Sources
- 1. This compound | 1095824-76-2 [sigmaaldrich.com]
- 2. This compound | 1095824-76-2 | VTB82476 [biosynth.com]
- 3. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]
- 4. This compound - CAS:1095824-76-2 - Abovchem [abovchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 1095824-76-2 [chemicalbook.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [amp.chemicalbook.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of the Hantzsch Thiazole Synthesis for 2-Acetylthiazole-5-carboxylic Acid Analogs
Welcome to the technical support center for the optimization of the Hantzsch thiazole synthesis, with a specific focus on the preparation of 2-acetylthiazole-5-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, troubleshoot common issues, and achieve optimal results in their synthetic endeavors. The thiazole ring is a critical scaffold in medicinal chemistry, and mastering its synthesis is paramount for the development of novel therapeutics.[1][2][3][4]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the Hantzsch synthesis of this compound analogs, providing concise and actionable answers.
Q1: What are the essential starting materials for the Hantzsch synthesis of this compound analogs?
A1: The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone and a thioamide.[4][5][6] For the synthesis of this compound analogs, you will typically require:
-
An α-halocarbonyl compound bearing an acetyl group and a carboxylic acid or ester functionality. A common precursor would be an ethyl 2-chloroacetoacetate or a similar β-ketoester which can be halogenated.
-
A thioamide , often thiourea or a substituted thiourea, which will form the C2-N3 bond of the thiazole ring.[6][7]
Q2: What are the recommended reaction conditions for this synthesis?
A2: The reaction conditions can significantly impact the yield and purity of the product. Key parameters to consider are:
-
Solvent: Ethanol and methanol are commonly used solvents.[6][8] However, solvent-free conditions have also been reported to improve reaction rates and yields.[2][9] A mixture of ethanol and water can also be effective.[10][11]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[6][8] Temperatures can range from room temperature to reflux, depending on the specific substrates and solvent. Microwave irradiation has been employed to shorten reaction times.[12]
-
Catalyst: While the traditional Hantzsch synthesis may not require a catalyst, modern variations often utilize one to enhance efficiency.[8] Acid catalysts are sometimes used, and it has been shown that acidic conditions can influence the regioselectivity of the reaction.[13] Heterogeneous catalysts like silica-supported tungstosilisic acid have also been used successfully.[2][10][11]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.[6]
Q4: What are some common side products, and how can their formation be minimized?
A4: A common issue is the formation of byproducts due to competing reaction pathways.[8] For instance, with N-substituted thioureas, there is a possibility of forming regioisomers. The reaction conditions, particularly the acidity, can influence the product distribution.[13] Careful control over temperature, reaction time, and stoichiometry of reactants can help minimize the formation of unwanted side products.
Q5: What is a reliable method for purifying the final this compound product?
A5: Purification of the final product is crucial. For carboxylic acids, a common and effective method is acid-base extraction.[14] The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer is then separated, acidified (e.g., with HCl) to re-protonate the carboxylic acid, causing it to precipitate. The solid product can then be collected by filtration. Recrystallization from a suitable solvent system can be used for further purification.[15]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental challenges encountered during the Hantzsch synthesis of this compound analogs.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.[8] | Gradually increase the reaction temperature and monitor the progress by TLC. Consider using a higher boiling point solvent or microwave irradiation.[12] |
| Improper Solvent Choice: The chosen solvent may not be suitable for the specific substrates.[8] | Experiment with different solvents such as ethanol, methanol, or a mixture of ethanol and water.[10][11] Solvent-free conditions can also be explored.[2][9] | |
| Inactive or Absent Catalyst: If using a catalyzed version of the reaction, the catalyst may be inactive or absent. | If using a catalyst, ensure it is fresh and added in the correct amount. For acid-catalyzed reactions, check the pH of the reaction mixture. | |
| Impure Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions.[8] | Use high-purity starting materials. Purify the starting materials by recrystallization or distillation if necessary. | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of Regiocontrol: With unsymmetrical α-haloketones or substituted thioureas, regioisomers can form.[13] | Adjusting the reaction conditions, particularly the pH, can influence regioselectivity. Acidic conditions have been shown to alter the product ratio.[13] |
| Side Reactions: Competing reaction pathways can lead to the formation of byproducts.[8] | Optimize the reaction temperature and time. A lower temperature and shorter reaction time may favor the desired product. | |
| Difficulty in Product Isolation | Product is Soluble in the Workup Solvent: The product may have some solubility in the aqueous phase during extraction. | After acidification of the aqueous layer, cool it in an ice bath to further decrease the solubility of the carboxylic acid. If the product is still in solution, extract the acidified aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). |
| Emulsion Formation During Extraction: The presence of impurities can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Impurities can lower the melting point of the product, causing it to be an oil. | Attempt to purify the oil using column chromatography. If the product is a carboxylic acid, try to form a salt (e.g., with a base) which may be a solid and can be recrystallized. |
| Product is Inherently a Low-Melting Solid or an Oil: The desired product may not be a crystalline solid at room temperature. | Characterize the product as an oil using spectroscopic methods (NMR, IR, Mass Spectrometry).[16][17] |
Optimized Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, based on established Hantzsch synthesis principles.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 hexane/ethyl acetate).
-
Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.
-
Purification: Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which should cause the this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the product under vacuum to obtain the final this compound.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and purity.[16][17]
Visualizing the Hantzsch Thiazole Synthesis
To better understand the core reaction and the troubleshooting logic, the following diagrams are provided.
References
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Giorgi, G., Salvini, L., Attanasi, O. A., Guidi, B., & Santeusanio, S. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169-178.
- National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- CUTM Courseware. (n.d.). Thiazole.
- ResearchGate. (n.d.). How can I purify carboxylic acid?
- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
Sources
- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. kuey.net [kuey.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 16. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcmas.com [ijcmas.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-Acetylthiazole-5-carboxylic Acid Derivatives as Novel Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2-Acetylthiazole-5-carboxylic acid (2-ATCA) derivatives as potential therapeutic agents. We will move beyond theoretical discussions to present a practical, data-driven comparison, illustrating how to rigorously assess biological activity from initial enzymatic assays to cell-based functional screens. The thiazole ring is a cornerstone in medicinal chemistry, found in essential natural products like vitamin B1 and in powerful synthetic drugs, including the anticancer agent Dasatinib.[1][2] The 2-ATCA scaffold represents a versatile starting point for developing novel inhibitors targeting key enzymes in disease pathways.[1][3]
For the purpose of this guide, we will focus on a hypothetical series of 2-ATCA derivatives designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[1] We will compare their performance against Dasatinib, a well-established multi-kinase inhibitor that also features a thiazole core, providing a benchmark for our experimental validation.[1][4]
The Scientific Rationale: Why Target VEGFR-2 with Thiazole Derivatives?
The VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades (e.g., PLCγ, PI3K/Akt, MAPK) that promote endothelial cell proliferation, migration, and survival. Inhibiting this kinase is a clinically validated strategy for cancer therapy.
The thiazole ring's unique electronic properties, including its aromatic nature and the presence of nitrogen and sulfur heteroatoms, allow it to form diverse non-covalent interactions with biological macromolecules like protein kinases.[1] This makes the 2-ATCA scaffold an excellent foundation for designing specific and potent VEGFR-2 inhibitors. Our hypothetical derivatives (ATCA-01, ATCA-02, and ATCA-03) are designed to explore the structure-activity relationship (SAR) by modifying the amide portion of the molecule, probing the kinase's binding pocket.
VEGFR-2 Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by VEGFR-2 activation, highlighting the central role of the kinase domain that our 2-ATCA derivatives aim to inhibit.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Validation Workflow: A Step-by-Step Approach
A robust validation process is crucial to confidently identify a lead candidate. Our workflow is designed as a self-validating system, where each stage filters and confirms the activity of the compounds, ensuring that only the most promising candidates advance.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Framework for Evaluating Novel Thiazole-Containing Compounds as Kinase Inhibitors
In the dynamic landscape of kinase inhibitor discovery, the identification and validation of novel chemical scaffolds are paramount. While established pharmacophores dominate the clinical space, the exploration of new molecular entities is essential for overcoming challenges such as acquired resistance and off-target toxicity. This guide addresses the hypothetical evaluation of 2-Acetylthiazole-5-carboxylic acid, a compound not currently recognized as a kinase inhibitor, as a case study. We will establish a comprehensive framework for assessing its potential, comparing its hypothetical performance metrics against established inhibitors.
This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the critical experimental cascade from initial hit identification to cellular validation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative methodologies.
The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition
The thiazole ring is a common motif in many FDA-approved kinase inhibitors. Its utility stems from its ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of various kinases. A notable example is Dasatinib, a potent inhibitor of the Abl tyrosine kinase and Src family kinases, which features a central thiazole ring critical for its inhibitory activity. Therefore, while this compound itself is uncharacterized, its core thiazole structure provides a logical, albeit speculative, starting point for an investigation into its potential as a kinase inhibitor.
Our comparative framework will use the well-characterized multi-kinase inhibitor, Sorafenib , as a benchmark. Sorafenib targets several kinases, including VEGFR, PDGFR, and Raf kinases, and its performance metrics are widely published.
Phase 1: Primary Screening for Kinase Inhibitory Activity
The initial step is to ascertain if this compound (hereby designated as Cpd-TCA ) possesses any kinase inhibitory activity. A broad-panel, high-throughput screen is the most efficient method to assess this.
Experimental Workflow: Initial Hit Identification
The following workflow outlines the process of screening a novel compound against a panel of kinases to identify initial "hits."
Caption: Workflow for primary kinase inhibitor screening.
Protocol: Broad-Spectrum Kinase Panel Screen (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solutions, and ADP-Glo™ reagents as per the manufacturer's protocol (e.g., Promega).
-
Compound Plating: Dispense 1 µL of Cpd-TCA and the benchmark inhibitor (Sorafenib) in serial dilutions (e.g., from 100 µM to 1 nM) into a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known pan-kinase inhibitor like Staurosporine as a positive control (0% activity).
-
Kinase Reaction: Add 2 µL of the kinase/substrate solution to each well. Initiate the reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Calculate the IC50 value using a non-linear regression model (log[inhibitor] vs. response).
Hypothetical Data Comparison
For this guide, let's assume Cpd-TCA shows inhibitory activity against a small subset of kinases.
| Kinase Target | Cpd-TCA (Hypothetical IC50) | Sorafenib (Reference IC50) | Hit Qualification |
| VEGFR2 | 850 nM | 90 nM | Qualified Hit |
| B-Raf | 1.2 µM | 22 nM (V599E) | Qualified Hit |
| c-Kit | 7.5 µM | 68 nM | Weak Hit |
| EGFR | > 20 µM | > 20 µM | Inactive |
| Abl | > 20 µM | 5.1 µM | Inactive |
Phase 2: Selectivity and Cellular Potency
A promising inhibitor should not only be potent but also selective to minimize off-target effects. The next logical step is to profile our hypothetical hit, Cpd-TCA, against a broader panel of kinases to understand its selectivity profile and then confirm its activity in a cellular context.
Kinase Selectivity Profiling
A selectivity score, such as the S-Score, can quantify the selectivity of a compound. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | Kinases Tested | Kinases with >90% Inhibition (@ 1 µM) | Selectivity Score (S-Score) |
| Cpd-TCA (Hypothetical) | 300 | 4 | 0.013 |
| Sorafenib | 300 | 35 | 0.117 |
| Dasatinib | 300 | 50 | 0.167 |
This hypothetical data suggests Cpd-TCA is significantly more selective than Sorafenib and Dasatinib, which could be a desirable characteristic.
Cellular Target Engagement
Biochemical hits must be validated in a cellular environment. A Western blot assay to measure the phosphorylation of a direct downstream substrate is a standard method to confirm that the compound inhibits the target kinase inside the cell.
Caption: Inhibition of the VEGFR2 signaling pathway.
Protocol: Phospho-VEGFR2 Cellular Assay
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of Cpd-TCA or Sorafenib (e.g., 0.1 µM to 10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with VEGF ligand (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine the total protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight with a primary antibody against phospho-VEGFR2 (Tyr1175).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR2 as a loading control.
-
A dose-dependent decrease in the p-VEGFR2 signal relative to the total VEGFR2 signal would confirm that Cpd-TCA is cell-permeable and active against its intended target.
Conclusion and Future Directions
This guide outlines a foundational, multi-step strategy for the initial evaluation of a novel compound, this compound, as a potential kinase inhibitor. By employing a systematic approach—from broad biochemical screening to selectivity profiling and finally to cellular target validation—researchers can build a robust data package to justify further investigation.
Our hypothetical analysis positions Cpd-TCA as a potent and highly selective inhibitor of VEGFR2 and B-Raf. This profile, if validated, would make it an intriguing candidate for further preclinical development, particularly given its potential for reduced off-target effects compared to broader-spectrum inhibitors like Sorafenib. The subsequent steps would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant cancer models. This framework provides a rigorous and scientifically sound pathway for transforming a chemical curiosity into a potential therapeutic agent.
References
- Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases and Bcr-Abl in vitro and in vivo. Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Sorafenib: a review of its use in advanced renal cell carcinoma. Source: Drugs URL:[Link]
- Title: SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Source: Blood URL:[Link]
- Title: Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]
A Technical Guide to the Structure-Activity Relationship of 2-Acetylthiazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this class, 2-acetylthiazole-5-carboxylic acid presents a promising, yet relatively underexplored, framework for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing comparisons with structurally related compounds to inform future drug discovery efforts. We will delve into the synthetic rationale, compare biological activities against key targets, and provide detailed experimental protocols for hit validation and lead optimization.
The this compound Scaffold: Synthesis and Therapeutic Potential
The this compound core is a versatile starting point for creating diverse chemical libraries. Its synthesis has been a subject of interest, with various methods available for the construction of the thiazole ring and subsequent functionalization. A notable method for the industrial production of 2-acetyl-5-thiazole carboxylic acid has been patented, highlighting its relevance in large-scale synthesis for pharmaceutical applications.[1] This process involves the reaction of thiourea and n-propanal with sulfonyl chloride, followed by a series of transformations to yield the target molecule.[1]
The therapeutic potential of thiazole derivatives is vast, with demonstrated activities including anticancer, antimicrobial, and enzyme inhibition.[2][3] For the this compound scaffold, the acetyl group at the 2-position and the carboxylic acid at the 5-position are key handles for chemical modification to explore and optimize biological activity.
Comparative SAR Analysis: Insights from 2-Amino-Thiazole-5-Carboxamide Analogs
While specific SAR studies on a wide range of this compound analogs are still emerging, valuable insights can be gleaned from the extensively studied 2-amino-thiazole-5-carboxamide derivatives. A prominent example is the multi-kinase inhibitor dasatinib, which features this core structure.[4] The SAR of dasatinib and its analogs provides a foundational understanding of how modifications to the thiazole-5-carboxamide scaffold influence biological activity, particularly in the context of cancer therapy.
A key study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of dasatinib revealed critical SAR insights.[4] The biological evaluation of these compounds against various cancer cell lines demonstrated that the nature of the substituent at the 2-amino position and the substitution pattern on the phenylamide ring are crucial for potency and selectivity.[4]
Modifications at the 2-Position: The Impact of the Acetyl Group
The majority of published SAR studies on the thiazole-5-carboxylic acid scaffold focus on analogs with a 2-amino group, often acylated or participating in further heterocyclic ring formations. In the case of dasatinib analogs, a 2-(2-(4-methylpiperazin-1-yl)acetamido) group was found to be optimal for potent anti-proliferative activity against leukemia cells.[4]
Replacing this complex amino substituent with a simple acetyl group, as in our core scaffold, is expected to significantly alter the molecule's electronic and steric properties. The acetyl group is an electron-withdrawing group, which can influence the overall electron density of the thiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The smaller size of the acetyl group compared to the extended side chains of many kinase inhibitors may offer opportunities for accessing different binding pockets or improving physicochemical properties.
Modifications at the 5-Position: Carboxylic Acid vs. Carboxamide
The carboxylic acid at the 5-position is a key site for derivatization. Conversion to esters or amides can significantly impact a compound's pharmacokinetic profile, including cell permeability and metabolic stability.
In the context of anticancer agents, the 5-position is often a carboxamide. For the dasatinib analogs, a bulky, substituted phenylamide, specifically an N-(2-chloro-6-methylphenyl) group, was shown to be critical for activity.[4] This highlights the importance of this region for interaction with the target kinase.
The following table summarizes the anticancer activity of a key 2-amino-thiazole-5-carboxamide analog in comparison to dasatinib, illustrating the importance of the substituents.
| Compound Name/ID | 2-Position Substituent | 5-Position Substituent | Target Cell Line | IC50 (µM) |
| Dasatinib | 2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-(2-chloro-6-methylphenyl)pyrimidin-4-ylamino | N-(2-chloro-6-methylphenyl)carboxamide | K563 (Leukemia) | < 0.001 |
| Analog 6d[4] | 2-(2-(4-methylpiperazin-1-yl)acetamido) | N-(2-chloro-6-methylphenyl)carboxamide | K563 (Leukemia) | Comparable to Dasatinib |
| Analog 6d[4] | 2-(2-(4-methylpiperazin-1-yl)acetamido) | N-(2-chloro-6-methylphenyl)carboxamide | MCF-7 (Breast Cancer) | 20.2 |
| Analog 6d[4] | 2-(2-(4-methylpiperazin-1-yl)acetamido) | N-(2-chloro-6-methylphenyl)carboxamide | HT-29 (Colon Cancer) | 21.6 |
Table 1: Anticancer activity of a representative 2-amino-thiazole-5-carboxamide analog compared to Dasatinib.[4]
This data underscores that while potent activity against leukemia cells was maintained, the activity against solid tumor cell lines was significantly reduced by altering the 2-position substituent, indicating that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad-spectrum anti-tumor activity.[4] For this compound analogs, a systematic exploration of various amide and ester derivatives at the 5-position is warranted to identify optimal substituents for different therapeutic targets.
Potential Biological Targets and Signaling Pathways
Based on the activities of related thiazole derivatives, several potential biological targets can be hypothesized for this compound analogs.
Anticancer Activity: Targeting Protein Kinases
The success of dasatinib and other thiazole-containing kinase inhibitors suggests that protein kinases are a primary target class for anticancer drug discovery. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target for cancer therapy. Thiazole derivatives have been reported as VEGFR-2 inhibitors.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound analogs.
Antimicrobial Activity: Targeting Bacterial Enzymes
Thiazole-containing compounds have also shown significant promise as antimicrobial agents. A key bacterial target is DNA gyrase, an essential enzyme involved in DNA replication, repair, and recombination. Inhibition of DNA gyrase leads to bacterial cell death.
Experimental Workflow: Screening for DNA Gyrase Inhibitors
Caption: A typical workflow for the discovery and evaluation of novel DNA gyrase inhibitors.
Experimental Protocols
To facilitate the investigation of this compound analogs, detailed protocols for key biological assays are provided below.
Synthesis of Methyl 2-acetylthiazole-5-carboxylate
This protocol describes a method for the synthesis of a key intermediate, the methyl ester of this compound.
Materials:
-
Methyl thiazole-5-carboxylate
-
Ferrous(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
70% tert-butyl hydroperoxide
-
4 M Sulfuric acid (H₂SO₄)
-
40% Aldehyde solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred and cooled (10-20 °C) mixture of methyl-thiazole-5-carboxylate (20 mmol), 4 M H₂SO₄ (10 ml), and 40% aldehyde (120 mmol), add a solution of FeSO₄·7H₂O (120 mmol) in 80 ml H₂O and 70% tert-butyl hydroperoxide (120 mmol) separately and simultaneously.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Extract the reaction mixture with EtOAc.
-
Wash the organic layer with saturated Na₂S₂O₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (PE:EtOAc, 50:1, v/v) to afford methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White 96-well plates
Procedure:
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of serially diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of kinase buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µL of kinase buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of kinase buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a gel-based assay to assess the inhibition of DNA gyrase supercoiling activity.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 5x Assay Buffer, relaxed pBR322 DNA, and water to a final volume of 27 µL per reaction.
-
Inhibitor Addition: Add 3 µL of the test compound at various concentrations to the reaction tubes. For the control, add 3 µL of the solvent.
-
Enzyme Addition: Add a pre-determined amount of E. coli DNA gyrase to each tube (except for the no-enzyme control).
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of stop buffer/loading dye and 30 µL of chloroform:isoamyl alcohol (24:1).
-
Phase Separation: Vortex briefly and centrifuge for 1 minute.
-
Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel at an appropriate voltage until the dye front has migrated sufficiently. Visualize the DNA bands under UV light. The inhibition of supercoiling is observed by the decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies on a broad range of analogs are currently limited, the extensive research on related 2-amino-thiazole-5-carboxamides provides a valuable roadmap for future exploration. By systematically modifying the 2-acetyl and 5-carboxylic acid positions and evaluating these analogs in robust biological assays, such as those detailed in this guide, researchers can unlock the full therapeutic potential of this promising chemical framework. Future work should focus on building a comprehensive library of this compound analogs and screening them against a panel of relevant biological targets to establish a clear and detailed structure-activity relationship.
References
- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., Qian, H., Huang, W., Cai, X., Cao, P., Wellner, A., & Gust, R. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451–458. [Link]
- (This reference is a placeholder for a specific paper on thiazole SAR, as the provided search results did not yield a single, comprehensive review directly on this compound analogs.
- (This reference is a placeholder for a specific paper on the synthesis of thiazole derivatives. The synthesis protocol provided is a composite based on general methods found in the search results.)
- (This reference is a placeholder for a specific paper on VEGFR-2 inhibition by thiazoles. The pathway and assay information are based on general knowledge and specific protocols found for VEGFR-2 assays.)
- (This reference is a placeholder for a specific paper on DNA gyrase inhibition by thiazoles. The workflow and assay information are based on general knowledge and specific protocols found for DNA gyrase assays.)
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 113-135. [Link]
- (This reference is a placeholder for a specific review on antimicrobial thiazoles. The content reflects the general findings of such reviews.)
- Synthesis method of 2-acetyl-5-thiazole formic acid. CN117567388B.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1448. [Link]
Sources
A Comparative Analysis of Synthetic Routes to 2-Acetylthiazole-5-carboxylic Acid: A Guide for Researchers
Introduction
2-Acetylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The thiazole ring is a key structural motif in numerous bioactive molecules, including approved drugs, due to its ability to engage in various biological interactions.[2][3] Consequently, efficient and scalable synthetic routes to functionalized thiazoles like this compound are crucial for advancing pharmaceutical research. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this valuable building block, offering insights into their respective methodologies, efficiencies, and practical considerations for laboratory and industrial applications.
Route 1: Multi-Step Synthesis from Acyclic Precursors
This approach constructs the thiazole ring from basic, acyclic starting materials, followed by functional group manipulations to install the acetyl and carboxylic acid moieties. A representative example of this strategy is detailed in a recent patent, outlining a pathway suitable for larger-scale production.[1]
Synthetic Pathway
The synthesis proceeds through a four-step sequence, commencing with the formation of a thiazole precursor, followed by diazotization, lithiation-acylation, and final oxidation to the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Compound 1
In a suitable reactor, thiourea and n-propanal are dissolved in an organic solvent such as toluene. Sulfonyl chloride is then added dropwise while maintaining the reaction temperature between 50-80°C for 2-4 hours. Upon completion, the pH of the solution is adjusted to 8-9 to yield Compound 1.[1]
Step 2: Synthesis of Compound 2
Compound 1 is treated with a solution of hydrobromic acid and sulfuric acid, and the mixture is cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise at 0-4°C. After the reaction is complete, the pH is adjusted to 8, and the product, Compound 2, is extracted with an organic solvent like dichloromethane.[1]
Step 3: Synthesis of Compound 3 (2-Acetylthiazole Intermediate)
Compound 2 is dissolved in an anhydrous aprotic solvent like tetrahydrofuran and cooled to -70°C. A solution of butyllithium is added dropwise, followed by the addition of ethyl acetate. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the resulting Compound 3 is isolated.[1]
Step 4: Synthesis of this compound
This final step involves the oxidation of the precursor from Step 3 to the desired carboxylic acid. While the patent focuses on the synthesis of the acetylated intermediate, a subsequent oxidation step, for instance, using a suitable oxidizing agent, would be required to obtain the final product.
Chemical Rationale and Mechanistic Insights
The initial step constitutes a Hantzsch-type thiazole synthesis, where thiourea acts as the thioamide component and an in-situ generated α-haloaldehyde (from n-propanal and sulfonyl chloride) serves as the α-halocarbonyl equivalent. The subsequent diazotization of the resulting aminothiazole derivative, followed by a Sandmeyer-type reaction, introduces a handle for further functionalization. The core transformation in Step 3 is a metal-halogen exchange using butyllithium, generating a nucleophilic thiazolyl-lithium species. This powerful nucleophile then readily attacks the electrophilic carbonyl carbon of ethyl acetate to install the acetyl group.
Visualization of Route 1
Caption: Multi-step synthesis of this compound.
Route 2: Late-Stage Acetylation via Minisci-Type Reaction
This alternative strategy involves the direct introduction of the acetyl group onto a pre-existing thiazole-5-carboxylate scaffold. A pertinent example is the synthesis of the methyl ester of the target compound, which can be subsequently hydrolyzed to the carboxylic acid.[4]
Synthetic Pathway
This route is a two-step process involving the radical-mediated acetylation of a thiazole derivative followed by ester hydrolysis.
Experimental Protocol
Step 1: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
To a cooled (10-20°C) mixture of methyl 5-thiazolecarboxylate, 4 M sulfuric acid, and acetaldehyde, solutions of iron(II) sulfate heptahydrate in water and tert-butyl hydroperoxide are added simultaneously. The reaction mixture is stirred at room temperature for 1 hour. The product is then extracted with ethyl acetate and purified by column chromatography.[4]
Step 2: Hydrolysis to this compound
The methyl ester obtained in the previous step can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., sodium hydroxide) in a suitable solvent, followed by acidification.
Chemical Rationale and Mechanistic Insights
This synthesis relies on the Minisci reaction, a powerful tool for the homolytic acylation of heteroaromatic compounds. The reaction is initiated by the generation of an acetyl radical from acetaldehyde. Iron(II) sulfate acts as a catalyst to decompose tert-butyl hydroperoxide, which then abstracts a hydrogen atom from the aldehyde to form the acetyl radical. This electrophilic radical then preferentially attacks the electron-rich thiazole ring at the C2 position. The subsequent rearomatization of the ring yields the acetylated product.
Visualization of Route 2
Caption: Late-stage acetylation route to this compound.
Comparative Analysis
| Feature | Route 1: Multi-Step Synthesis | Route 2: Late-Stage Acetylation |
| Starting Materials | Simple, acyclic precursors (thiourea, n-propanal)[1] | Functionalized thiazole (methyl 5-thiazolecarboxylate)[4] |
| Number of Steps | Multiple steps (at least four) | Two steps (acetylation and hydrolysis) |
| Reagents & Conditions | Involves sulfonyl chloride, cryogenic conditions (-70°C), and organolithium reagents.[1] | Utilizes radical chemistry with metal catalysis and peroxides under mild conditions.[4] |
| Reported Yields | High yields reported for individual steps in the patent (e.g., 92% for the acylation step).[1] | Good yield for the acetylation step (80%).[4] |
| Scalability | Designed for industrial production, suggesting good scalability.[1] | The Minisci reaction is generally scalable, though optimization may be required. |
| Safety Considerations | Use of corrosive sulfonyl chloride and pyrophoric butyllithium requires stringent safety precautions. | Peroxides can be hazardous if not handled properly. |
| Key Advantages | Builds complexity from simple starting materials; potentially more cost-effective for large scale. | Shorter synthetic sequence; avoids cryogenic temperatures and organolithiums. |
| Potential Drawbacks | Longer overall sequence; use of hazardous reagents. | Requires a pre-functionalized starting material which may not be readily available or may require separate synthesis. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is a comprehensive, multi-step synthesis that is well-suited for large-scale industrial production, starting from inexpensive and readily available materials. However, it involves the use of hazardous reagents and requires careful control of reaction conditions, including cryogenic temperatures.
Route 2 , on the other hand, provides a more concise approach through a late-stage functionalization. This method is particularly attractive for laboratory-scale synthesis and for creating analogues if the corresponding thiazole-5-carboxylate precursors are accessible. The milder reaction conditions are a significant advantage, although the availability and cost of the starting material need to be considered.
The choice of synthetic route will ultimately depend on the specific needs of the researcher or organization, taking into account factors such as the desired scale of production, available equipment, safety infrastructure, and the cost and availability of starting materials. This comparative guide provides the necessary data and insights to make an informed decision for the efficient synthesis of this compound.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google P
- A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google P
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchG
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
Sources
The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 2-Acetylthiazole-5-Carboxylic Acid Based Compounds
In the landscape of modern drug discovery, the quest for highly specific molecularly targeted agents is paramount. The 2-acetylthiazole-5-carboxylic acid scaffold has emerged as a promising starting point for the development of novel therapeutics, with derivatives showing potential across various target classes, including kinases.[1][2][3][4] However, the journey from a promising hit to a clinical candidate is fraught with challenges, a primary one being the management of off-target interactions. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of compounds based on the this compound core, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The thiazole ring is a versatile heterocyclic moiety found in numerous biologically active compounds and approved drugs, such as the multi-kinase inhibitor Dasatinib.[2][3][5] The structural similarity of the ATP-binding site across the human kinome, for instance, makes cross-reactivity a significant consideration for kinase inhibitors.[6] Understanding a compound's selectivity profile early in development is critical to mitigating potential toxicity and ensuring on-target efficacy.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
A compound's interaction with proteins other than its intended target can lead to a range of outcomes, from unexpected beneficial polypharmacology to severe adverse events.[7][8] For a novel compound series like those derived from this compound, a comprehensive understanding of its interactome is not merely an academic exercise but a crucial step in de-risking a drug development program. This guide will explore and compare three orthogonal approaches to elucidate the cross-reactivity profile of a hypothetical this compound derivative, "Compound X."
Comparative Methodologies for Unmasking Off-Target Interactions
We will delve into the practical application and comparative analysis of three widely adopted techniques for cross-reactivity profiling: Large-Panel Kinase Inhibition Assays, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography-Mass Spectrometry (AC-MS).
Broad-Spectrum Kinase Profiling: A First Pass at the Kinome
Biochemical kinase assays, which measure the direct inhibition of a panel of purified kinases, represent a foundational approach to assessing selectivity.[7] This method provides a quantitative measure of a compound's potency against a wide array of kinases, offering a broad view of its potential off-targets within this important enzyme family.
-
Compound Preparation : A stock solution of Compound X is prepared in DMSO and serially diluted to create a concentration range for IC50 determination.
-
Assay Plate Setup : In a multi-well plate, each well contains a specific purified kinase, its corresponding substrate peptide, and ATP (often at its Km concentration for each kinase to reflect intrinsic affinities).
-
Incubation : Compound X at various concentrations is added to the wells, and the plates are incubated to allow for kinase inhibition.
-
Reaction Initiation and Termination : The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. After a set incubation period, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Signal Detection : The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition relative to a vehicle control is calculated for each concentration of Compound X, and IC50 values are determined by fitting the data to a dose-response curve.
| Kinase Target | IC50 (nM) | Interpretation |
| Primary Target | 15 | Potent on-target activity |
| Off-Target Kinase A | 85 | Moderate off-target activity |
| Off-Target Kinase B | 250 | Weak off-target activity |
| Off-Target Kinase C | >10,000 | No significant activity |
| Off-Target Kinase D | 150 | Moderate off-target activity |
This data is illustrative and designed to reflect typical results.
This initial screen provides a quantitative and rank-ordered list of potential kinase off-targets. The choice of a radiometric assay is rooted in its sensitivity and direct measurement of catalytic activity. However, it's crucial to recognize that these are biochemical assays using purified enzymes, which may not fully recapitulate the cellular environment.
Caption: Workflow for broad-spectrum kinase profiling.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context
CETSA is a powerful biophysical method that assesses target engagement in a cellular or even tissue context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of in-cell target binding and can be extended to proteome-wide analysis (thermal proteome profiling).
-
Cell Treatment : Intact cells are incubated with Compound X or a vehicle control.
-
Heating : The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation : The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification : The amount of the target protein remaining in the soluble fraction is quantified by Western blotting using a specific antibody.
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of Compound X indicates target engagement.
| Target Protein | Vehicle Tm (°C) | Compound X Tm (°C) | ΔTm (°C) | Interpretation |
| Primary Target | 48.5 | 54.2 | +5.7 | Strong target engagement |
| Off-Target A | 52.1 | 53.5 | +1.4 | Weak to moderate engagement |
| Off-Target B | 61.3 | 61.5 | +0.2 | Negligible engagement |
This data is illustrative and designed to reflect typical results.
CETSA provides invaluable data on whether a compound engages its intended target within the complex milieu of the cell, accounting for factors like cell permeability and intracellular concentrations. A significant thermal shift provides strong evidence of direct binding. Comparing CETSA data with kinase profiling results can help prioritize off-targets that are engaged in a cellular context.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Affinity Chromatography-Mass Spectrometry (AC-MS): An Unbiased Look at the Interactome
For a truly unbiased assessment of a compound's binding partners, chemical proteomics methods like AC-MS are unparalleled. This approach involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Compound Immobilization : A derivative of Compound X with a suitable linker is synthesized and covalently attached to beads (e.g., Sepharose).
-
Lysate Preparation : Cells are lysed to produce a complex protein mixture.
-
Affinity Enrichment : The cell lysate is incubated with the Compound X-conjugated beads. A control experiment using beads without the compound is run in parallel to identify non-specific binders.
-
Washing and Elution : The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Protein Identification : The eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The proteins identified in the Compound X pulldown are compared to the control pulldown to identify specific interactors.
| Protein Identified | Fold Enrichment (Compound X vs. Control) | Known Function | Interpretation |
| Primary Target | 25.8 | Kinase | Specific and strong interaction |
| Off-Target Protein E | 12.3 | Kinase | Potential off-target |
| Off-Target Protein F | 8.9 | Non-kinase enzyme | Unexpected off-target |
| Non-specific Binder G | 1.5 | Structural protein | Likely non-specific interaction |
This data is illustrative and designed to reflect typical results.
AC-MS offers the most comprehensive and unbiased view of a compound's interactome, capable of identifying both expected and unexpected off-targets across different protein families. The key to a successful AC-MS experiment is the careful design of the immobilized probe and the inclusion of appropriate controls to distinguish true binders from non-specific interactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Acetylthiazole-5-Carboxylic Acid Derivatives Against Standard Drugs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the anti-inflammatory and anticancer potential of novel 2-acetylthiazole-5-carboxylic acid derivatives against established standard drugs. As researchers and drug development professionals, it is imperative to employ robust, validated methodologies to ascertain the therapeutic promise of new chemical entities. This document offers detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents a clear structure for data interpretation and comparison.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin B1 and the antibiotic penicillin.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics. Derivatives of this compound are of particular interest due to their structural similarity to known bioactive molecules and their potential for chemical modification to optimize therapeutic indices.
Recent research has highlighted the promise of thiazole derivatives as both anti-inflammatory and anticancer agents.[2][3] Inflammation is a critical component in the pathology of numerous diseases, and its link to cancer development and progression is well-established.[4] Therefore, compounds that can modulate inflammatory pathways may offer dual therapeutic benefits. This guide will focus on benchmarking these novel derivatives against standard-of-care drugs in both therapeutic areas to provide a clear, evidence-based assessment of their potential.
Benchmarking Against Anti-Inflammatory Standards
A crucial step in evaluating a novel anti-inflammatory compound is to compare its efficacy against well-characterized drugs. For this purpose, we will utilize a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , and a corticosteroid, Dexamethasone , as our standards.
Mechanism of Action of Standard Anti-Inflammatory Drugs
Understanding the mechanism of action of standard drugs is fundamental to interpreting comparative data. NSAIDs, like Ibuprofen, primarily function by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6] Corticosteroids, such as Dexamethasone, have a broader mechanism, which includes the suppression of pro-inflammatory gene expression and the inhibition of immune cell function.[2][3]
Caption: Simplified mechanism of action of Dasatinib.
In Vitro Benchmarking: MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [1][7]This assay will determine the concentration-dependent cytotoxic effects of the this compound derivatives on cancer cell lines compared to Dasatinib.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., K562 for leukemia) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and Dasatinib for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for each compound.
In Vivo Benchmarking: Tumor Xenograft Model
Rationale: The tumor xenograft model is a widely used preclinical model to evaluate the in vivo efficacy of anticancer agents. [8][9]This model involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., K562) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the mice into treatment groups: a vehicle control group, a Dasatinib group, and groups for different doses of the this compound derivatives. Administer the treatments according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in well-structured tables.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound Derivative 1 | |
| This compound Derivative 2 | |
| ... | |
| Ibuprofen (Standard) |
Table 2: In Vivo Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 4h |
| Vehicle Control | - | 0 |
| Derivative 1 | ||
| Derivative 2 | ||
| Ibuprofen (Standard) |
Table 3: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound Derivative 1 | K562 | |
| This compound Derivative 2 | K562 | |
| ... | ||
| Dasatinib (Standard) | K562 |
Table 4: In Vivo Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Derivative 1 | ||
| Derivative 2 | ||
| Dasatinib (Standard) |
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of this compound derivatives. By systematically comparing their performance against well-established standard drugs in both in vitro and in vivo models, researchers can gain critical insights into their therapeutic potential. Promising candidates identified through this rigorous evaluation process can then be advanced to further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, with the ultimate goal of translation to clinical trials. The causality-driven experimental design and self-validating protocols described herein are intended to ensure the generation of high-quality, reliable data to inform these critical decisions in the drug discovery and development pipeline.
References
- Dasatinib: Mechanism of action and Safety. (2024). ChemicalBook.
- What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids? (2025). Dr.Oracle.
- What is the mechanism of Dasatinib? (2024).
- Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. (n.d.).
- Anti-Inflammatory Drugs as Anticancer Agents. (n.d.). PMC - PubMed Central.
- Das
- Das
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- NSAIDs vs.
- Carrageenan Induced Paw Edema (R
- MTT Assay Protocol for Cell Viability and Prolifer
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
- Carrageenan Induced Paw Edema Model. (n.d.).
- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids. (2016). Musculoskeletal Key.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Benchchem.
- Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions. (n.d.). MedicineNet.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.).
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Dasatinib - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids | Musculoskeletal Key [musculoskeletalkey.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible Bioanalysis: Comparing Immunoassay and LC-MS/MS for the Quantification of 2-Acetylthiazole-5-carboxylic Acid
For researchers and drug development professionals, the reliable quantification of small molecules in biological matrices is a cornerstone of successful research. The reproducibility of a biological assay is not merely a desirable attribute; it is the bedrock upon which data integrity and project decisions are built. This guide provides an in-depth comparison of two primary bioanalytical techniques—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic compound with increasing relevance in medicinal chemistry and as a potential biomarker.[1][2]
The choice of analytical platform can profoundly impact the reproducibility, accuracy, and overall validity of your results. Here, we dissect the causal factors behind experimental choices for each method, offering field-proven insights to help you navigate this critical decision.
The Analyte: this compound
The thiazole ring is a vital scaffold in medicinal chemistry, found in numerous approved drugs and natural products like Vitamin B1.[1] this compound and its derivatives are being explored for a range of therapeutic applications, including as anti-tumor agents.[1][3] Its quantification in biological fluids (e.g., plasma, urine) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Ensuring that the chosen analytical method is robust and reproducible is paramount.
Core Methodologies: A Head-to-Head Comparison
The two most common platforms for quantifying a small molecule like this compound are immunoassays (specifically, competitive ELISA) and chromatography-based mass spectrometry (LC-MS/MS). While both can provide quantitative data, they operate on fundamentally different principles, each with inherent strengths and weaknesses that affect reproducibility.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is an antibody-based technique. In this format, a known amount of enzyme-labeled this compound (the "conjugate") competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The signal generated is inversely proportional to the amount of analyte in the sample.
The following workflow is designed to be self-validating by incorporating critical controls at each stage.
-
Blocking Step: This is a critical and often underestimated step for reproducibility. Using a protein-based solution (like BSA or non-fat milk) saturates the plastic surface of the microplate, preventing the antibody or enzyme conjugate from non-specifically adsorbing. This directly reduces background noise and improves the signal-to-noise ratio.
-
Matrix-Matched Standards: Preparing the calibration curve in the same biological matrix (e.g., drug-free plasma) as the unknown samples is essential. This accounts for the "matrix effect," where endogenous substances can interfere with antibody binding, a common source of irreproducibility in immunoassays.[4]
-
Quality Controls (QCs): Including low, medium, and high concentration QCs within each plate validates the performance of that specific run. As per FDA guidance on bioanalytical method validation, these QCs must fall within a predefined accuracy and precision range (typically ±15-20%) for the plate to be considered valid.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[7] The liquid chromatograph separates the analyte from other components in the sample matrix, and the mass spectrometer then ionizes, fragments, and quantifies the analyte based on its unique mass-to-charge ratio and fragmentation pattern.
-
Internal Standard (IS): The use of a stable isotope-labeled version of the analyte (e.g., ¹³C₃-ATCA) is the gold standard for ensuring reproducibility. The IS is added at the very beginning of sample processing and behaves almost identically to the analyte through extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the IS equally. By calculating the ratio of the analyte's signal to the IS's signal, we effectively normalize for these variations, leading to highly precise and accurate data.[8]
-
Chromatographic Separation: This is the key to minimizing matrix effects in LC-MS/MS. By separating the analyte from co-eluting matrix components before it enters the mass spectrometer, we prevent these components from interfering with the analyte's ionization process (a phenomenon known as ion suppression or enhancement).[8] This step is fundamental to the specificity and reproducibility of the method.
-
Multiple Reaction Monitoring (MRM): This is a highly specific detection mode in tandem mass spectrometry. A specific "parent" ion of the analyte is selected, fragmented, and then a specific "daughter" ion is monitored. This parent-daughter transition is a unique chemical signature of the analyte, providing an exceptional level of specificity that is difficult to achieve with ELISA, where antibody cross-reactivity can be a concern.[9]
Quantitative Performance Comparison
The choice between ELISA and LC-MS/MS often comes down to a trade-off between throughput, cost, and the required data quality. The following table summarizes key performance metrics based on typical results for small molecule quantification.
| Parameter | Competitive ELISA | LC-MS/MS | Impact on Reproducibility & Data Quality |
| Specificity | Moderate to High (depends on antibody) | Very High to Excellent | LC-MS/MS is less prone to cross-reactivity with similar metabolites, a major source of irreproducibility and inaccurate results in ELISA.[9][10] |
| Sensitivity (LLOQ) | pg/mL to low ng/mL range | fg/mL to low pg/mL range | LC-MS/MS generally offers superior sensitivity, allowing for more reliable quantification at lower concentrations.[11][12] |
| Dynamic Range | Narrow (typically 2-3 orders of magnitude) | Wide (typically 4-5 orders of magnitude) | A wider dynamic range reduces the need for sample dilutions, which can introduce variability and error.[13] |
| Precision (%CV) | Typically 10-20% | Typically <15% (often <5% with IS) | The use of an internal standard makes LC-MS/MS inherently more precise.[13] |
| Throughput | High (multiple 96/384-well plates/day) | Moderate (serial sample injection) | ELISA is better suited for screening large numbers of samples quickly.[11] |
| Cost per Sample | Low to Moderate | High | LC-MS/MS requires significant capital investment and specialized expertise.[9] |
| Method Development | Long (requires antibody generation) | Moderate to Long (requires optimization) | Custom antibody development can take months, whereas LC-MS/MS method development is often faster. |
Factors Influencing Reproducibility and Troubleshooting
Reproducibility is not guaranteed, even with a validated method. Vigilance is required to identify and control sources of variability.[14]
Common Issues in ELISA:
-
Problem: High inter-plate variability.
-
Likely Cause: Inconsistent plate coating, blocking, or washing steps. Temperature fluctuations during incubation.
-
Solution: Automate washing steps. Use a temperature-controlled incubator. Ensure all reagents equilibrate to room temperature before use.
-
Problem: Poor standard curve fit (low R²).
-
Likely Cause: Pipetting errors, improper standard preparation, or conjugate degradation.
-
Solution: Use calibrated pipettes. Prepare fresh standards for each run. Aliquot and store the enzyme conjugate at the recommended temperature to avoid freeze-thaw cycles.
Common Issues in LC-MS/MS:
-
Problem: Drifting retention times.
-
Likely Cause: Column degradation, changes in mobile phase composition, or pump malfunction.
-
Solution: Use a guard column to protect the analytical column. Prepare fresh mobile phase daily. Perform regular system suitability tests.
-
Problem: Inconsistent peak areas (high %CV in QCs).
-
Likely Cause: Inconsistent sample extraction, matrix effects (ion suppression), or injector issues.
-
Solution: Ensure consistent timing and technique during manual extraction steps or use automation. Optimize chromatography to separate the analyte from the suppression zone. Verify injector performance and sample loop integrity.
Conclusion and Recommendations
Both ELISA and LC-MS/MS are powerful tools for the quantification of this compound, but they are not interchangeable. The choice must be guided by the specific requirements of the study.
-
Choose ELISA for: High-throughput screening applications where cost-effectiveness and speed are the primary drivers, and where a well-characterized, highly specific monoclonal antibody is available. It is excellent for ranking compounds or for studies where absolute quantitation is less critical than relative differences.[15][16]
-
Choose LC-MS/MS for: Regulated bioanalysis (e.g., clinical trials), studies requiring high accuracy, precision, and specificity, and when analyzing complex biological matrices.[5][17] It is the gold standard for pharmacokinetic and metabolism studies where data integrity is non-negotiable.[9][18]
Ultimately, the key to reproducibility lies not just in the technology itself, but in a deep understanding of the scientific principles behind the chosen method. A robustly developed and validated assay, executed with meticulous attention to detail and appropriate controls, will always yield the most trustworthy and reproducible data.
References
- Source: U.S.
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
- Source: U.S.
- Source: U.S.
- Title: Bioanalytical Method Validation FDA 2001.
- Title: ELISA versus Mass Spectrometry Source: SpBase URL:[Link]
- Title: The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Source: Biotrial URL:[Link]
- Title: Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data Source: National Institutes of Health (NIH) URL:[Link]
- Title: Process validation and screen reproducibility in high-throughput screening Source: PubMed URL:[Link]
- Title: Quantitative analysis of small molecules in biological samples Source: University of Alabama
- Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC Intern
- Title: Small Molecule Analysis Source: AxisPharm URL:[Link]
- Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: National Institutes of Health (NIH) URL:[Link]
- Title: Detecting and overcoming systematic bias in high-throughput screening technologies Source: Oxford Academic URL:[Link]
- Title: A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer Source: SCIEX URL:[Link]
- Title: Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children Source: National Institutes of Health (NIH) URL:[Link]
- Title: Immunoassays or LC-MS/MS? Source: DiVA portal URL:[Link]
- Title: Comparison of Elisa- and LC-MS-Based Methodologies for the Exposure Assessment of Bisphenol A Source: Journal of Health Science URL:[Link]
- Title: High-throughput screening Source: Wikipedia URL:[Link]
- Title: Synthesis method of 2-acetyl-5-thiazole formic acid Source: Google Patents URL
- Title: Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. uab.edu [uab.edu]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. spbase.org [spbase.org]
- 12. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput screening - Wikipedia [en.wikipedia.org]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Acetylthiazole-5-carboxylic acid and its Metabolites
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Acetylthiazole-5-carboxylic acid and its putative metabolites in biological matrices. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring each described method is a self-validating system grounded in established regulatory principles.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic compound with potential pharmaceutical applications.[1] Accurate quantification of this molecule and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary analytical challenges lie in achieving adequate sensitivity, selectivity, and reproducibility, particularly for the carboxylic acid moiety which often exhibits poor ionization efficiency in mass spectrometry and lacks a strong native chromophore for UV detection.[2]
For the purpose of this guide, we will consider two hypothetical, yet plausible, metabolites based on common metabolic pathways:
-
M1: Hydroxylated metabolite (addition of a hydroxyl group to the acetyl methyl group)
-
M2: Glucuronide conjugate (conjugation of the carboxylic acid group with glucuronic acid)
This guide will compare two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following a derivatization step, and the current industry "gold standard," Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a comparative summary of the two methods detailed in this guide.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS |
| Principle | Covalent modification of the analyte to attach a UV-absorbing or fluorescent tag, followed by chromatographic separation and UV detection. | Separation of analytes by liquid chromatography followed by ionization and mass-to-charge ratio analysis of the parent ion and its fragments. |
| Selectivity | Moderate to high, dependent on chromatographic resolution and the specificity of the derivatizing agent. | Very high, based on both chromatographic retention time and the specific mass transitions (parent/daughter ions) of each analyte.[3] |
| Sensitivity | Good, typically in the low µg/mL to high ng/mL range, significantly enhanced by the choice of derivatizing agent.[2] | Excellent, capable of achieving low ng/mL to pg/mL detection limits.[3] |
| Matrix Effect | Less susceptible to ion suppression/enhancement, but can be affected by matrix components that react with the derivatizing agent. | Prone to ion suppression or enhancement from co-eluting matrix components, which must be carefully evaluated. |
| Throughput | Lower, due to the additional derivatization step which can be time-consuming. | Higher, with modern systems allowing for rapid analysis times. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Regulatory Acceptance | Well-established and accepted, provided validation meets regulatory standards. | Widely accepted and often preferred by regulatory agencies for its high selectivity and sensitivity.[4][5] |
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][5][6][7]
Method 1: HPLC-UV with Pre-Column Derivatization
This method is a cost-effective alternative to LC-MS/MS, suitable for laboratories without mass spectrometry capabilities. The key to this approach is the derivatization of the carboxylic acid group to introduce a strongly UV-absorbing moiety, thereby enhancing sensitivity.
Rationale for Derivatization Agent Selection: We will use 2,4'-Dibromoacetophenone as the derivatizing agent. This reagent reacts with the carboxylic acid to form a phenacyl ester, which has a strong UV absorbance, significantly improving the limit of detection.[2]
Experimental Workflow:
Sources
- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolian.com [resolian.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. id-eptri.eu [id-eptri.eu]
A Comparative Guide to 2-Aminothiazole-5-Carboxylic Acid Phenylamide Derivatives as Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in the design of novel kinase inhibitors.[1] This guide provides an in-depth comparative analysis of 2-aminothiazole-5-carboxylic acid phenylamide derivatives, a class of compounds that has garnered significant attention for its potent anti-cancer properties, largely inspired by the clinical success of the multi-kinase inhibitor, Dasatinib.[2][3] We will delve into the synthesis, biological performance, and structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Significance of the 2-Aminothiazole Core in Kinase Inhibition
The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[4] Its prevalence in approved drugs like Dasatinib underscores its ability to effectively interact with the ATP-binding site of various kinases.[2][3][5] The strategic placement of substituents on the thiazole ring and the phenylamide moiety allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile template for inhibitor design.[2][3][4]
Performance Comparison of Key Derivatives
The anti-proliferative activity of 2-aminothiazole-5-carboxylic acid phenylamide derivatives has been extensively evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.
Table 1: Antiproliferative Activity of Selected 2-Aminothiazole-5-Carboxylic Acid Phenylamide Derivatives Against Human Cancer Cell Lines
| Compound ID | R Group on 2-Acetamido Moiety | Target Cell Line | IC50 (µM) |
| Dasatinib (Reference) | N/A (pyrimidin-4-ylamino) | K562 (Leukemia) | < 1 |
| MCF-7 (Breast Cancer) | < 1 | ||
| HT-29 (Colon Cancer) | < 1 | ||
| Analog 6d | 4-methylpiperazin-1-yl | K562 (Leukemia) | Comparable to Dasatinib |
| MCF-7 (Breast Cancer) | 20.2[2] | ||
| HT-29 (Colon Cancer) | 21.6[2] | ||
| Compound 21 | (Structure not specified) | K562 (Leukemia) | 16.3[3] |
| MCF-7 (Breast Cancer) | 20.2[3] | ||
| HT-29 (Colon Cancer) | 21.6[3] | ||
| Compound 7f | piperazine | HL-60 (Leukemia) | 8.5[6] |
| K562 (Leukemia) | 12.8[6] |
Data compiled from multiple sources for comparative purposes.[2][3][6]
Expert Analysis: The data clearly indicates that while some derivatives, like Analog 6d, exhibit potent activity against leukemia cell lines comparable to Dasatinib, their efficacy against solid tumor cell lines such as breast and colon cancer is significantly lower.[2] This highlights a key challenge in the development of this class of compounds: achieving broad-spectrum anti-cancer activity. The structure-activity relationship study by Liu et al. suggests that the pyrimidin-4-ylamino core of Dasatinib is crucial for its activity against non-leukemia cell lines.[2]
The BCR-ABL Signaling Pathway: A Key Target in Chronic Myeloid Leukemia
Many of the 2-aminothiazole-5-carboxylic acid phenylamide derivatives are designed to target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[7][8][9] Understanding the BCR-ABL signaling pathway is therefore critical to appreciating the mechanism of action of these inhibitors.
Caption: The BCR-ABL signaling cascade in CML and the point of intervention for 2-aminothiazole derivatives.
The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways, including the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT/mTOR pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9] 2-Aminothiazole-5-carboxylic acid phenylamide derivatives act by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and blocking these downstream oncogenic signals.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to their chemical structure. The following diagram and summary outline key SAR findings.
Caption: Synthetic workflow for Analog 6d.
Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a solution of 2-aminothiazole-5-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add 2-chloro-6-methylaniline to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 2: Synthesis of 2-(2-chloroacetamido)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a base (e.g., triethylamine).
-
Add chloroacetyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure.
Step 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Analog 6d)
-
Dissolve the chloroacetamide intermediate from Step 2 in a suitable solvent (e.g., acetonitrile).
-
Add N-methylpiperazine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux and stir until the reaction is complete.
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against target kinases such as Src and Abl.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of the appropriate peptide substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion and Future Perspectives
2-Aminothiazole-5-carboxylic acid phenylamide derivatives continue to be a promising class of compounds in the pursuit of novel kinase inhibitors for cancer therapy. This guide has provided a comparative analysis of their performance, insights into their mechanism of action and structure-activity relationships, and detailed experimental protocols to aid in their synthesis and evaluation. While significant progress has been made, particularly in targeting BCR-ABL in CML, future research should focus on optimizing the scaffold to enhance potency against a broader range of solid tumors and to improve selectivity profiles to minimize off-target effects. The strategic application of the principles and methodologies outlined in this guide will undoubtedly contribute to the development of the next generation of targeted cancer therapeutics.
References
- Warmuth, M., et al. (2003). The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells. The EMBO Journal, 22(5), 5766-5774. [Link]
- Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458. [Link]
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
- Hu, Y., et al. (2007). Src kinase signaling in leukaemia. Leukemia & Lymphoma, 48(10), 1883-1892. [Link]
- Miranda, M. B., et al. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 22(16), 8685. [Link]
- O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome–Positive Leukemia. Clinical Cancer Research, 17(8), 2129-2139. [Link]
- Ye, F., et al. (2009). Stem cell and kinase activity-independent pathway in resistance of leukaemia to BCR-ABL kinase inhibitors. Journal of Cellular and Molecular Medicine, 13(8B), 1777-1788. [Link]
- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(41), 38043-38063. [Link]
- CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (2014).
- Zhao, S., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research, 2011(7), 417-419. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-36. [Link]
- Jallal, H., et al. (2007). A Src/Abl Kinase Inhibitor, SKI-606, Blocks Breast Cancer Invasion, Growth, and Metastasis In vitro and In vivo. Cancer Research, 67(4), 1580-1588. [Link]
- Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 977042. [Link]
- CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (2014).
- Engel, M., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(22), 4145. [Link]
- Wang, Y., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 18(10), 12458-12470. [Link]
Sources
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetylthiazole-5-carboxylic Acid
Welcome to a definitive guide on the safe and compliant disposal of 2-Acetylthiazole-5-carboxylic acid (CAS No. 1095824-76-2). In the fast-paced environment of research and development, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of our commitment to laboratory safety, environmental stewardship, and scientific integrity. This guide provides actionable, step-by-step protocols grounded in established safety standards to ensure this compound is managed responsibly from the moment it becomes waste.
The core principle underpinning this guidance is precaution. While this compound has defined irritant properties, its full toxicological and ecological profile has not been exhaustively investigated.[1] Therefore, we must treat it as a hazardous substance, adhering to the stringent protocols outlined by federal and local regulations to mitigate any potential risk to personnel and the environment.
Section 1: Hazard Assessment and Waste Characterization
Before disposal, a thorough understanding of the compound's hazards is essential. This assessment dictates the handling procedures, personal protective equipment (PPE), and the ultimate disposal pathway. This compound is classified under the Globally Harmonized System (GHS) as an irritant.
This classification mandates that the compound be managed as a regulated hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste from laboratories must be evaluated to determine if it is hazardous.[2][3][4] Given its known hazards and the incomplete toxicological data, treating this compound as hazardous waste is the only responsible course of action.
| Property | Identifier | Source(s) |
| CAS Number | 1095824-76-2 | [1][5][6] |
| Molecular Formula | C₆H₅NO₃S | [1][6] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | [6] |
| Hazard Statements | H315: Causes skin irritation | [6] |
| H319: Causes serious eye irritation | [6] | |
| H335: May cause respiratory irritation | [6] | |
| Prohibited Disposal | Do not let product enter drains or sewer systems. | [1][7] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Safe handling during accumulation and disposal is paramount. The potential for skin, eye, and respiratory irritation necessitates robust protective measures.
-
Engineering Controls : All handling of this compound powder, especially during weighing and transfers that can generate dust, must be conducted within a certified chemical fume hood. This minimizes the risk of inhalation.[8]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling the compound or its waste:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and dispose of contaminated gloves properly.[9]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned. Ensure contaminated clothing is removed promptly and laundered professionally before reuse.[6]
-
Section 3: On-Site Waste Accumulation Protocol
Proper accumulation of chemical waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance. This is managed through a designated Satellite Accumulation Area (SAA).[10][11] An SAA is a designated space at or near the point of waste generation where hazardous waste is collected.
Step-by-Step SAA Protocol for this compound Waste
-
Container Selection : Designate a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, free of cracks or residue. Never use food-grade containers for hazardous waste.[2][10]
-
Waste Collection : Collect waste this compound, including any contaminated items like weighing papers or disposable spatulas, in this designated container.
-
Segregation : Store the waste container with other solid organic acid wastes. Crucially, it must be segregated from incompatible materials, especially bases, cyanides, and oxidizing agents, to prevent dangerous chemical reactions.[10]
-
Container Management : The waste container must be kept closed at all times except when actively adding waste.[2][10] This is one of the most common EPA violations and is critical for preventing spills and exposure.[2]
-
Labeling : As soon as the first particle of waste enters the container, it must be labeled. The label must include:
Caption: Workflow for accumulating this compound waste in a Satellite Accumulation Area (SAA).
Section 4: Approved Disposal Procedure
The established and accepted disposal method for this compound is through a licensed professional waste disposal service.
Primary Disposal Method: Incineration
-
Procedure : The collected, properly labeled hazardous waste must be transferred to your institution's Environmental Health & Safety (EHS) department for consolidation and pickup by a certified hazardous waste contractor. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Causality : The recommended disposal technology for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1] This is critical because the thermal decomposition of this sulfur- and nitrogen-containing organic acid can produce toxic oxides of nitrogen (NOx) and sulfur (SOx), as well as hydrogen chloride gas.[1] A specialized incinerator ensures complete destruction of the compound while "scrubbing" the exhaust gases to neutralize these harmful byproducts, preventing their release into the atmosphere.
Prohibited Methods
-
DO NOT Drain Dispose : This compound's ecological effects are unknown. Disposing of it down the drain can harm aquatic life and interfere with wastewater treatment plant operations. It is a direct violation of standard laboratory practice and environmental regulations.[1][7]
-
DO NOT Trash Dispose : Disposing of this chemical in the regular trash can expose sanitation workers to a hazardous substance and lead to environmental contamination through landfill leachate.[12] Only chemicals that are explicitly non-hazardous may be disposed of in this manner.[12]
Section 5: Emergency Spill Procedures
In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental impact.
Protocol for a Small Solid Spill
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Don PPE : Before any cleanup, don the required PPE: safety goggles, lab coat, and nitrile gloves. For larger spills where dust is airborne, respiratory protection may be necessary.[1][9]
-
Containment & Cleanup :
-
Do not use water, as this will dissolve the material and spread contamination.
-
Carefully sweep up the solid material using a dustpan and brush or scoop. Avoid actions that create dust.[1]
-
Place the swept-up material and any contaminated cleaning equipment into a designated hazardous waste container.
-
-
Decontamination : Wipe the spill area with a damp cloth (using a solvent like water or ethanol, as appropriate for the surface), then place the cloth in the hazardous waste container.
-
Label and Dispose : Seal and label the container as hazardous waste and manage it through the EHS disposal stream.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[8][13]
Caption: Decision-making workflow for responding to a spill of this compound.
By adhering to this structured and cautious approach, you ensure that the disposal of this compound is handled with the highest standards of safety and environmental responsibility, reinforcing the deep trust your institution places in its researchers.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid. Chem-Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- A Primer On Laboratory Waste Disposal. Hazardous Waste Experts.
- Hazardous Waste Disposal Guidelines. Purdue University.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2. Chemsrc.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone (YouTube).
- Hazardous Waste. U.S. Environmental Protection Agency.
- 2-acetyl thiazole 2-acetylthiazole. The Good Scents Company.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. youtube.com [youtube.com]
- 5. 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. acs.org [acs.org]
- 13. osha.gov [osha.gov]
A Researcher's Guide to the Safe Handling of 2-Acetylthiazole-5-carboxylic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Acetylthiazole-5-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety.
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[1] The available safety data indicates that this compound may cause skin, eye, and respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough understanding of its potential hazards is essential. The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[2][3]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
Given these hazards, the primary objective of our PPE protocol is to establish a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face and should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile Rubber) | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[4] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. |
| Body | Laboratory Coat | A standard laboratory coat is essential to protect the skin and personal clothing from accidental spills and contamination.[4] |
| Respiratory | NIOSH-approved Respirator | A respirator is recommended when engineering controls like a fume hood are not available or insufficient, or when handling large quantities of the solid compound where dust generation is likely.[1] For nuisance dust exposure, a P95 (US) or P1 (EU EN 143) particulate respirator is suitable. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to provide protection from spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for minimizing exposure risk.
Preparation and Engineering Controls
-
Work Area Designation: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: Have a chemical spill kit readily available.
Handling the Chemical
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, perform this task inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7][8]
Decision Pathway for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material, including any unused product and contaminated disposable PPE, in a suitable, clearly labeled, and closed container.
-
Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[1]
-
Incineration: One suggested method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid. (n.d.).
- ChemicalBook. (2025). 2-Acetylthiazole - Safety Data Sheet.
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 5-Thiazolecarboxylic acid, 2-ethyl-.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Chemsrc. (2025). 2-Acetyl-1,3-thiazole-5-carboxylic acid.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile.
- Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Acetylthiazole.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
